RET ligand-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24F2N6O3 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-[1-[5-(3-cyano-6-ethoxypyrazolo[1,5-a]pyridin-4-yl)-2-pyridinyl]-4-formylpiperidin-4-yl]-2,5-difluorobenzamide |
InChI |
InChI=1S/C28H24F2N6O3/c1-2-39-21-12-22(26-19(13-31)15-33-36(26)16-21)18-3-6-25(32-14-18)35-9-7-28(17-37,8-10-35)34-27(38)23-11-20(29)4-5-24(23)30/h3-6,11-12,14-17H,2,7-10H2,1H3,(H,34,38) |
InChI Key |
PFIINPAVZIROTN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Characterization of RET Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the development and maintenance of the nervous and renal systems. Its aberrant activation is a known driver in several human cancers, making it a key target for therapeutic intervention. The discovery and characterization of its ligands have been pivotal in understanding RET's physiological functions and its role in disease. This technical guide provides a comprehensive overview of the discovery, characterization, and signaling pathways of RET ligands, with a focus on the experimental methodologies and quantitative data essential for researchers in the field.
The primary ligands for RET belong to the Glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs). This family consists of four members: GDNF, Neurturin (NRTN), Artemin (B1587454) (ARTN), and Persephin (PSPN). These ligands do not bind directly to RET with high affinity. Instead, they first form a high-affinity complex with a specific glycosylphosphatidylinositol (GPI)-anchored co-receptor of the GDNF family receptor alpha (GFRα) family. This ligand-co-receptor complex then recruits and activates the RET receptor, initiating downstream signaling cascades.
RET Ligand-Receptor Interactions and Signaling Pathway
The specificity of the GFL-RET interaction is determined by the preferential binding of each GFL to a particular GFRα co-receptor:
-
GDNF primarily binds to GFRα1 .
-
Neurturin (NRTN) preferentially binds to GFRα2 .[1]
-
Persephin (PSPN) specifically interacts with GFRα4 .
Upon formation of the GFL-GFRα complex, two of these complexes assemble to induce the dimerization of two RET monomers. This dimerization brings the intracellular kinase domains of RET into close proximity, leading to their trans-autophosphorylation on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, thereby activating multiple downstream pathways that regulate cell survival, differentiation, proliferation, and migration.
The major signaling pathways activated by RET include:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: Crucial for promoting cell survival and growth.
-
PLCγ Pathway: Plays a role in calcium signaling and protein kinase C (PKC) activation.
The following diagram illustrates the canonical RET signaling pathway:
References
- 1. Neurturin - Wikipedia [en.wikipedia.org]
- 2. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of GDNF Family Ligand Artemin Complexed with Its GFRα3 Receptor | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
An In-depth Technical Guide to the RET Ligand-1 Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling hub involved in the development and maintenance of the nervous and renal systems.[1] Its activation by specific ligands, particularly the Glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), initiates a cascade of intracellular events that regulate cell survival, differentiation, proliferation, and migration.[2] Dysregulation of the RET signaling pathway is implicated in various human diseases, including developmental disorders like Hirschsprung's disease and several types of cancer, such as medullary and papillary thyroid carcinomas and non-small cell lung cancer.[3][4] This guide provides a comprehensive technical overview of the activation of the RET signaling pathway by its primary ligand, GDNF (often referred to as RET ligand-1 in a functional context), focusing on the molecular mechanisms, downstream signaling cascades, and key experimental protocols for its study.
The Core Components of this compound Signaling
The canonical activation of the RET receptor by GDNF involves a multi-component system:
-
RET Receptor Tyrosine Kinase: A transmembrane protein with an extracellular domain containing four cadherin-like domains, a cysteine-rich region, a transmembrane domain, and an intracellular tyrosine kinase domain.[5]
-
GDNF Family Ligands (GFLs): These are secreted glycoproteins. The family includes GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN).[6]
-
GFRα Co-receptors: These are glycosylphosphatidylinositol (GPI)-anchored proteins that are essential for high-affinity ligand binding and RET activation.[6] There are four members, GFRα1-4, each showing preferential binding to a specific GFL.[5] GDNF preferentially binds to GFRα1.[5]
Mechanism of this compound (GDNF) Signaling Activation
The activation of RET by GDNF is a sequential process that leads to the formation of a ternary signaling complex.
-
Ligand-Co-receptor Binding: GDNF first binds with high affinity to its specific co-receptor, GFRα1, which is localized to lipid rafts on the cell surface.[6]
-
Recruitment of RET: The GDNF/GFRα1 complex then recruits two RET receptor molecules into close proximity.[7]
-
RET Dimerization and Autophosphorylation: This proximity facilitates the homodimerization of the RET receptors, leading to the trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[3]
-
Downstream Signal Transduction: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.[8]
The following diagram illustrates the canonical activation of the RET signaling pathway by GDNF.
Caption: Canonical activation of the RET receptor by its ligand GDNF and co-receptor GFRα1.
Downstream Signaling Pathways
Upon activation, the phosphorylated RET receptor serves as a scaffold for the recruitment and activation of several key signaling pathways that mediate its diverse biological functions. The primary downstream cascades include:
-
RAS/MAPK Pathway: The adaptor protein Shc binds to the phosphorylated tyrosine 1062 (Y1062) of RET, leading to the recruitment of Grb2 and Sos.[8] This complex activates Ras, which in turn initiates the Raf-MEK-ERK signaling cascade, promoting cell proliferation and differentiation.[9]
-
PI3K/AKT Pathway: The p85 subunit of phosphoinositide 3-kinase (PI3K) can be recruited to the activated RET receptor, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] This activates AKT (also known as Protein Kinase B), a crucial mediator of cell survival and proliferation.[10]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) can also bind to the activated RET receptor. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), influencing a variety of cellular processes.[3]
-
Other Signaling Adaptors: Several other docking proteins, such as IRS1/2, FRS2, and DOK1/4/5, can also bind to the phosphorylated RET, further diversifying the downstream signaling outputs.[8]
The following diagram provides a simplified overview of the major downstream signaling pathways activated by RET.
Caption: Major downstream signaling pathways activated by the RET receptor.
Quantitative Data in RET Signaling
The precise quantification of molecular interactions and signaling events is crucial for understanding the dynamics of the RET pathway and for the development of targeted therapies.
| Parameter | Ligand/Molecule | Receptor/Co-receptor | Cell Line/System | Value | Reference |
| Binding Affinity (Kd) | GDNF | GFRα1 | N/A | ~0.1-1 nM | [5] |
| Neurturin | GFRα2 | N/A | ~0.2-2 nM | [11] | |
| Artemin | GFRα3 | N/A | ~0.5-5 nM | [12] | |
| Persephin | GFRα4 | N/A | ~1-10 nM | [13] | |
| Inhibitor Potency (IC50) | Vandetanib | RET (wild-type) | Biochemical Assay | ~100 nM | [14] |
| Selpercatinib | RET (wild-type) | Biochemical Assay | <1 nM | [15] | |
| Pralsetinib | RET (wild-type) | Biochemical Assay | <1 nM | [15] | |
| Phosphorylation Time Course | GDNF (100 ng/ml) | RET | SK-N-BE(2) cells | Peak at 15 min | [16] |
| GDNF (10 ng/ml) | AKT (Ser473) | Midbrain neurons | Peak at 15 min | [17] | |
| GDNF (10 ng/ml) | ERK1/2 (T202/Y204) | Midbrain neurons | Peak at 15 min | [17] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and assay used. Researchers should refer to the cited literature for detailed information.
Experimental Protocols
A variety of experimental techniques are employed to study the RET signaling pathway. Below are detailed protocols for some of the key assays.
Co-Immunoprecipitation (Co-IP) to Detect RET-GFRα1 Interaction
This protocol is designed to demonstrate the interaction between the RET receptor and its co-receptor GFRα1 upon ligand stimulation.
Materials:
-
Cell line expressing endogenous or transfected RET and GFRα1 (e.g., HEK293T)
-
Recombinant human GDNF
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-RET antibody for immunoprecipitation (IP)
-
Anti-GFRα1 antibody for Western blotting (WB)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with GDNF (e.g., 50 ng/mL) for 15-30 minutes at 37°C. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the anti-RET IP antibody to the lysate (2-5 µg per 1 mg of lysate) and incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-GFRα1 antibody.
-
Detect the protein using an appropriate secondary antibody and chemiluminescence.
-
Caption: Workflow for Co-Immunoprecipitation of RET and GFRα1.
Western Blot Analysis of RET Phosphorylation
This protocol details the detection of ligand-induced RET phosphorylation.
Materials:
-
Cell line expressing RET
-
Recombinant GDNF
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RET (e.g., pY1062) and anti-total-RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells for 4-6 hours.
-
Stimulate cells with GDNF (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse cells in RIPA buffer on ice.
-
-
Protein Quantification and Sample Preparation:
-
Quantify protein concentration using a BCA assay.
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the anti-phospho-RET primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-RET antibody to confirm equal loading.
-
In Vitro RET Kinase Assay
This assay measures the kinase activity of RET and the effect of inhibitors.
Materials:
-
Recombinant human RET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the RET kinase and kinase buffer in a 384-well plate.
-
If testing inhibitors, add serially diluted compounds and pre-incubate for 15 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of RET signaling on cell proliferation.
Materials:
-
RET-dependent cancer cell line (e.g., TT cells with a RET mutation)
-
Complete culture medium
-
RET inhibitor or siRNA against RET
-
Cell viability reagent (e.g., CellTiter-Glo® or CCK-8)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of a RET inhibitor or with siRNA targeting RET. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50.
-
Conclusion
The activation of the this compound signaling pathway is a tightly regulated process that is fundamental to normal development and is frequently hijacked in disease. A thorough understanding of its molecular mechanisms and the ability to quantitatively assess its activity are paramount for researchers and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for investigating this critical signaling pathway and for the development of novel therapeutic strategies targeting RET-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Frontiers | Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review [frontiersin.org]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. ptglab.com [ptglab.com]
- 7. Coordinated activation of autophosphorylation sites in the RET receptor tyrosine kinase: importance of tyrosine 1062 for GDNF mediated neuronal differentiation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Glial cell line-derived neurotrophic factor-dependent RET activation can be mediated by two different cell-surface accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Long-term exposure to GDNF induces dephosphorylation of Ret, AKT, and ERK1/2, and is ineffective at protecting midbrain dopaminergic neurons in cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RET Ligands in Neuronal Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment and maintenance of the intricate neuronal circuitry of the nervous system are orchestrated by a complex interplay of signaling molecules. Among these, the Glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs) and their cognate receptor, the REarranged during Transfection (RET) receptor tyrosine kinase, play a pivotal role. This technical guide provides a comprehensive overview of the function of RET ligands in neuronal development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The GFL family consists of four members: GDNF, Neurturin (NRTN), Artemin (B1587454) (ARTN), and Persephin (PSPN).[1] These ligands are crucial for the survival, differentiation, migration, and axon guidance of various neuronal populations in both the central and peripheral nervous systems.[2][3] Dysregulation of RET signaling is implicated in several neurological disorders, making it a significant target for therapeutic development.[4][5]
Data Presentation: Quantitative Effects of RET Ligands
The following tables summarize quantitative data from various studies on the effects of GDNF family ligands on neuronal survival, neurite outgrowth, and differentiation. These data provide a comparative look at the potency and efficacy of each ligand on different neuronal subtypes.
Table 1: Effect of GDNF Family Ligands on Neuronal Survival
| Ligand | Neuronal Type | Concentration | % Survival Increase (relative to control) | Reference |
| GDNF | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 10 ng/mL | ~150% | [6][7] |
| Neurturin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 10 ng/mL | ~175% | [6][7] |
| Artemin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 10 ng/mL | ~160% | [6][7] |
| Persephin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 10 ng/mL | ~125% | [8][9] |
| GDNF | Cultured Spinal Motor Neurons | 1 ng/mL | >100% (almost 100 times more efficient than neurotrophins) | [10] |
| Neurturin | Cultured Sympathetic Neurons | Not Specified | Supports survival | [11] |
| Artemin | Cultured Sympathetic Neurons | Not Specified | Supports survival | [12] |
| Persephin | Cultured Motor Neurons | Not Specified | Supports survival | [8][9] |
Table 2: Effect of GDNF Family Ligands on Neurite Outgrowth
| Ligand | Neuronal Type | Concentration | Measurement | Result | Reference |
| GDNF | Cochlear Spiral Ganglion Explants (P5 rat) | 100 ng/mL | Number of neurites/explant | Significant increase to 39.8 ± 8.3 | [13] |
| GDNF | Cochlear Spiral Ganglion Explants (P5 rat) | 150 ng/mL | Number of neurites/explant | Significant increase to 47.6 ± 15.0 | [13] |
| Neurturin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 0.1-100 ng/mL | Morphological differentiation | Significant increase | [6][7] |
| Artemin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 0.1-100 ng/mL | Morphological differentiation | Significant increase | [6][7] |
| Artemin | Cerebellar Granule Neurons | 0.042 nM | Neurite length | 210% of control | [12][14] |
| Persephin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 6.3-100 ng/mL | Morphological differentiation | Significant increase | [6][7] |
Table 3: Effect of GDNF Family Ligands on Neuronal Differentiation
| Ligand | Neuronal Type | Concentration | Marker | Change in Expression | Reference |
| GDNF | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | Not Specified | Tyrosine Hydroxylase (TH) | Increased number of TH-immunoreactive cells | [6][7] |
| Neurturin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 0.1-100 ng/mL | Tyrosine Hydroxylase (TH) | Increased number of TH-immunoreactive cells | [6][7] |
| Artemin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 0.1-100 ng/mL | Tyrosine Hydroxylase (TH) | Increased number of TH-immunoreactive cells | [6][7] |
| Persephin | Ventral Mesencephalic Dopaminergic Neurons (E14 rat) | 1.6-100 ng/mL | Tyrosine Hydroxylase (TH) | Increased number of TH-immunoreactive cells | [6][7] |
Signaling Pathways
The binding of a GFL to its specific GFRα co-receptor initiates the recruitment and dimerization of the RET receptor tyrosine kinase. This leads to the autophosphorylation of specific tyrosine residues in the intracellular domain of RET, creating docking sites for various adaptor proteins and activating downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways. These pathways are central to mediating the diverse effects of GFLs on neuronal development.[4][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of RET ligands in neuronal development.
Primary Neuronal Culture
Objective: To isolate and culture primary neurons for subsequent survival, differentiation, or neurite outgrowth assays. This protocol is adapted for superior cervical ganglion (SCG) neurons.
Materials:
-
E21 rat embryos[17]
-
Dissection medium (e.g., L15 medium)[7]
-
Enzyme solution (e.g., 0.25% Trypsin)[15]
-
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)[7]
-
Nerve Growth Factor (NGF) for initial survival and maintenance[15][18]
-
Poly-D-lysine and Laminin-coated culture plates or coverslips[7]
-
Sterile dissection tools
Protocol:
-
Dissect superior cervical ganglia from E21 rat embryos in ice-cold dissection medium.[17]
-
Transfer ganglia to a tube containing enzyme solution and incubate at 37°C for 15-20 minutes.[7]
-
Stop the digestion by adding plating medium containing serum.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.[15]
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Plate the neurons on Poly-D-lysine/Laminin-coated dishes at the desired density.[7]
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
For long-term cultures, add an anti-mitotic agent (e.g., Ara-C) to reduce the proliferation of non-neuronal cells.[7]
Neuronal Survival Assay (MTT Assay)
Objective: To quantify the survival-promoting effects of RET ligands on cultured neurons.
Materials:
-
Primary neuronal cultures in 96-well plates
-
RET ligands (GDNF, NRTN, ARTN, PSPN) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[19]
-
Solubilization solution (e.g., DMSO or SDS in HCl)[19]
-
Microplate reader
Protocol:
-
Culture primary neurons as described above. After stabilization, withdraw the maintenance neurotrophic factor (e.g., NGF) to induce apoptosis.
-
Immediately treat the neurons with different concentrations of the RET ligand of interest. Include a positive control (with maintenance factor) and a negative control (without any neurotrophic factor).
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.[19]
-
Add solubilization solution to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[20]
-
Calculate the percentage of neuronal survival relative to the negative control.
Neurite Outgrowth Assay
Objective: To quantify the effect of RET ligands on the extension of neurites from cultured neurons.
Materials:
-
Primary neuronal cultures
-
RET ligands at various concentrations
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software)[15][18][21]
Protocol:
-
Culture primary neurons at a low density on coated coverslips.
-
Treat the neurons with different concentrations of the RET ligand of interest.
-
Incubate for 24-72 hours to allow for neurite extension.
-
Fix the cells with fixation solution.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.[15][18][21]
Cell Migration Assay (Boyden Chamber)
Objective: To assess the chemoattractant effect of RET ligands on neuronal migration.
Materials:
-
Boyden chamber apparatus with porous membrane inserts[22][23]
-
Neuronal cell suspension
-
Serum-free medium
-
Medium containing the RET ligand as a chemoattractant
-
Cell stain (e.g., Crystal Violet or a fluorescent dye)
-
Microscope
Protocol:
-
Coat the underside of the Boyden chamber membrane with an appropriate substrate (e.g., laminin) if required.
-
Place the chemoattractant-containing medium in the lower chamber.[22]
-
Place the neuronal cell suspension in serum-free medium in the upper chamber (the insert).[22]
-
Incubate for a period sufficient to allow cell migration (e.g., 4-24 hours).
-
Remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.[20]
RET Kinase Assay
Objective: To measure the kinase activity of the RET receptor in response to ligand stimulation.
Materials:
-
Purified recombinant RET kinase domain or cell lysates containing RET
-
RET ligand
-
Kinase assay buffer[19]
-
ATP
-
RET-specific substrate peptide
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[19]
-
Luminometer
Protocol:
-
Prepare the kinase reaction mixture containing the RET kinase, kinase buffer, and the specific RET ligand.
-
Add the test compounds if screening for inhibitors.
-
Initiate the reaction by adding ATP and the substrate peptide.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ADP-Glo™ reagent, which converts the ADP generated by the kinase reaction into a luminescent signal.[19]
-
Measure the luminescence using a luminometer. The signal intensity is proportional to the RET kinase activity.
Co-Immunoprecipitation and Western Blotting for RET Phosphorylation
Objective: To detect the interaction between RET and its co-receptors and to assess the phosphorylation status of RET upon ligand stimulation.
Materials:
-
Cell lysates from neurons stimulated with a RET ligand
-
Immunoprecipitation (IP) buffer
-
Primary antibody against RET or GFRα
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against phospho-RET (specific tyrosine residues), total RET, and GFRα
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Co-Immunoprecipitation: a. Lyse the stimulated cells in IP buffer. b. Pre-clear the lysate with Protein A/G beads. c. Incubate the lysate with the primary antibody (e.g., anti-GFRα) overnight at 4°C. d. Add Protein A/G beads to pull down the antibody-protein complexes. e. Wash the beads several times with IP buffer. f. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the eluted proteins (from Co-IP) and total cell lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer. d. Incubate the membrane with the primary antibody (e.g., anti-RET, anti-phospho-RET).[4][24] e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.[4][24] g. Quantify band intensities to determine the level of RET phosphorylation relative to total RET.[4][24]
Conclusion
The RET signaling pathway, activated by the GDNF family of ligands, is a cornerstone of neuronal development, regulating a wide array of processes from survival and differentiation to axon guidance and migration. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of RET ligands and to explore their therapeutic potential in the context of neurodegenerative diseases and nerve injury. The visualization of signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex molecular and cellular events governed by this critical signaling system. Further research into the specific downstream targets and the combinatorial effects of different GFLs will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. GDNF family of ligands - Wikipedia [en.wikipedia.org]
- 2. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive qPCR profiling of gene expression in single neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The GDNF family members neurturin, artemin and persephin promote the morphological differentiation of cultured ventral mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Persephin, a novel neurotrophic factor related to GDNF and neurturin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retrograde Ret signaling controls sensory pioneer axon outgrowth | eLife [elifesciences.org]
- 13. Glial cell line-derived neurotrophic factor (GDNF) induces neuritogenesis in the cochlear spiral ganglion via neural cell adhesion molecule (NCAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurite analysis software - CSIRO [csiro.au]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 18. Neurite analysis software - CSIRO [csiro.au]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM [frontiersin.org]
- 23. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 24. azurebiosystems.com [azurebiosystems.com]
The Role of GDNF in Kidney Organogenesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The development of the metanephric kidney is a complex process orchestrated by reciprocal signaling between the ureteric bud (UB) and the metanephric mesenchyme (MM). Central to this intricate process is the signaling axis initiated by Glial cell line-derived neurotrophic factor (GDNF), the primary ligand for the RET receptor tyrosine kinase. This technical guide provides an in-depth examination of the role of GDNF in kidney organogenesis, detailing the molecular signaling pathways, summarizing key quantitative data from genetic models, and providing detailed protocols for essential experimental techniques. This document is intended to serve as a comprehensive resource for researchers investigating renal development and congenital anomalies of the kidney and urinary tract (CAKUT).
Introduction: The GDNF/RET Signaling Axis
Kidney organogenesis commences when the ureteric bud, an epithelial outgrowth from the Wolffian duct, invades the adjacent metanephric mesenchyme.[1] This interaction is governed by a critical signaling event: GDNF, secreted by the MM, binds to its co-receptor, GDNF family receptor alpha-1 (GFRα1), which is expressed on the surface of Wolffian duct and ureteric bud cells.[2][3] This GDNF/GFRα1 complex then recruits and activates the RET receptor tyrosine kinase, initiating a cascade of intracellular signals essential for UB outgrowth, survival, proliferation, and branching morphogenesis.[2][4] The absolute requirement for this pathway is demonstrated by genetic knockout studies in mice; embryos lacking Gdnf, Gfra1, or Ret exhibit a complete failure of ureteric bud development, leading to bilateral renal agenesis and perinatal lethality.[5][6][7]
Spatiotemporal Expression of Signaling Components
The precise localization and timing of GDNF, GFRα1, and RET expression are critical for normal kidney development.
-
GDNF: At approximately embryonic day 10.5 (E10.5) in mice, Gdnf mRNA is expressed in a specific domain of the metanephric mesenchyme, providing a chemoattractive cue for the nearby Wolffian duct.[1][8] As the ureteric bud invades and branches, GDNF expression is maintained in the "cap mesenchyme" surrounding the tips of the UB.[2][8]
-
GFRα1 and RET: The genes encoding the receptor components, Gfra1 and Ret, are co-expressed in the Wolffian duct at the site of UB emergence.[2][6] Following budding, their expression becomes restricted to the epithelial cells at the tips of the branching ureteric bud, ensuring that the response to the mesenchymal GDNF signal is localized to the growing points of the collecting duct system.[2][9]
Molecular Signaling Pathways
Activation of RET by the GDNF/GFRα1 complex triggers the autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphotyrosines serve as docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades that collectively regulate the cellular behaviors underlying branching morphogenesis.[3][10]
Key downstream pathways include:
-
RAS/MAPK (ERK) Pathway: This pathway is crucial for cell proliferation and is a major effector of RET signaling.[2]
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: The PI3K pathway is essential for cell survival, growth, and proliferation. Inhibition of PI3K completely blocks UB growth and branching in organ culture.[11]
-
Phospholipase C gamma (PLCγ) Pathway: Activation of PLCγ has complex effects, influencing both branching morphogenesis and the expression of negative regulators like Sprouty1.[11]
These pathways converge on the regulation of a network of transcription factors, with the E26 transformation-specific (ETS) factors Etv4 and Etv5 being critical downstream targets.[3][11] These transcription factors are indispensable for mediating the effects of GDNF/RET signaling on gene expression required for UB branching.[11]
Quantitative Data from Genetic Mouse Models
Genetic manipulation in mice has been instrumental in dissecting the quantitative requirement for GDNF. While homozygous null mutations are lethal, analysis of heterozygous mice reveals a strong gene-dosage effect.
Table 1: Ligand-Receptor Binding Affinity
| Ligand/Receptor Complex | Method | Reported Value |
| GDNF / GFRα1 | Cell-based competition assay (IC50) | ~0.92 nM[12] |
| GDNF / GFRα1 + RET | Cell-based assay (Kd) | ~3-5 nM (mutant GFRα1)[12] |
| GDNF / GFRα1 | High-affinity site in presence of RET | low pM range[12] |
Note: The presence of RET on the cell surface significantly increases the binding affinity of GDNF for GFRα1, creating a high-affinity signaling complex.[12]
Table 2: Phenotypes of GDNF Heterozygous (Gdnf+/-) Mice
| Parameter | Age | Wild-Type (+/+) | Heterozygous (+/-) | Percent Reduction | Reference |
| Total Nephron Number | PN30 | 11,886 ± 1277 | 8,573 ± 2240 | ~28% | [5] |
| Total Nephron Number | 14 months | 13,440 ± 1275 | 9,206 ± 934 | ~31.5% | [2][9][10] |
| Kidney Volume (mm³) | PN30 | 114.75 ± 16.46 | 87.11 ± 21.84 | ~24% | [5] |
PN30: Postnatal day 30. Data are presented as mean ± SD.
These data quantitatively demonstrate that a reduction in GDNF dosage leads to a significant deficit in the final nephron count, likely due to suboptimal ureteric bud branching during development.[5] This has important implications, as low nephron endowment is linked to an increased risk of hypertension and chronic kidney disease in later life.[2][10]
Experimental Protocols
Studying the GDNF/RET axis in kidney organogenesis relies on a set of core experimental techniques. Detailed below are foundational protocols for embryonic kidney organ culture and whole-mount in situ hybridization.
Embryonic Kidney Organ Culture
This ex vivo technique allows for the growth of embryonic kidneys in a controlled environment, making it ideal for testing the effects of inhibitors, growth factors, or other molecules on branching morphogenesis.[13][14]
Materials:
-
Timed-pregnant mice (E11.5 - E12.5)
-
Dissecting microscope and tools (fine forceps)
-
DMEM/F12 culture medium, supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Polycarbonate membrane filters (e.g., Nuclepore), 0.4 µm pore size
-
6-well culture plates
-
Sterile PBS
Protocol:
-
Dissection: Euthanize a timed-pregnant mouse (E11.5-E12.5) and dissect the uterine horns in sterile PBS. Remove embryos and place them in a fresh dish of PBS.
-
Isolation of Metanephroi: Under a dissecting microscope, carefully dissect the embryonic kidneys (metanephroi) from the surrounding tissue. The metanephros appears as a small, bean-shaped organ attached to the Wolffian duct.
-
Culture Setup: Place a sterile polycarbonate filter onto a small drop of culture medium in the center of a well in a 6-well plate. Add 1.5-2 mL of culture medium to the well, ensuring the filter floats on the surface. The medium should wet the underside of the filter but not submerge it (air-liquid interface).
-
Explant Placement: Carefully transfer the isolated kidney rudiments onto the filter. Up to four kidneys can be placed on a single filter.
-
Incubation: Culture the explants in a humidified incubator at 37°C with 5% CO₂. The kidneys will continue to grow and branch for several days.
-
Experimental Manipulation (e.g., Inhibitor Treatment): Specific signaling pathway inhibitors (e.g., for PI3K, MEK) can be added directly to the culture medium at desired concentrations. Medium should be changed every 48 hours.
-
Analysis: Kidneys can be imaged daily using brightfield microscopy to track branching. At the end of the experiment, they can be fixed for whole-mount immunostaining or in situ hybridization.
Whole-Mount In Situ Hybridization (ISH)
This technique is used to visualize the spatial expression pattern of a specific mRNA (e.g., Gdnf, Ret) within the intact embryonic kidney.
Materials:
-
Fixed embryonic kidneys (from organ culture or dissection)
-
Methanol (B129727) series
-
Proteinase K
-
Prehybridization and Hybridization buffers
-
Digoxigenin (DIG)-labeled antisense RNA probe
-
Anti-DIG antibody conjugated to Alkaline Phosphatase (AP)
-
NBT/BCIP developing solution
-
PBT (PBS + Tween 20)
Protocol:
-
Sample Preparation: Fix embryonic kidneys in 4% paraformaldehyde (PFA) overnight at 4°C. Wash with PBT and dehydrate through a graded methanol series (25%, 50%, 75%, 100%). Samples can be stored in 100% methanol at -20°C.
-
Rehydration & Permeabilization: Rehydrate samples through a reverse methanol series into PBT. Treat with Proteinase K (10 µg/mL in PBT) to permeabilize the tissue. The duration is critical and depends on tissue size and age; it must be optimized. Stop the reaction by washing in PBT.
-
Post-fixation: Re-fix the tissues in 4% PFA / 0.2% glutaraldehyde (B144438) for 20 minutes.
-
Hybridization: Incubate the kidneys in prehybridization solution at ~65-70°C for at least 2 hours. Replace with hybridization solution containing the DIG-labeled RNA probe (e.g., 1 µg/mL) and incubate overnight at 65-70°C.
-
Washes: Perform a series of high-stringency washes at 65-70°C using solutions with decreasing concentrations of formamide (B127407) and SSC buffer to remove non-specifically bound probe.
-
Immunodetection: Block the samples (e.g., with sheep serum in PBT) for 2-3 hours at room temperature. Incubate with anti-DIG-AP antibody overnight at 4°C.
-
Washing & Development: Wash extensively in PBT to remove unbound antibody. Equilibrate in detection buffer (NTMT). Develop the color reaction by adding NBT/BCIP substrate and incubating in the dark. The purple/blue precipitate will form where the target mRNA is located.
-
Imaging: Stop the reaction by washing in PBT. Clear the kidneys in a glycerol (B35011) series (e.g., 50%, 80%) and image using a dissecting microscope with a camera.
Implications for Disease and Drug Development
Mutations that disrupt the GDNF/RET signaling pathway are a known cause of congenital anomalies of the kidney and urinary tract (CAKUT) in humans, including renal agenesis.[6] A thorough understanding of this pathway, its downstream effectors, and its regulation is therefore critical for developing diagnostics and potential therapeutic strategies. For drug development professionals, the embryonic kidney organ culture system provides a robust and relatively high-throughput platform for screening compounds that may modulate ureteric bud branching, offering a potential avenue for identifying drugs that could correct developmental defects or promote renal regeneration.
Conclusion
The GDNF/RET signaling axis is the master regulator of early kidney development. As the primary ligand, GDNF initiates a precisely controlled program of cell proliferation, survival, and migration that drives the formation of the complex, branched collecting duct system. Quantitative analyses from genetic models have underscored the exquisite sensitivity of the developing kidney to the dosage of this ligand. The experimental protocols detailed herein provide the foundational tools for further dissecting this critical pathway and exploring its potential as a therapeutic target for congenital kidney diseases.
References
- 1. An efficient method to generate kidney organoids at the air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. GDNF/Ret signaling and renal branching morphogenesis: From mesenchymal signals to epithelial cell behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of GDNF/Ret signaling in ureteric bud cell fate and branching morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nephron endowment in glial cell line-derived neurotrophic factor (GDNF) heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RET recognition of GDNF-GFRα1 ligand by a composite binding site promotes membrane-proximal self-association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Physiological GDNF Levels Have No Effect on Dopamine Neuron Protection and Restoration in a Proteasome Inhibition Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Nephron number, renal function, and arterial pressure in aged GDNF heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Nephron Number, Renal Function, and Arterial Pressure [research.amanote.com]
- 11. The structure of GFRα1 domain 3 reveals new insights into GDNF binding and RET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex Vivo Embryonic Kidney Culture – PKD Research Resource Consortium [pkd-rrc.org]
- 13. scispace.com [scispace.com]
- 14. Quantitative gene expression analysis in renal biopsies: a novel protocol for a high-throughput multicenter application - PubMed [pubmed.ncbi.nlm.nih.gov]
The RET Receptor Tyrosine Kinase: A Technical Guide to Ligand and Co-Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling hub involved in the development of the nervous and renal systems, as well as in spermatogenesis.[1][2][3] Its activity is exquisitely regulated by a unique multi-component receptor system comprising a Glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a glycosylphosphatidylinositol (GPI)-anchored GDNF family receptor alpha (GFRα) co-receptor.[3][4] Dysregulation of RET signaling, through gain-of-function mutations or gene rearrangements, is a key oncogenic driver in various cancers, including thyroid and non-small cell lung cancers.[2][5][6][7] Conversely, loss-of-function mutations are associated with developmental disorders like Hirschsprung's disease.[1][5] This guide provides an in-depth technical overview of the RET ligand-receptor system, focusing on the molecular mechanics of complex formation, the specificity of ligand-co-receptor pairing, downstream signaling cascades, and key experimental methodologies for its study.
Components of the RET Signaling Complex
The functional RET signaling unit is a ternary complex formed by three key components:
-
RET Receptor Tyrosine Kinase: A transmembrane protein consisting of an extracellular domain with four cadherin-like domains (CLD1-4) and a cysteine-rich region, a transmembrane domain, and an intracellular region containing the tyrosine kinase domain.[2][8] RET exists in three isoforms (RET9, RET43, and RET51) which differ at their C-termini.[8]
-
GDNF Family Ligands (GFLs): These are secreted, dimeric neurotrophic factors. The family includes four members:
-
GFRα Co-receptors: These are GPI-anchored cell surface proteins that provide binding specificity for the GFLs.[4][11] There are four corresponding GFRα co-receptors: GFRα1, GFRα2, GFRα3, and GFRα4.[12]
Mechanism of Receptor Activation and Ligand Specificity
RET activation follows a structured, multi-step process. Unlike typical receptor tyrosine kinases, the RET receptor itself has low or no detectable affinity for its GFL ligand alone.[13] Activation is contingent on the formation of a high-affinity bipartite ligand complex.
-
Ligand-Co-receptor Binding: A GFL homodimer first binds to two molecules of its specific GFRα co-receptor on the cell surface.[11][14][15]
-
Complex Formation with RET: This stable GFL-GFRα complex then recruits two molecules of the RET receptor.[14][16]
-
RET Dimerization and Trans-autophosphorylation: The recruitment brings the two RET monomers into close proximity, inducing homodimerization and subsequent trans-autophosphorylation of key tyrosine residues within the intracellular kinase domain.[6][14][16]
This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades.[6][8][14]
The pairing between GFLs and GFRα co-receptors is highly specific and is the primary determinant of the signaling outcome.
| Ligand | Preferred Co-Receptor |
| GDNF | GFRα1[12][17] |
| Neurturin (NRTN) | GFRα2[10][17][18] |
| Artemin (ARTN) | GFRα3[17][19][20] |
| Persephin (PSPN) | GFRα4[10][12][21] |
While these pairings are preferred, some cross-reactivity has been reported. For instance, Neurturin can also signal through GFRα1.[18][22] Additionally, soluble forms of GFRα1 can be released by cells, which can then bind GDNF and activate RET on adjacent cells in a process known as 'trans' signaling.[4][23]
Quantitative Analysis of Receptor Interactions
The binding affinities between the components of the RET signaling complex are crucial for understanding its activation dynamics. Studies using techniques like surface plasmon resonance (SPR) have begun to quantify these interactions.
| Interacting Molecules | Organism | Dissociation Constant (KD) | Reference |
| zRETECD + GDNF-GFRα1a (Wild-Type) | Zebrafish | 90 nM (±15 nM) | [24] |
| zRETECD + GDNF-GFRα1a (Loop Truncation) | Zebrafish | 18 nM (±5 nM) | [24] |
Note: Quantitative data on the binding affinities for all human ligand-receptor combinations are not consistently available across the reviewed literature. The provided data from zebrafish illustrates the measurable nature of these interactions. A high-affinity GDNF-binding site on GFRα1, with a KD in the low pM range, was detected only in the presence of RET, suggesting that the formation of the ternary complex significantly increases the affinity of GFRα1 for GDNF.[12]
Downstream Signaling Pathways
Upon activation, RET serves as a scaffold for numerous adaptor proteins, triggering several key intracellular signaling pathways that govern cellular outcomes like survival, proliferation, differentiation, and migration.[6][14]
The primary pathways activated by RET include:
-
RAS/MAPK (ERK) Pathway: This cascade is crucial for cell proliferation, differentiation, and neurite outgrowth.[4][14][25]
-
PI3K/AKT Pathway: This pathway is a major regulator of cell survival and growth.[4][6][14]
-
PLCγ Pathway: Activation of Phospholipase C gamma leads to the generation of second messengers involved in calcium signaling and protein kinase C activation.[6]
-
JAK/STAT Pathway: This pathway can also be activated by RET, contributing to cell survival and proliferation signals.[6][26]
Phosphorylation of the tyrosine residue Y1062 is a critical event, as this site serves as a docking platform for multiple adaptors including Shc, FRS2, IRS1/2, and GAB1/2, which link the receptor to these downstream cascades.[8][14][27]
Key Experimental Protocols
The study of RET signaling employs a variety of standard molecular and cell biology techniques. Below are outlines of common experimental protocols.
Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions
This technique is used to demonstrate the physical interaction between RET, GFRα1, and a GFL in a cellular context.
Methodology Outline:
-
Cell Culture and Treatment: Culture cells expressing endogenous or transfected RET and GFRα1. Stimulate with the appropriate ligand (e.g., GDNF) for a specified time to induce complex formation. Include an unstimulated control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Centrifuge lysates to pellet debris. Incubate the supernatant with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the target proteins (e.g., anti-RET antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the other proteins of interest (e.g., anti-GFRα1) to confirm their presence in the complex.
RET Phosphorylation Assay by Western Blot
This assay is fundamental for determining if a ligand is activating the RET receptor by detecting its phosphorylation status.
Methodology Outline:
-
Cell Culture and Serum Starvation: Grow cells of interest to sub-confluency. To reduce basal signaling, serum-starve the cells for several hours or overnight.
-
Ligand Stimulation: Treat cells with varying concentrations of a GFL (e.g., GDNF) for a short period (typically 5-15 minutes). Include an untreated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse in a denaturing lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr1062).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Total RET Control: Strip the membrane and re-probe with an antibody for total RET to confirm that changes in phosphorylation are not due to changes in total protein levels.
Role in Disease and Therapeutic Targeting
The critical role of RET signaling in development and homeostasis means its dysregulation is implicated in numerous human diseases.
-
Cancer: Gain-of-function point mutations (e.g., MEN2A, MEN2B) and chromosomal rearrangements (e.g., RET/PTC in thyroid cancer, KIF5B-RET in lung cancer) lead to constitutive, ligand-independent activation of the kinase, driving tumorigenesis.[2][5][6][27][28]
-
Hirschsprung's Disease (HSCR): Loss-of-function mutations in RET result in failed migration of neural crest cells, leading to aganglionosis of the colon.[1][5]
The clear oncogenic role of aberrant RET activity has made it a prime target for cancer therapy.
-
Multi-Kinase Inhibitors (MKIs): Early therapeutic strategies used MKIs like cabozantinib (B823) and vandetanib, which have activity against RET but also target other kinases like VEGFR.[6][28][29][30] While showing some efficacy, their off-target effects can lead to significant toxicity.[30]
-
Selective RET Inhibitors: The development of highly potent and selective RET inhibitors, such as selpercatinib (B610774) and pralsetinib, has marked a significant advancement.[7][31] These drugs have demonstrated high response rates and greater durability in patients with RET-altered cancers, leading to regulatory approvals and a paradigm shift in treatment.[7][31]
Conclusion
The RET signaling pathway, with its unique requirement for a ligand and a GFRα co-receptor, represents a sophisticated system for regulating cell fate. A deep understanding of the specific interactions between GDNF family ligands and their GFRα partners is fundamental to appreciating its role in both normal development and disease. The elucidation of the ternary complex structure and the downstream signaling cascades has paved the way for the successful development of targeted therapies that have transformed the clinical outlook for patients with RET-driven cancers. Future research will continue to refine our understanding of the nuances of this pathway, address mechanisms of therapeutic resistance, and potentially uncover new roles for this critical signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of the RET Proto-oncogene in Cancer and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GDNF/RET signaling pathway and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET tyrosine kinase signaling in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. jneurosci.org [jneurosci.org]
- 10. GFR alpha-4 and the tyrosine kinase Ret form a functional receptor complex for persephin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GFRα1 released by nerves enhances cancer cell perineural invasion through GDNF-RET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The structure of GFRα1 domain 3 reveals new insights into GDNF binding and RET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a surface for binding to the GDNF-GFR alpha 1 complex in the first cadherin-like domain of RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Structure of the Glial Cell Line-derived Neurotrophic Factor-Coreceptor Complex: INSIGHTS INTO RET SIGNALING AND HEPARIN BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Correlation of Artemin and GFRα3 With Osteoarthritis Pain: Early Evidence From Naturally Occurring Osteoarthritis-Associated Chronic Pain in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurturin-Mediated Ret Activation Is Required for Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Distribution of Artemin and GFRα3 Labeled Nerve Fibers in the Dura Mater of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GFR alpha-4 and the tyrosine kinase Ret form a functional receptor complex for persephin. | Sigma-Aldrich [sigmaaldrich.com]
- 22. Neurturin shares receptors and signal transduction pathways with glial cell line-derived neurotrophic factor in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RET-independent signaling by GDNF ligands and GFRα receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A two-site flexible clamp mechanism for RET-GDNF-GFRα1 assembly reveals both conformational adaptation and strict geometric spacing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 27. Molecular mechanisms of RET activation in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ascopubs.org [ascopubs.org]
- 31. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives [mdpi.com]
An In-depth Technical Guide to the Downstream Targets of RET Ligand-1 Signaling
For Researchers, Scientists, and Drug Development Professionals
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical mediator of cell signaling, playing pivotal roles in cell proliferation, survival, differentiation, and migration.[1] Ligand-induced activation of RET initiates a cascade of downstream signaling events that are crucial for normal development and are frequently dysregulated in various cancers.[1][2] This technical guide provides a comprehensive overview of the core downstream targets of RET ligand-1 signaling, with a focus on data presentation, experimental methodologies, and visual representation of the signaling pathways.
Core Signaling Pathways Activated by RET Ligands
Activation of the RET receptor by its ligands, which primarily include members of the glial cell line-derived neurotrophic factor (GDNF) family (GDNF, Neurturin, Artemin, and Persephin) and Growth Differentiation Factor 15 (GDF15), leads to the recruitment and phosphorylation of several adaptor proteins.[3][4] This, in turn, triggers multiple downstream signaling cascades. The principal pathways activated are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This is a major pathway that promotes cell proliferation and differentiation.[3][5]
-
PI3K/AKT Pathway: This pathway is central to promoting cell survival and growth.[3][5]
-
PLCγ Pathway: Activation of Phospholipase C-gamma (PLCγ) leads to the activation of the Protein Kinase C (PKC) pathway, influencing various cellular processes.[3]
-
JAK/STAT Pathway: The JAK/STAT pathway is also engaged, with STAT3 being a key downstream effector involved in gene transcription.[6]
The specific downstream signaling can be influenced by the particular RET ligand and the GFRα co-receptor involved. For instance, Artemin signals through the GFRalpha3-RET receptor complex, while Neurturin preferentially utilizes the GFRα2 co-receptor.[7][8][9] GDF15 requires the co-receptor GFRAL to signal through RET.[10][11]
Key Tyrosine Residues and Adaptor Protein Recruitment
The intracellular domain of RET contains several tyrosine residues that, upon autophosphorylation, serve as docking sites for specific adaptor proteins, thereby initiating the downstream signaling cascades.[3][12]
| Phospho-Tyrosine Site | Recruited Adaptor Protein(s) | Activated Downstream Pathway(s) | Cellular Outcome(s) |
| Y687 | SHP2 | PI3K/AKT | Cell Survival |
| Y752 & Y928 | STAT3 | JAK/STAT | Transcription of STAT3 target genes |
| Y905 | Grb7/10 | - | Stabilizes active conformation of RET |
| Y981 | Src | Src kinase pathway | - |
| Y1015 | PLCγ | PLCγ/PKC | - |
| Y1062 | Multiple adaptor proteins | PI3K/AKT, RAS/RAF/MEK/ERK, MAPK | Cell Proliferation, Growth, Survival |
| Y1096 | Grb2 | RAS/RAF/MEK/ERK | Cell Proliferation, Differentiation |
Below are diagrams illustrating the core signaling pathways activated downstream of RET.
Caption: Overview of the major downstream signaling pathways activated by RET ligand binding.
Quantitative Data on RET Signaling
One such study comparing a neuroblastoma cell line with neural precursor cells identified significantly higher levels of phosphorylated peptides from key signaling molecules in the neuroblastoma cells, indicating hyperactivation of these pathways.[13][14]
| Protein | Pathway | Fold Change (Neuroblastoma vs. Neural Precursor) |
| RET (Y687) | PI3K/AKT, RAS/MAPK | Elevated |
| IGF-1R/IR | PI3K/AKT, RAS/MAPK | Highly Abundant |
| FGFR1 | RAS/MAPK | Highly Abundant |
| Shc3 | RAS/MAPK | Elevated |
| (Downstream Mediators) | PI3K/AKT/mTOR & RAS | Highly Abundant |
Note: This table represents a qualitative summary of quantitative findings due to the absence of specific numerical data in the source material.
Furthermore, kinetic studies have shown that the efficiency of RET coupling to downstream effectors like ERK and Akt is dependent on the concentration of the stimulating ligand, with maximal efficiency observed at low, physiologically relevant concentrations.[15]
Experimental Protocols
A variety of experimental techniques are employed to investigate the downstream targets of RET signaling. Below are outlines of common methodologies.
1. Western Blotting for Protein Phosphorylation Analysis
This technique is used to detect and quantify the phosphorylation status of RET and its downstream targets.
-
Objective: To assess the activation of RET signaling pathways by measuring the phosphorylation of key proteins.
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines expressing RET) and treat with a specific RET ligand (e.g., GDNF) for various time points or at different concentrations. For inhibitor studies, pre-treat cells with a specific inhibitor (e.g., a RET kinase inhibitor) before ligand stimulation.[16]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA or Bradford assay).[17]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-RET, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) or the total protein level of the target to determine the relative phosphorylation levels.[17]
-
Caption: A typical workflow for Western blot analysis of protein phosphorylation.
2. In Vivo Xenograft Studies for Efficacy Evaluation
Xenograft models are used to assess the in vivo efficacy of targeting RET signaling in cancer.
-
Objective: To evaluate the anti-tumor activity of RET inhibitors in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells expressing the RET receptor into immunocompromised mice.[17]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the RET inhibitor or a vehicle control to the respective groups.[17]
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic marker analysis by Western blotting.[17]
-
3. Fluorescence Resonance Energy Transfer (FRET)-based Internalization Assay
FRET can be used to monitor the ligand-induced internalization of the RET receptor.
-
Objective: To quantitatively measure the movement of RET from the plasma membrane to intracellular compartments upon ligand binding.
-
Methodology: This assay involves labeling RET and a plasma membrane marker with two different fluorophores that can undergo FRET when in close proximity. Upon internalization, the distance between RET and the membrane marker increases, leading to a decrease in the FRET signal. This change in FRET can be measured over time to quantify the rate and extent of internalization.[18]
Concluding Remarks
The downstream signaling network of RET is complex and multifaceted, with significant implications for both normal physiological processes and the pathogenesis of diseases like cancer. A thorough understanding of the key molecular players, their quantitative relationships, and the experimental methodologies to probe these pathways is essential for researchers and drug development professionals. The continued elucidation of these downstream targets will undoubtedly pave the way for the development of more effective and targeted therapies for RET-driven diseases.
References
- 1. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 2. RET tyrosine kinase signaling in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are NRTN agonists and how do they work? [synapse.patsnap.com]
- 9. Neurturin - Wikipedia [en.wikipedia.org]
- 10. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 11. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative phosphoproteomic analysis identifies activation of the RET and IGF-1R/IR signaling pathways in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Phosphoproteomic Analysis Identifies Activation of the RET and IGF-1R/IR Signaling Pathways in Neuroblastoma | PLOS One [journals.plos.org]
- 15. Quantitative Analysis of Receptor Tyrosine Kinase-Effector Coupling at Functionally Relevant Stimulus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RET signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. RET ligand-induced internalization and its consequences for downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Landscape of RET Ligand Expression: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The "rearranged during transfection" (RET) proto-oncogene, encoding a receptor tyrosine kinase, is a critical signaling hub in cellular proliferation, differentiation, migration, and survival. Its activity is primarily governed by a family of four structurally related neurotrophic factors, the Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs). These ligands include GDNF, Neurturin (NRTN), Artemin (B1587454) (ARTN), and Persephin (PSPN). The binding of these ligands to their specific glycosylphosphatidylinositol (GPI)-anchored co-receptors (GFRα1-4) initiates the formation of a complex that recruits and activates the RET receptor, triggering a cascade of downstream intracellular signals.[1][2][3] Dysregulation of this signaling axis is implicated in a range of developmental disorders and cancers.[1][4]
This technical guide provides a comprehensive overview of RET ligand expression across various tissues, details the experimental methodologies for their detection, and illustrates the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of GFLs and for professionals involved in the development of therapeutics targeting the RET signaling pathway.
Quantitative Expression of RET Ligands in Human Tissues
The expression levels of the four RET ligands—GDNF, NRTN, ARTN, and PSPN—vary significantly across different human tissues. This differential expression dictates their tissue-specific physiological roles. The following tables summarize the quantitative mRNA and protein expression data compiled from various sources, including the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and internal studies.[5][6]
mRNA Expression of RET Ligands (nTPM)
Normalized Transcripts Per Million (nTPM) provides an estimate of the mRNA expression levels.
| Tissue | GDNF (nTPM) | NRTN (nTPM) | ARTN (nTPM) | PSPN (nTPM) |
| Nervous Tissues | ||||
| Brain - Cerebellum | 2.8 | 0.1 | 0.1 | 0 |
| Brain - Cerebral Cortex | 1.5 | 0.1 | 0.1 | 0 |
| Brain - Hippocampus | 1.2 | 0.1 | 0 | 0 |
| Spinal Cord | High | Low | Low | Low |
| Dorsal Root Ganglia | High | Low | High | Low |
| Glandular Tissues | ||||
| Salivary Gland | 0.5 | 0.1 | 0.1 | 0 |
| Pancreas | 0.3 | 0.2 | 0.4 | 0 |
| Thyroid Gland | 0.3 | 0.2 | 0.1 | 0 |
| Adrenal Gland | 0.4 | 0.1 | 0.1 | 0 |
| Reproductive Tissues | ||||
| Testis | 0.5 | 1.3 | 0.1 | 0.1 |
| Ovary | 3.1 | 0.2 | 0.1 | 0 |
| Prostate | 0.3 | 2.5 | 0.2 | 0 |
| Uterus | 1.2 | 0.1 | 0.1 | 0 |
| Other Tissues | ||||
| Kidney | 1.9 | 0.1 | 0.1 | 0 |
| Heart Muscle | 0.6 | 0.1 | 0.2 | 0 |
| Skeletal Muscle | 4.3 | 0.1 | 0.1 | 0 |
| Lung | 0.4 | 0.1 | 0.1 | 0 |
| Liver | 0.4 | 0.1 | 0.1 | 0 |
| Spleen | 0.8 | 0.1 | 0.1 | 0 |
| Skin | 1.5 | 0.1 | 0.2 | 0 |
Data is a representative summary compiled from sources including the Human Protein Atlas and may not be exhaustive. "High" and "Low" are used where specific nTPM values were not available but relative expression was noted in literature.[7][8][9]
Protein Expression of RET Ligands
Protein expression is determined by methods such as immunohistochemistry and mass spectrometry. The levels are generally categorized as High, Medium, Low, or Not detected.
| Tissue | GDNF Protein Level | NRTN Protein Level | ARTN Protein Level | PSPN Protein Level |
| Nervous Tissues | ||||
| Brain - Cerebellum | Medium | Low | Not detected | Not detected |
| Brain - Cerebral Cortex | Low | Low | Not detected | Not detected |
| Brain - Hippocampus | Low | Low | Not detected | Not detected |
| Glandular Tissues | ||||
| Salivary Gland | Low | Not detected | Not detected | Not detected |
| Pancreas | Low | Not detected | Not detected | Not detected |
| Reproductive Tissues | ||||
| Fallopian Tube | Medium | Low | Not detected | Not detected |
| Endometrium | Low | Low | Not detected | Not detected |
| Other Tissues | ||||
| Kidney | Medium | Not detected | Not detected | Not detected |
| Esophagus | Low | Not detected | Not detected | Not detected |
| Stomach | Low | Not detected | Not detected | Not detected |
| Colon | Low | Not detected | Not detected | Not detected |
Data is a representative summary compiled from sources including the Human Protein Atlas.[5][10] ARTN and PSPN protein expression data is less comprehensively cataloged in these databases.
Experimental Protocols for RET Ligand Detection
Accurate detection and quantification of RET ligands are crucial for research and clinical applications. The following sections provide detailed protocols for three common techniques: Immunohistochemistry (IHC), In Situ Hybridization (ISH), and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).
Immunohistochemistry (IHC) for GDNF in Kidney Tissue
This protocol outlines the detection of GDNF protein in formalin-fixed, paraffin-embedded (FFPE) human kidney sections.
Materials:
-
FFPE human kidney tissue slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Endogenous Peroxidase Blocking Solution (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-human GDNF polyclonal antibody
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Phosphate Buffered Saline (PBS)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with distilled water.[11]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% H₂O₂ in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS: 2 changes for 5 minutes each.[11]
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GDNF antibody in PBS to its optimal concentration.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Apply the ABC reagent and incubate for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse with PBS: 3 changes for 5 minutes each.
-
Apply DAB substrate solution and incubate until a brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.[11]
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.[11]
-
In Situ Hybridization (ISH) for NRTN mRNA
This protocol describes the detection of Neurturin (NRTN) mRNA in frozen brain sections using digoxigenin (B1670575) (DIG)-labeled riboprobes.
Materials:
-
Frozen brain tissue sections on coated slides
-
4% Paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Acetic Anhydride (B1165640)
-
Hybridization Buffer
-
DIG-labeled anti-sense and sense (control) NRTN riboprobes
-
Stringency Wash Buffers (e.g., SSC buffers)
-
Blocking Reagent (e.g., Roche Blocking Reagent)
-
Anti-DIG-AP (alkaline phosphatase conjugated) antibody
-
NBT/BCIP substrate solution
-
PBS containing 0.1% Tween-20 (PBST)
Procedure:
-
Tissue Preparation:
-
Fix frozen sections in 4% PFA for 15 minutes at room temperature.
-
Rinse twice in PBS.
-
Permeabilize with Proteinase K (e.g., 10 µg/mL in PBS) for 10 minutes at 37°C. The concentration and time may need optimization.[13]
-
Post-fix with 4% PFA for 5 minutes.
-
Rinse in PBS.
-
Acetylate with 0.1 M triethanolamine (B1662121) and acetic anhydride to reduce non-specific binding.[14]
-
Rinse in PBS and dehydrate through an ethanol series. Air dry.
-
-
Hybridization:
-
Post-Hybridization Washes (Stringency Washes):
-
Remove coverslips and wash slides in 5X SSC at 65°C for 15 minutes.
-
Wash in 0.2X SSC at 65°C for 30 minutes (2 changes). This is a high-stringency wash to remove non-specifically bound probe.
-
Rinse in PBST at room temperature.
-
-
Immunodetection:
-
Block with Blocking Reagent for 1 hour at room temperature.
-
Incubate with anti-DIG-AP antibody diluted in blocking reagent, overnight at 4°C.[15]
-
Wash extensively with PBST (e.g., 3 changes of 20 minutes each).
-
Equilibrate in detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).
-
-
Color Development:
-
Incubate sections with NBT/BCIP substrate solution in the dark.
-
Monitor color development (a dark blue/purple precipitate) under a microscope. This can take from a few hours to overnight.
-
Stop the reaction by washing with PBS.
-
-
Mounting:
-
Rinse with distilled water.
-
Dehydrate if necessary and mount with an aqueous mounting medium.
-
Real-Time Quantitative PCR (RT-qPCR) for ARTN and PSPN mRNA
This protocol provides a general framework for quantifying Artemin (ARTN) and Persephin (PSPN) mRNA levels from total RNA extracted from tissue samples.
Materials:
-
Total RNA extracted from tissue samples
-
DNase I
-
Reverse Transcriptase and associated buffers/reagents for cDNA synthesis
-
qPCR Master Mix (e.g., SYBR Green-based)
-
Forward and Reverse primers specific for ARTN, PSPN, and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
RNA Preparation and Quality Control:
-
Extract total RNA from tissue using a standard method (e.g., Trizol or column-based kits).
-
Treat RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Combine total RNA (e.g., 1 µg), reverse transcriptase, random hexamers or oligo(dT) primers, and dNTPs according to the manufacturer's protocol.
-
Perform the reverse transcription reaction (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).
-
The resulting cDNA can be stored at -20°C.
-
-
Primer Design and Validation:
-
Design primers for ARTN, PSPN, and the reference gene. Primers should typically span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice. For each reaction, combine:
-
qPCR Master Mix (2X)
-
Forward Primer (e.g., 10 µM stock)
-
Reverse Primer (e.g., 10 µM stock)
-
Diluted cDNA template
-
Nuclease-free water to final volume
-
-
Pipette the mix into a qPCR plate. Include no-template controls (NTC) for each primer set. Run all samples in triplicate.
-
-
qPCR Cycling:
-
A typical cycling protocol is:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative expression of the target genes (ARTN, PSPN) compared to the reference gene using the ΔΔCt method.
-
RET Ligand Signaling Pathways
GFLs activate intracellular signaling cascades through both canonical RET-dependent and non-canonical RET-independent pathways.
Canonical RET-Dependent Signaling
The canonical pathway is the primary mechanism for GFL-mediated effects. It involves the formation of a ternary complex between the GFL, its specific GFRα co-receptor, and the RET receptor tyrosine kinase.[3][16]
Mechanism:
-
A GFL homodimer binds to two specific GFRα co-receptors (e.g., GDNF binds to GFRα1).[3]
-
This ligand-co-receptor complex recruits two RET molecules into close proximity on the cell membrane.[16][17]
-
The proximity of the RET molecules facilitates their dimerization and the trans-autophosphorylation of specific tyrosine residues in their intracellular kinase domains.[18]
-
These phosphotyrosine residues act as docking sites for various adaptor proteins and enzymes, which in turn activate several key downstream signaling cascades:
Non-Canonical RET-Independent Signaling
In tissues where GFRα receptors are expressed but RET is absent, GFLs can signal through alternative, RET-independent mechanisms. The most well-characterized of these involves the Neural Cell Adhesion Molecule (NCAM).[21][22]
Mechanism:
-
The GFL-GFRα complex (e.g., GDNF-GFRα1) can associate with NCAM on the cell surface.[21]
-
This interaction triggers the activation of cytoplasmic Src-family kinases, such as Fyn, and Focal Adhesion Kinase (FAK).[1][2]
-
The activation of these kinases leads to downstream signaling that can influence processes like cell migration and axonal growth, independently of RET activation.[21]
Conclusion
The GDNF family of ligands and their intricate signaling network through RET-dependent and -independent pathways play fundamental roles in the development and homeostasis of numerous tissues. Understanding the specific expression patterns of GDNF, Neurturin, Artemin, and Persephin is paramount for elucidating their precise physiological functions and their roles in pathology. The methodologies detailed in this guide provide a robust framework for researchers to investigate these crucial molecules. As our knowledge of the GFL/RET axis expands, so too will the opportunities for developing targeted and effective therapies for a host of human diseases.
References
- 1. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue expression of GDNF - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. The Human Protein Atlas [proteinatlas.org]
- 7. Expression of mRNAs for neurotrophic factors (NGF, BDNF, NT-3, and GDNF) and their receptors (p75NGFR, trkA, trkB, and trkC) in the adult human peripheral nervous system and nonneural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of neurturin, GDNF, and GDNF family-receptor mRNA in the developing and mature mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of GDNF mRNA in rat and human nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NRTN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - MX [thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct interactions among Ret, GDNF and GFRalpha1 molecules reveal new insights into the assembly of a functional three-protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 21. The neural cell adhesion molecule NCAM is an alternative signaling receptor for GDNF family ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RET-independent signaling by GDNF ligands and GFRα receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Conservation of RET Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling pathway involved in the development of the nervous and renal systems, as well as in the pathogenesis of several human cancers.[1] The activation of RET is primarily mediated by a group of four structurally related neurotrophic factors known as the Glial cell line-derived neurotrophic factor (GDNF) Family Ligands (GFLs).[2][3] These ligands are:
-
Glial cell line-derived neurotrophic factor (GDNF)
-
Neurturin (NRTN)
-
Artemin (ARTN)
-
Persephin (PSPN)
The GFLs signal through a multicomponent receptor complex that includes the RET receptor and a specific glycosylphosphatidylinositol (GPI)-anchored co-receptor from the GDNF family receptor alpha (GFRα) family.[3][4] The specificity of the ligand-receptor interaction is determined by the preferential binding of each GFL to its cognate GFRα co-receptor[3]:
-
GDNF binds to GFRα1
-
Neurturin binds to GFRα2
-
Artemin binds to GFRα3
-
Persephin binds to GFRα4
This technical guide provides a comprehensive overview of the evolutionary conservation of these RET ligands, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Evolutionary Conservation of RET Ligands
The RET signaling pathway and its ligands are highly conserved across vertebrate species, underscoring their fundamental roles in development and cellular homeostasis.[5] Orthologs of all four GFLs have been identified in mammals and bony fishes.[6] However, some lineage-specific gene loss has been observed, with neurturin being absent in the clawed frog and persephin absent in the chicken genome, suggesting a degree of functional redundancy in early tetrapods.[6]
The functional conservation of the GDNF/GFRα1/RET signaling axis is particularly evident in the development of the enteric nervous system, a role that is conserved from zebrafish to humans.[6] Similarly, the role of neurturin in the development of the parasympathetic nervous system is conserved between chickens and mice.[6]
Quantitative Analysis of Sequence Conservation
The amino acid sequences of the mature GFLs show significant conservation across vertebrate evolution. This high degree of sequence identity, particularly in the regions responsible for receptor binding, is indicative of strong selective pressure to maintain their biological function.
| Ligand | Species 1 | Species 2 | Amino Acid Identity (%) |
| GDNF | Human | Zebrafish | 49%[7] |
| Human | Frog (Xenopus laevis) | 57%[7] | |
| Neurturin | Human | Mature GDNF | 42%[8] |
| Persephin | Human | GDNF | ~40%[9] |
| Human | Neurturin | ~40%[9] | |
| Artemin | Human | Mouse | Highly Conserved[10] |
| Human | Rat | Highly Conserved[10] | |
| Human | Chimpanzee | Highly Conserved[10] |
Ligand-Receptor Interactions and Binding Affinities
The binding of a GFL to its specific GFRα co-receptor is the first step in the activation of the RET signaling cascade. This high-affinity interaction then promotes the recruitment of two RET molecules into a dimeric complex, leading to their autophosphorylation and the initiation of downstream signaling. The binding affinities of these interactions have been quantified using various biophysical techniques.
| Ligand | Co-receptor | Dissociation Constant (Kd) | Method |
| GDNF | GFRα1 | 11 pM (in the presence of RET) | Radioligand Binding Assay[11] |
| Neurturin | GFRα2 | Not explicitly stated, but high affinity | Radioligand Binding Assay[12] |
Note: The presence of the RET receptor can significantly increase the binding affinity of the ligand for its co-receptor.[11]
Functional Conservation
The functional roles of the GFLs are remarkably conserved across species. Key functions include:
-
Neuronal Survival and Differentiation: GFLs are potent survival factors for a variety of neuronal populations, including dopaminergic, motor, and sensory neurons.[9][13]
-
Kidney Development: GDNF signaling is essential for the proper development of the kidneys.[6]
-
Enteric Nervous System Development: The GDNF/GFRα1/RET pathway is critical for the formation of the enteric nervous system.[6]
Experimental Protocols
In Vitro RET Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the RET kinase domain.
Materials:
-
Recombinant human RET kinase domain
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the RET enzyme to a 384-well plate containing the kinase buffer.
-
Add the test compound to the wells and incubate at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular RET Phosphorylation Assay (Western Blot)
This assay determines the ability of a ligand to induce RET phosphorylation in a cellular context.
Materials:
-
Cell line expressing RET and the appropriate GFRα co-receptor (e.g., HEK293T cells)
-
Cell culture medium
-
Recombinant GFL
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr1062), anti-total-RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
Starve the cells in serum-free medium for several hours.
-
Treat the cells with the recombinant GFL at various concentrations for a specified time (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-RET antibody to confirm equal loading.
Neuronal Survival Assay
This assay assesses the ability of a GFL to promote the survival of primary neurons in culture.
Materials:
-
Primary neurons (e.g., dorsal root ganglion neurons)
-
Neuronal culture medium
-
Recombinant GFLs
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
Procedure:
-
Isolate and culture the primary neurons in a multi-well plate.
-
Treat the neurons with different concentrations of the GFLs.
-
Culture the neurons for a specified period (e.g., 48-72 hours).
-
Measure cell viability using a commercially available kit according to the manufacturer's instructions.
-
Quantify the results and compare the survival rates between different treatment groups.
Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant GFL and GFRα proteins
-
Immobilization buffer and running buffer
Procedure:
-
Immobilize one of the binding partners (e.g., GFRα) onto the sensor chip surface.
-
Inject a series of concentrations of the other binding partner (the analyte, e.g., GFL) over the surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
Conclusion
The evolutionary conservation of the GDNF family of ligands and their signaling through the RET receptor tyrosine kinase highlights their indispensable roles in vertebrate development and physiology. The high degree of sequence and functional conservation makes this pathway an attractive target for therapeutic intervention in a range of human diseases, including neurodegenerative disorders and cancer. A thorough understanding of the evolutionary nuances of this signaling system, including species-specific differences in ligand-receptor interactions, is crucial for the successful development of novel and effective therapies. This guide provides a foundational framework for researchers and drug development professionals to explore the complexities of RET ligand conservation and to design robust experimental strategies to further elucidate their therapeutic potential.
References
- 1. Evolutionary diversification of retinoic acid receptor ligand-binding pocket structure by molecular tinkering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GDNF family ligands and receptors - implications for neural development [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of zebrafish GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling and Receptors of GDNF | Neurotrophic Factors and Regeneration | University of Helsinki [helsinki.fi]
- 5. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of the GDNF family ligands and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zebrafish GDNF and its co-receptor GFRα1 activate the human RET receptor and promote the survival of dopaminergic neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurturin - Wikipedia [en.wikipedia.org]
- 9. Persephin, a novel neurotrophic factor related to GDNF and neurturin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding of GDNF and neurturin to human GDNF family receptor alpha 1 and 2. Influence of cRET and cooperative interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Frontiers | Chickens, more than humans, focus the diversity of their immunoglobulin genes on the complementarity-determining region but utilise amino acids, indicative of a more cross-reactive antibody repertoire [frontiersin.org]
An In-Depth Technical Guide to the Mechanism of RET Ligand-Induced Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the development and maintenance of the nervous and renal systems. Dysregulation of RET signaling is implicated in various human diseases, including developmental disorders like Hirschsprung's disease and several types of cancer, such as medullary and papillary thyroid carcinomas and non-small cell lung cancer. Activation of RET is a tightly regulated process initiated by the binding of its specific ligands, leading to receptor dimerization and subsequent trans-autophosphorylation of its intracellular kinase domains. This guide provides a detailed technical overview of the core mechanism of RET ligand-induced dimerization, focusing on the molecular interactions, structural rearrangements, and the experimental methodologies used to elucidate this process.
The Molecular Machinery of RET Activation
The activation of the RET receptor is a multi-step process that requires the coordinated action of a soluble ligand and a cell-surface co-receptor.
Ligands: The Glial Cell Line-Derived Neurotrophic Factor (GDNF) Family
The primary ligands for RET belong to the Glial cell line-derived neurotrophic factor (GDNF) family, which includes:
-
GDNF (Glial Cell Line-Derived Neurotrophic Factor)
-
NRTN (Neurturin)
-
ARTN (Artemin)
-
PSPN (Persephin)
Additionally, a more recently identified ligand, GDF15 (Growth Differentiation Factor 15), also activates RET, albeit through a distinct co-receptor. These ligands exist as homodimers and are the initial trigger for RET activation.
Co-receptors: GDNF Family Receptor α (GFRα) and GFRα-like (GFRAL)
RET itself has a low affinity for its ligands.[1] Therefore, high-affinity binding and subsequent receptor activation are contingent upon the presence of a co-receptor. The GDNF family ligands each have a preferred co-receptor from the GDNF family receptor α (GFRα) family:
-
GFRα1 for GDNF
-
GFRα2 for NRTN
-
GFRα3 for ARTN
-
GFRα4 for PSPN
These GFRα co-receptors are tethered to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. The ligand GDF15 utilizes a different co-receptor, GFRAL (GFRα-like), which is a transmembrane protein.
The Mechanism of Ligand-Induced Dimerization
The canonical model of RET activation involves the formation of a ternary complex with a specific stoichiometry.
-
Ligand-Co-receptor Complex Formation: The process begins with the high-affinity binding of a dimeric GDNF family ligand to two molecules of its cognate GFRα co-receptor on the cell surface. This forms a stable dimeric ligand-co-receptor complex.
-
Recruitment and Dimerization of RET: This pre-formed ligand-co-receptor complex then recruits two RET monomers. The extracellular domain of RET interacts with both the ligand and the co-receptor within this complex.[2]
-
Formation of the Active Signaling Complex: The final active signaling complex consists of a heterohexamer with a 2:2:2 stoichiometry of ligand:co-receptor:RET.[3] The formation of this complex brings the intracellular kinase domains of the two RET molecules into close proximity.
-
Trans-autophosphorylation and Downstream Signaling: This proximity facilitates the trans-autophosphorylation of specific tyrosine residues within the activation loop and other regions of the RET kinase domains. These phosphotyrosine residues then serve as docking sites for various intracellular signaling and adaptor proteins, leading to the activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which in turn regulate cell survival, proliferation, differentiation, and migration.
The cryo-electron microscopy (cryo-EM) structure of the RET/GDNF/GFRα1 extracellular complex has provided significant insights into the architecture of this assembly.[4][5][6][7] The structure reveals how the ligand and co-receptor create a composite binding surface that is recognized by the cadherin-like and cysteine-rich domains of the RET extracellular domain, thereby inducing the specific dimerization geometry required for kinase activation.[4][5][6][7]
Quantitative Data on Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Equilibrium Dissociation Constant, Kd) for the interactions involved in RET dimerization. It is important to note that binding affinities can vary depending on the experimental system and conditions.
| Interacting Molecules | Method | Reported Kd | Reference(s) |
| GDNF - GFRα1 | Cell-based assay | Low pM (in the presence of RET) | [8] |
| GDNF - RET | Co-immunoprecipitation | 8 nM | [3] |
Experimental Protocols
The study of RET ligand-induced dimerization employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions
Co-IP is used to verify the interaction between RET, its ligand, and co-receptor within a cellular context.
Objective: To demonstrate the formation of the GDNF-GFRα1-RET complex in cells.
Materials:
-
Mammalian cell line expressing RET, GFRα1, and stimulated with GDNF (e.g., transfected HEK293T cells).
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Primary antibodies: anti-RET, anti-GFRα1, anti-GDNF.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blot apparatus and reagents.
Protocol:
-
Cell Culture and Treatment: Culture HEK293T cells transiently or stably expressing RET and GFRα1. Stimulate the cells with a known concentration of GDNF for a specified time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RET) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the other components of the expected complex (e.g., anti-GFRα1 and anti-GDNF).
Förster Resonance Energy Transfer (FRET) to Visualize Dimerization in Live Cells
FRET is a powerful technique to monitor the proximity of two molecules in real-time within living cells, providing spatial and temporal information about RET dimerization.
Objective: To visualize and quantify GDNF-induced RET dimerization in live cells.
Materials:
-
Mammalian cell line (e.g., HEK293T or a neuronal cell line).
-
Expression vectors for RET fused to a donor fluorophore (e.g., CFP - Cyan Fluorescent Protein) and RET fused to an acceptor fluorophore (e.g., YFP - Yellow Fluorescent Protein). A vector for GFRα1 expression is also required.
-
Transfection reagent (e.g., Lipofectamine).
-
Live-cell imaging microscope equipped with appropriate lasers and filters for CFP and YFP.
-
Image analysis software.
Protocol:
-
Plasmid Construction: Generate constructs encoding RET-CFP and RET-YFP by fusing the coding sequences of the fluorescent proteins to the C-terminus of RET.
-
Cell Transfection: Co-transfect the mammalian cells with RET-CFP, RET-YFP, and GFRα1 expression vectors.
-
Cell Culture: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.
-
Live-Cell Imaging: 24-48 hours post-transfection, mount the dish on the microscope stage. Acquire baseline images in the CFP and YFP channels.
-
Ligand Stimulation: Add GDNF to the imaging medium and acquire time-lapse images.
-
FRET Analysis: Measure the fluorescence intensity in the donor (CFP) and acceptor (YFP) channels. An increase in the YFP signal upon CFP excitation (sensitized emission) or a decrease in the CFP fluorescence lifetime indicates FRET, and thus, dimerization. Calculate the FRET efficiency to quantify the extent of dimerization.
Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Objective: To determine the binding affinity and kinetics of the interaction between the GDNF-GFRα1 complex and the extracellular domain of RET.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant purified proteins: RET extracellular domain (RET-ECD), GFRα1, and GDNF.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Protocol:
-
Ligand Immobilization: Immobilize the RET-ECD onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a pre-formed complex of GDNF and GFRα1 by incubating the two proteins together. Prepare a serial dilution of this complex in running buffer.
-
Binding Measurement: Inject the different concentrations of the GDNF-GFRα1 complex over the immobilized RET-ECD surface and a reference flow cell.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualization of Signaling Pathways and Experimental Workflows
RET Dimerization and Downstream Signaling Pathway
References
- 1. Identification of a surface for binding to the GDNF-GFR alpha 1 complex in the first cadherin-like domain of RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct interactions among Ret, GDNF and GFRalpha1 molecules reveal new insights into the assembly of a functional three-protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure of the Glial Cell Line-derived Neurotrophic Factor-Coreceptor Complex: INSIGHTS INTO RET SIGNALING AND HEPARIN BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMDB-11822: RET/GDNF/GFRa1 extracellular complex Cryo-EM structure - Yorodumi [pdbj.org]
- 5. rcsb.org [rcsb.org]
- 6. 6Q2N: Cryo-EM structure of RET/GFRa1/GDNF extracellular complex [ncbi.nlm.nih.gov]
- 7. EMDB-20575: Cryo-EM structure of RET/GFRa1/GDNF extracellular complex - Yorodumi [pdbj.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: In Vitro Assays for Measuring RET Ligand-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase crucial for cell proliferation, differentiation, survival, and migration.[1] The RET signaling pathway is initiated when a ligand from the Glial cell line-Derived Neurotrophic Factor (GDNF) family (GFL) binds to a specific GDNF family receptor alpha (GFRα) co-receptor.[2] This ligand-co-receptor complex then recruits two RET receptor molecules, inducing their dimerization and subsequent trans-autophosphorylation of multiple tyrosine residues within the cytoplasmic domain.[2][3] These phosphorylated tyrosines act as docking sites for various adaptor proteins, which in turn activate critical downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, to promote cellular responses.[3][4] Given its role in development and its aberrant activation in several cancers, assays to quantify the activity of RET ligands are essential for basic research and therapeutic development.[1]
This document provides detailed protocols for two common in vitro methods to assess the activity of a RET ligand (e.g., GDNF, the ligand for GFRα1): a cell-based RET phosphorylation assay and a cell proliferation assay.
Principle of the Assays
The activity of a RET ligand is determined by its ability to induce RET receptor activation and subsequent downstream cellular effects.
-
RET Phosphorylation Assay: This assay directly measures the initial and most critical step of receptor activation: the autophosphorylation of RET at specific tyrosine residues (e.g., Tyr905, Tyr1062) upon ligand binding.[2][5] The level of phosphorylated RET (p-RET) is quantified by Western blot analysis, providing a direct measure of the ligand's ability to engage and activate the receptor.[6]
-
Cell Proliferation Assay: This method quantifies a key functional downstream consequence of sustained RET signaling: an increase in cell proliferation and viability.[1][3] In cell lines where proliferation is dependent on RET signaling, the ligand's activity can be measured by a dose-dependent increase in cell viability.[1]
RET Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical RET signaling pathway and a general workflow for the assays described.
Caption: Canonical RET signaling pathway activated by a GFL/GFRα complex.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
Protocol 1: Cell-Based RET Phosphorylation Assay via Western Blot
This protocol details the measurement of ligand-induced RET phosphorylation in a cell line endogenously or exogenously expressing the RET receptor and its co-receptor GFRα1.
A. Materials and Reagents
-
Cell Line: A suitable cell line expressing RET and GFRα1 (e.g., NB41A3, SK-N-MC).
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (e.g., recombinant human GDNF)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Protein Assay Reagent: BCA or Bradford assay kit.[6]
-
Sample Buffer: 4X Laemmli sample buffer.[6]
-
Primary Antibodies: Rabbit anti-phospho-RET (Tyr905 or Tyr1062), Rabbit anti-total RET.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE Gels: 4-12% gradient gels.[6]
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST for p-RET; 5% non-fat dry milk in TBST for total RET.[6]
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[6]
B. Experimental Procedure
-
Cell Culture:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal receptor phosphorylation.
-
-
Ligand Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium. A typical concentration range might be 0.1 to 200 ng/mL.
-
Remove the starvation medium and add the ligand dilutions to the cells. Include a vehicle-only control (0 ng/mL).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.[8]
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.[9]
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[6]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[6]
-
-
Western Blotting:
-
Normalize all samples by diluting them with lysis buffer to the same final concentration.
-
Add 4X Laemmli sample buffer to 20-30 µg of total protein and boil at 95°C for 5 minutes.[6]
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-p-RET antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]
-
-
Re-probing for Total RET:
-
To normalize the p-RET signal, the same membrane can be stripped and re-probed for total RET.[6]
-
Incubate the membrane in a stripping buffer, wash thoroughly, and block with 5% non-fat milk.
-
Incubate with the anti-total RET primary antibody and repeat the detection steps as above.
-
C. Data Analysis
-
Quantify the band intensities for both p-RET and total RET using densitometry software.
-
Normalize the p-RET signal by dividing it by the corresponding total RET signal for each sample.
-
Plot the normalized p-RET intensity against the ligand concentration.
-
Use non-linear regression (e.g., log(agonist) vs. response) to calculate the half-maximal effective concentration (EC50), which represents the ligand concentration that produces 50% of the maximal phosphorylation response.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of a RET ligand on the proliferation of a RET-dependent cell line.
A. Materials and Reagents
-
Cell Line: A cell line whose proliferation is dependent on RET signaling.
-
Culture Medium, FBS, PBS, this compound: As described in Protocol 1.
-
Assay Plates: Sterile 96-well, clear-bottom cell culture plates.
-
Cell Viability Reagent: Cell Counting Kit-8 (CCK-8), WST-8, or CellTiter-Glo® Luminescent Cell Viability Assay.[1][10]
B. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium containing low serum (e.g., 0.5-1% FBS).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Ligand Treatment:
-
Prepare 2X serial dilutions of this compound in a low-serum medium.
-
Add 100 µL of the ligand dilutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 or a similar viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader. For luminescent assays, follow the manufacturer's protocol for signal measurement.[10]
-
C. Data Analysis
-
Subtract the background absorbance (from wells with medium only) from all sample readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-only control.
-
Plot the percentage of cell viability against the ligand concentration.
-
Use non-linear regression to determine the EC50 value, representing the ligand concentration that induces a 50% increase in cell proliferation relative to the maximum response.
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables for clear comparison.
Table 1: Ligand-Induced RET Phosphorylation (Example Data)
| Ligand Concentration (ng/mL) | Normalized p-RET/Total RET Ratio (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.5 | 1.85 ± 0.21 |
| 2.0 | 4.50 ± 0.45 |
| 10.0 | 8.90 ± 0.98 |
| 50.0 | 11.50 ± 1.20 |
| 200.0 | 11.80 ± 1.35 |
| EC50 (ng/mL) | ~3.5 |
Data are presented as fold-change relative to the vehicle control from three independent experiments.
Table 2: Ligand-Induced Cell Proliferation (Example Data)
| Ligand Concentration (ng/mL) | Cell Viability (% of Max Response, Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 2.1 |
| 0.5 | 15.6 ± 3.5 |
| 2.0 | 38.9 ± 4.1 |
| 10.0 | 75.4 ± 6.8 |
| 50.0 | 98.2 ± 5.5 |
| 200.0 | 100.0 ± 6.2 |
| EC50 (ng/mL) | ~4.2 |
Data are normalized to the maximum response observed and presented as mean ± standard deviation from three independent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. 7tmantibodies.com [7tmantibodies.com]
- 10. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Production of Bioactive Recombinant RET Ligands: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The "Rearranged during transfection" (RET) receptor tyrosine kinase is a critical signaling hub involved in the development and maintenance of the nervous and renal systems. Its activation is mediated by a family of soluble neurotrophic factors known as the Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs). This family includes GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN). These ligands first bind to a specific GDNF family receptor alpha (GFRα) co-receptor, and this complex then recruits and activates the RET receptor, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[1][2][3] Given their potent neurotrophic activities, recombinant GFLs are invaluable tools in neuroscience research and hold therapeutic promise for neurodegenerative disorders like Parkinson's disease.[1][4][5] This document provides a detailed protocol for the production and characterization of bioactive recombinant RET ligands, with a primary focus on GDNF as a representative member.
RET Ligand Signaling Pathway
The canonical signaling pathway for RET ligands begins with the formation of a high-affinity complex between a GFL homodimer and its specific GFRα co-receptor.[3][6] This ligand-co-receptor complex then recruits two molecules of the RET receptor, inducing their dimerization and the trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[7] These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, to mediate the biological effects of the ligand.[7]
Production of Recombinant RET Ligands
The choice of expression system is critical for obtaining correctly folded and biologically active GFLs. While E. coli expression can yield large quantities of protein, it often results in the formation of insoluble inclusion bodies requiring complex refolding procedures, and the protein lacks post-translational modifications like glycosylation.[8][9] Mammalian and insect cell expression systems are often preferred as they can produce glycosylated, properly folded, and secreted proteins, which are more likely to be fully active.[4][10][11]
Experimental Workflow for Recombinant RET Ligand Production
The general workflow for producing recombinant RET ligands involves several key stages: gene cloning into a suitable expression vector, transfection into a host cell line, cell culture and protein expression, and finally, purification and characterization of the recombinant protein.
Detailed Experimental Protocols
Expression of Recombinant Human GDNF in E. coli
This protocol describes the expression of human GDNF in E. coli, leading to the formation of inclusion bodies, followed by refolding and purification.
a. Gene Cloning and Expression Vector Construction:
-
The cDNA encoding mature human GDNF is amplified by PCR.
-
The PCR product is cloned into an E. coli expression vector, such as pET-28a(+), which allows for the expression of a His-tagged fusion protein.
-
The resulting construct is transformed into a suitable E. coli expression strain, like BL21(DE3).[9]
b. Expression and Inclusion Body Isolation:
-
A single colony of transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.8 mM.[12]
-
The culture is incubated for an additional 4-6 hours at a reduced temperature, for instance, 26°C, to enhance soluble protein expression, although GDNF often forms inclusion bodies.[12]
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer and sonicated on ice to disrupt the cells.
-
The lysate is centrifuged to pellet the inclusion bodies.
c. Refolding and Purification:
-
The inclusion body pellet is washed and then solubilized in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer.
-
The refolded protein is purified using a combination of chromatographic techniques, such as cation exchange and hydrophobic interaction chromatography.[8]
Expression of Glycosylated Recombinant Human GDNF in Mammalian Cells
This protocol is for the production of secreted, glycosylated GDNF from a human cell line.
a. Cell Culture and Transfection:
-
A human cell line, such as HEK293, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are transiently or stably transfected with an expression vector containing the human GDNF cDNA.
-
For stable cell line generation, a selection marker is used to select for cells that have integrated the expression vector.
b. Protein Production and Purification:
-
The GDNF-secreting cells are cultured in serum-free medium to facilitate purification.
-
The conditioned medium containing the secreted recombinant GDNF is harvested.
-
The harvested medium is clarified by centrifugation and filtration.
-
The recombinant GDNF is purified from the conditioned medium using a multi-step chromatography process, typically involving cation exchange chromatography followed by gel filtration.[4][10]
Data Presentation: Quantitative Analysis of Recombinant RET Ligands
The following tables summarize typical quantitative data for recombinant RET ligands produced in different expression systems.
| Parameter | E. coli | Mammalian Cells | Insect Cells (Baculovirus) |
| Glycosylation | No | Yes | Yes (differs from mammalian)[10] |
| Typical Yield | High (can be >30% of total protein)[9] | Moderate | High |
| Purity | >95-98%[1][13] | >98% | High |
| Endotoxin Level | <1.0 EU/µg[1] | <0.1 EU/µg | Not specified |
| RET Ligand | Molecular Weight (homodimer) | Bioactivity (ED50) | Cell Line for Bioassay |
| GDNF | 30.4 kDa[14] | ≤3 µg/ml[1], 18 ng/ml, ≤9.55 ng/ml | C6, SH-SY5Y[1][2] |
| Neurturin | 23.6 kDa[13] | 100 ng/ml (supports 65% survival) | Rat sympathetic neurons[13] |
| Artemin | 24.2 kDa[15] | 4-8 ng/ml, 0.1-0.5 µg/ml[16][17] | SH-SY5Y[16][17] |
| Persephin | 10.3 kDa | Not specified | Not specified |
Characterization of Recombinant RET Ligands
1. Purity and Molecular Weight Analysis:
-
SDS-PAGE: The purity and apparent molecular weight of the recombinant protein are assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under both reducing and non-reducing conditions.[14]
-
Western Blot: The identity of the recombinant protein is confirmed by Western blot analysis using a specific antibody against the RET ligand.
2. Bioactivity Assays: The biological activity of the purified recombinant RET ligand is a critical quality attribute. This is typically assessed using cell-based assays.
-
Cell Proliferation Assay:
-
A suitable cell line that expresses the RET receptor and the appropriate GFRα co-receptor (e.g., SH-SY5Y or C6 cells for GDNF) is seeded in a 96-well plate.[1][2]
-
The cells are treated with serial dilutions of the recombinant RET ligand.
-
After a defined incubation period (e.g., 3-7 days), cell proliferation is measured using a colorimetric or fluorometric assay (e.g., MTT or resazurin).[2][14]
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
-
Neurite Outgrowth Assay:
-
Primary neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line are cultured in the presence of serial dilutions of the recombinant RET ligand.[5]
-
After an appropriate incubation period, the cells are fixed and stained.
-
The extent of neurite outgrowth is quantified by microscopy and image analysis.
-
-
RET Phosphorylation Assay:
-
Cells expressing the RET receptor are treated with the recombinant ligand for a short period.
-
Cell lysates are prepared and subjected to Western blot analysis using an antibody specific for phosphorylated RET.
-
An increase in RET phosphorylation indicates that the recombinant ligand is capable of activating its receptor.[18]
-
The protocols and data presented here provide a comprehensive guide for the production and characterization of bioactive recombinant RET ligands. The choice of expression system and purification strategy should be tailored to the specific research application. Careful characterization of the final product is essential to ensure its purity, identity, and biological activity for reliable and reproducible experimental outcomes.
References
- 1. Human GDNF Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 2. qkine.com [qkine.com]
- 3. mdpi.com [mdpi.com]
- 4. Production of highly pure human glycosylated GDNF in a mammalian cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of bioactive glycosylated recombinant glial cell line-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Human Recombinant GDNF and Study of Its Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. Preparation of recombinant human GDNF by baculovirus expression system and analysis of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. stemcell.com [stemcell.com]
- 15. Human Artemin Recombinant Protein (450-17-20UG) [thermofisher.com]
- 16. immunotools.de [immunotools.de]
- 17. Mouse Artemin Recombinant Protein (450-58-20UG) [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes: Using CRISPR to Interrogate RET Ligand Function
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling hub involved in cell proliferation, survival, differentiation, and migration.[1][2] Its activity is crucial for the normal development of the nervous and renal systems.[3][4][5] The RET signaling pathway is activated by a family of four structurally related ligands, known as the Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs). These include GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN).[3][6][7]
Activation of RET is uniquely dependent on a multicomponent receptor system. Each GFL first binds to a specific glycosylphosphatidylinositol (GPI)-anchored co-receptor, known as the GDNF family receptor alpha (GFRα).[5] The primary pairings are:
This ligand-co-receptor complex then recruits and brings two RET molecules into close proximity, inducing dimerization, autophosphorylation of key tyrosine residues in the cytoplasmic domain, and subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][2][5]
Given the multiplicity of ligands and co-receptors, dissecting the specific contribution of a single ligand to RET signaling in a given biological context can be challenging. CRISPR-Cas9 genome editing offers a precise and powerful tool to achieve this by generating stable knockout cell lines for a specific ligand.[11] By ablating the expression of a single GFL, researchers can meticulously study its specific role in RET activation and downstream cellular functions, providing invaluable insights for basic research and the development of targeted therapeutics.
These application notes provide a detailed framework and protocols for using CRISPR-Cas9 to knock out a RET ligand (using GDNF as a primary example) and to functionally characterize the resulting phenotype.
Signaling Pathway and Experimental Logic
To understand the impact of knocking out a RET ligand, it is essential to visualize its place in the signaling cascade and the logic of the experimental approach.
Caption: Canonical RET signaling pathway initiated by GDNF binding to its GFRα1 co-receptor.
Caption: Experimental workflow for CRISPR-mediated RET ligand knockout and functional analysis.
Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of GDNF
Objective: To generate a stable cell line with a functional knockout of the GDNF gene, thereby ablating the endogenous source of the GDNF ligand.
Materials:
-
Target cell line expressing RET and GFRα1 (e.g., neuroblastoma cell lines)
-
Lentiviral or plasmid vector system containing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance)
-
Cloning-ready sgRNA expression vector
-
High-fidelity DNA polymerase for PCR
-
Restriction enzymes and T4 DNA ligase
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
Puromycin or other selection antibiotic
-
Cell culture medium, FBS, and supplements
-
96-well and standard culture plates
Methodology:
-
sgRNA Design:
-
Identify the target gene sequence for GDNF in the appropriate species.
-
Use a validated online design tool (e.g., CHOPCHOP, Synthego) to identify 2-3 candidate sgRNA sequences targeting an early exon of the GDNF gene. Designing sgRNAs to early exons increases the likelihood of generating a loss-of-function frameshift mutation.[11]
-
Select sgRNAs with high on-target scores and low off-target scores.
-
-
Vector Preparation:
-
Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.
-
Anneal the complementary oligos and clone them into the sgRNA expression vector according to the manufacturer's protocol.
-
Verify the correct insertion by Sanger sequencing.
-
-
Cell Transfection:
-
Culture the target cells to ~70-80% confluency.
-
Co-transfect the cells with the Cas9-expressing plasmid and the validated sgRNA-expressing plasmid using a suitable transfection method. If using an all-in-one vector, transfect a single plasmid.
-
Include a negative control (e.g., a vector with a scrambled, non-targeting sgRNA).
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin antibiotic selection. Culture the cells in medium containing the appropriate concentration of puromycin (previously determined by a kill curve).[12]
-
Continue selection for 5-10 days, replacing the medium every 2-3 days, until all non-transfected cells have died.
-
Generate single-cell clones from the surviving polyclonal population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the individual clones for validation.
-
Protocol 2: Validation of GDNF Gene Knockout
Objective: To confirm the successful knockout of the GDNF gene at both the genomic and protein levels in the expanded clonal cell lines.[13]
Part A: Genomic Validation
-
Genomic DNA Extraction: Extract genomic DNA from each clonal cell line and from the wild-type control.
-
PCR Amplification: Amplify the region of the GDNF gene targeted by the sgRNA using PCR.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to identify and characterize the insertions or deletions (indels) at the target site.[14][15] A successful knockout clone should ideally have frameshift-inducing indels in all alleles.
Part B: Protein Level Validation (for secreted protein)
-
Conditioned Media Collection: Culture the validated knockout clones and wild-type cells to ~90% confluency in a T-75 flask. Wash the cells with PBS and replace the growth medium with a serum-free medium.
-
Incubation: Incubate the cells for 48 hours to allow for the secretion and accumulation of GDNF in the medium.
-
Collection and Concentration: Collect the conditioned medium and centrifuge to remove cell debris. Concentrate the medium using a centrifugal filter unit (e.g., Amicon Ultra, 3 kDa MWCO) to increase the concentration of secreted proteins.
-
ELISA or Western Blot:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available GDNF ELISA kit to quantify the concentration of GDNF in the concentrated conditioned media from knockout and wild-type cells. A successful knockout will show a complete absence or significant reduction of GDNF.
-
Western Blot: Run the concentrated conditioned media on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for GDNF. The absence of a band at the correct molecular weight in the knockout lanes confirms successful protein ablation.[14]
-
Protocol 3: Functional Assays
Objective: To quantify the phenotypic consequences of GDNF ligand knockout on RET signaling and associated cellular functions.
Assay 3.1: Analysis of RET Pathway Phosphorylation
-
Cell Treatment: Plate both wild-type and validated GDNF KO cells. For a positive control, you can stimulate the GDNF KO cells with exogenous recombinant GDNF.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein lysate by SDS-PAGE. Transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against phospho-RET (p-RET), total RET, phospho-AKT (p-AKT), total AKT, phospho-ERK1/2 (p-ERK), and total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.
Assay 3.2: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed 5,000 cells/well of both wild-type and GDNF KO cells in a 96-well plate in complete medium.
-
Incubation: Culture the cells for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Assay 3.3: Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Starve wild-type and GDNF KO cells in a serum-free medium for 24 hours.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a Transwell plate (8 µm pore size).
-
Resuspend the starved cells in a serum-free medium and seed 50,000 cells into the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Staining and Counting:
-
Remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom surface with methanol (B129727) and stain with Crystal Violet.
-
Wash the insert, let it dry, and count the number of migrated cells in several representative fields under a microscope.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative results from the functional assays when comparing wild-type cells with endogenously produced GDNF to cells where GDNF has been knocked out using CRISPR.
| Assay | Parameter Measured | Wild-Type Cells (Control) | GDNF KO Cells | Expected Outcome in KO Cells |
| RET Pathway Activation | Relative p-RET/Total RET Ratio | 1.0 (Normalized) | < 0.1 | >90% reduction in basal RET phosphorylation[2][17] |
| Downstream Signaling | Relative p-ERK/Total ERK Ratio | 1.0 (Normalized) | < 0.2 | >80% reduction in downstream ERK activation[17][18] |
| Cell Proliferation | Fold Change in Cell Number (72h) | ~4.5-fold | ~2.0-fold | Significant decrease in proliferation rate[16] |
| Cell Migration | Number of Migrated Cells per Field | ~150 ± 20 | ~40 ± 10 | Significant reduction in migratory capacity[1][19] |
Note: The values presented are representative and will vary depending on the specific cell line and experimental conditions.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GDNF/RET signaling pathway and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurturin-Mediated Ret Activation Is Required for Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurturin - Wikipedia [en.wikipedia.org]
- 10. Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 12. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies [bio-protocol.org]
- 13. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 14. How to Validate a CRISPR Knockout [biognosys.com]
- 15. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 16. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RET signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Receptor Tyrosine Kinase-Effector Coupling at Functionally Relevant Stimulus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phosphosite.org [phosphosite.org]
Application Notes and Protocols for In Vivo Study of RET Ligands in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The "Rearranged during transfection" (RET) receptor tyrosine kinase and its ligands are crucial players in the development and maintenance of the nervous and renal systems. Dysregulation of RET signaling is implicated in various human diseases, including neurodegenerative disorders like Parkinson's disease, congenital abnormalities such as Hirschsprung's disease, and several types of cancer.[1][2] The Glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), which includes GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN), are the canonical ligands for RET.[3] More recently, Growth Differentiation Factor 15 (GDF15) has been identified as a novel ligand for the RET receptor complex.[2] In vivo studies using animal models are indispensable for elucidating the physiological roles of these ligands and for the preclinical evaluation of potential therapeutics targeting the RET signaling pathway.
This document provides detailed application notes and experimental protocols for utilizing animal models, primarily mice, to study RET ligands in vivo.
Animal Models for Studying RET Ligands
A variety of mouse models have been developed to investigate the in vivo functions of RET and its ligands. The choice of model depends on the specific research question.
-
Knockout (KO) Models:
-
Constitutive RET KO: These mice exhibit severe developmental defects, including renal agenesis and a complete lack of the enteric nervous system, leading to neonatal lethality.[1] They are useful for studying the fundamental roles of RET in organogenesis.
-
Conditional RET KO: Using Cre-Lox systems, RET can be deleted in specific cell types or at particular developmental stages, allowing for the study of its function in the adult nervous system and other tissues without the issue of neonatal lethality.[4]
-
Ligand or Co-receptor KO: Mice lacking specific GFLs or their GFRα co-receptors display phenotypes that often overlap with, but are less severe than, the full RET KO, providing insights into the specific roles of each ligand-receptor pair.
-
-
Knock-in (KI) Models: These models express mutated forms of RET associated with human diseases, such as Multiple Endocrine Neoplasia type 2 (MEN2), providing valuable tools for studying disease pathogenesis and testing targeted therapies.
-
Transgenic (Tg) Models:
-
Overexpression of RET or its ligands: These models are used to study the consequences of excessive RET signaling, which can be relevant to cancer biology and potential toxicities of ligand-based therapies.
-
Reporter lines: Mice expressing fluorescent proteins (e.g., GFP, YFP) under the control of the RET promoter allow for the visualization and tracking of RET-expressing cells in vivo.
-
Signaling Pathways
The binding of a GFL to its specific GFRα co-receptor recruits and activates the RET receptor tyrosine kinase. This leads to the autophosphorylation of specific tyrosine residues in the intracellular domain of RET, creating docking sites for various adaptor proteins and triggering downstream signaling cascades. The main pathways include:
-
RAS-MAPK Pathway: Primarily involved in cell proliferation, differentiation, and survival.
-
PI3K-AKT Pathway: A key pathway for promoting cell survival and growth.
-
PLCγ Pathway: Involved in the regulation of intracellular calcium levels and various cellular processes.
GDF15 signals through a complex formed by its receptor GFRAL (GDNF family receptor alpha-like) and the RET co-receptor, activating similar downstream pathways.[5]
Figure 1: Canonical RET Signaling Pathway.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from key experiments using animal models to study RET ligands.
Table 1: Effects of RET Ligands on the Enteric Nervous System (ENS)
| Animal Model | Treatment/Genetic Modification | Key Finding | Quantitative Result | Reference |
| Ret-deficient mice | Reduced Ret expression | Impaired migration and survival of enteric neural crest-derived cells. | Recapitulated genetic and phenotypic features of Hirschsprung's disease with colonic aganglionosis.[6] | [6] |
| RarαDNLoxP/+; RETCreERT2-EYFPTandem mice | Tamoxifen-induced expression of a dominant-negative retinoic acid receptor | Loss of myenteric and submucosal neurons. | 50-65% reduction in myenteric neurons and 90% loss of submucosal neurons.[7] | [7] |
| GDNF knockout mice | Genetic deletion of GDNF | Reduced number of sensory neurons in dorsal root ganglia. | ~30% reduction in sensory neurons.[8] | [8] |
| ARTN overexpressing mice | Transgenic overexpression of Artemin | Increased number of primary sensory neurons. | ~20% increase in primary sensory neurons.[8] | [8] |
Table 2: Effects of RET Ligands on Dopaminergic (DA) Neurons
| Animal Model | Treatment/Genetic Modification | Key Finding | Quantitative Result | Reference |
| RET KO and RET/parkin DKO mice (aged) | Genetic deletion of RET | Progressive, age-dependent loss of DA neurons in the substantia nigra pars compacta (SNpc). | 12-month-old mice: 15-21% loss; 24-month-old mice: 20-30% loss.[1] | [1] |
| DAT-Ret mutant mice | Conditional deletion of Ret in DA neurons | Reduced evoked dopamine (B1211576) release in the striatum. | Significant decrease in released dopamine compared to controls.[4] | [4] |
| Gdnfwt/hyper mice | Two-fold increase in endogenous GDNF | Increased number of dopaminergic neurons in the substantia nigra. | ~15% increase in dopaminergic neurons.[9][10] | [9][10] |
| Parkinson's disease mouse model | Macrophage-mediated GDNF delivery | Rescue of nigral dopaminergic neurons and improved motor function. | Successful rescue of neurons and improved motor function.[11] | [11] |
Table 3: Effects of GDF15 on Body Weight and Food Intake
| Animal Model | Treatment/Genetic Modification | Key Finding | Quantitative Result | Reference |
| Obese mice | Administration of recombinant GDF15 (rGDF15) | Weight loss. | Significant reduction in body weight.[5] | [5] |
| Gdf15hu+/+ mice expressing human GDF15 | Treatment with anti-human GDF15 antibody for 97 days | Increased body weight. | Average weight gain of 17.6 ± 1.5 g.[5] | [5] |
| High-fat fed male mice | Daily GDF15 treatment for 11 days | Reduced food intake and attenuated weight gain. | Significant reduction in food intake and body weight gain.[12][13] | [12][13] |
| Mice | Single dose of recombinant GDF15 | Dose-dependent reduction in cumulative food intake. | Significant reduction in food intake at doses of 0.1, 0.3, and 1 mg/kg.[14] | [14] |
Experimental Protocols
Protocol 1: In Vivo Administration of RET Ligands
This protocol describes the systemic administration of recombinant RET ligands to mice to assess their acute or chronic effects.
Materials:
-
Recombinant RET ligand (e.g., GDNF, GDF15)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Insulin syringes (28-30 gauge)
-
Animal scale
-
Warming pad
Procedure:
-
Reconstitution of Ligand: Reconstitute the lyophilized ligand in sterile saline or PBS to the desired stock concentration according to the manufacturer's instructions. Aliquot and store at -80°C.
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Weigh each mouse immediately before injection to calculate the precise dose.
-
Dosing:
-
For acute studies, a single injection is typically administered.
-
For chronic studies, injections are given daily or on a specified schedule.[12][13]
-
The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.). For central nervous system effects, intracranial or intrathecal delivery may be required.
-
-
Injection:
-
Gently restrain the mouse.
-
For s.c. injection, lift the skin on the back to form a tent and insert the needle at the base.
-
For i.p. injection, position the mouse with its head tilted downwards and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.
-
-
Monitoring: Observe the animals for any adverse reactions immediately after injection and at regular intervals throughout the study. Monitor parameters such as body weight, food and water intake, and general behavior.
Figure 2: Workflow for In Vivo Ligand Administration.
Protocol 2: Immunohistochemistry (IHC) for RET Signaling Components in Mouse Tissue
This protocol provides a general guideline for detecting RET and phosphorylated RET (p-RET) in formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody (e.g., anti-RET, anti-p-RET)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 min).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[15] Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Rinse with PBS. Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Rinse with PBS. Incubate with ABC reagent for 30-60 minutes.
-
Detection: Rinse with PBS. Apply DAB substrate and monitor for color development under a microscope. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene. Coverslip with mounting medium.
Note: For using a mouse primary antibody on mouse tissue, a mouse-on-mouse (MOM) blocking kit is recommended to minimize background staining.[16]
Protocol 3: Western Blotting for RET Signaling Proteins in Mouse Brain Tissue
This protocol outlines the detection of total and phosphorylated RET and downstream signaling proteins (e.g., AKT, ERK) in mouse brain tissue lysates.
Materials:
-
Mouse brain tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RET, anti-p-RET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen brain tissue in ice-cold RIPA buffer.[17]
-
Sonicate briefly to shear DNA.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 4: Behavioral Assays for Motor Function and Coordination
Deficits in RET signaling, particularly in the nigrostriatal pathway, can lead to motor impairments. The following are common behavioral tests to assess these functions in mice.
-
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates, and the latency to fall is recorded.
-
Open Field Test: This assay measures general locomotor activity and can also provide insights into anxiety-like behavior. Mice are placed in a novel, open arena, and their movement patterns (e.g., distance traveled, time spent in the center) are tracked.[18]
-
Grip Strength Test: This test assesses forelimb and hindlimb muscle strength by measuring the peak force a mouse exerts when gripping a wire mesh.
-
Beam Walking Test: This test challenges a mouse's balance and coordination by requiring it to traverse a narrow, elevated beam. The time to cross and the number of foot slips are recorded.
General Considerations for Behavioral Testing:
-
Habituation: Acclimatize mice to the testing room for at least 30 minutes before each test.
-
Handling: Handle mice gently and consistently to minimize stress.[19]
-
Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing environment.
-
Experimenter Blinding: The experimenter should be blind to the experimental groups to avoid bias in scoring.
-
Time of Day: Conduct tests at the same time of day to minimize circadian variations in behavior.
Conclusion
The use of genetically engineered mouse models provides powerful in vivo systems for investigating the complex biology of RET ligands. The protocols and data presented here offer a framework for designing and executing robust preclinical studies aimed at understanding the roles of these signaling molecules in health and disease, and for evaluating novel therapeutic strategies targeting the RET pathway. Careful selection of the appropriate animal model and rigorous experimental design are paramount for obtaining reliable and translatable results.
References
- 1. JCI - Parkin cooperates with GDNF/RET signaling to prevent dopaminergic neuron degeneration [jci.org]
- 2. Frontiers | GDF15 and Growth Control [frontiersin.org]
- 3. GDNF family of ligands - Wikipedia [en.wikipedia.org]
- 4. Absence of Ret Signaling in Mice Causes Progressive and Late Degeneration of the Nigrostriatal System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on the Role and Mechanism of GDF15 in Body Weight Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diminished Ret expression compromises neuronal survival in the colon and causes intestinal aganglionosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Cell-autonomous retinoic acid receptor signaling has stage-specific effects on mouse enteric nervous system [insight.jci.org]
- 8. Frontiers | Glial Cell Line-Derived Neurotrophic Factor Family Ligands, Players at the Interface of Neuroinflammation and Neuroprotection: Focus Onto the Glia [frontiersin.org]
- 9. Increased Endogenous GDNF in Mice Protects Against Age-Related Decline in Neuronal Cholinergic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Increased Endogenous GDNF in Mice Protects Against Age-Related Decline in Neuronal Cholinergic Markers [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Daily GDF15 treatment has sex-specific effects on body weight and food intake and does not enhance the effects of voluntary physical activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GDF15 Provides an Endocrine Signal of Nutritional Stress in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Mouse-on-mouse for Immunohistochemistry: tips and tricks | Proteintech Group [ptglab.com]
- 17. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 18. research.yale.edu [research.yale.edu]
- 19. mdpi.com [mdpi.com]
Quantitative Analysis of RET Ligand-Induced Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling hub involved in cell growth, differentiation, survival, and migration.[1] Its activation is initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family (GFLs) in conjunction with a GDNF family receptor alpha (GFRα) co-receptor.[2][3] This ligand-induced dimerization of RET triggers trans-autophosphorylation of specific tyrosine residues within its intracellular domain, creating docking sites for various downstream signaling proteins and activating key cellular pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT cascades.[4] Aberrant RET activation, through mutations or fusions, is a known driver in several types of cancer, making it a key target for therapeutic intervention.[5][4]
This document provides detailed protocols and application notes for the quantitative analysis of RET phosphorylation in response to ligand stimulation. The methodologies described herein are essential for researchers studying RET signaling, as well as for professionals in drug development assessing the efficacy of RET inhibitors.
RET Ligands and Co-Receptors
The RET receptor is activated by several ligands, each preferentially binding to a specific GFRα co-receptor to form a ternary complex that recruits and activates RET.[3][6] Understanding this specificity is crucial for designing and interpreting experiments.
| Ligand | Primary Co-Receptor | References |
| Glial cell line-derived neurotrophic factor (GDNF) | GFRα1 | [7][8] |
| Neurturin (NRTN) | GFRα2 | [9][10] |
| Artemin (ARTN) | GFRα3 | [9][11][12] |
| Persephin (PSPN) | GFRα4 | [11][13] |
| Growth Differentiation Factor 15 (GDF15) | GFRα-like (GFRAL) | [8][14][15] |
RET Signaling Pathway
Upon ligand and co-receptor binding, RET monomers dimerize, leading to the autophosphorylation of key tyrosine residues in the cytoplasmic tail.[2][16] These phosphotyrosine residues serve as docking sites for adaptor proteins and enzymes that propagate downstream signaling.
Experimental Protocols for Quantitative Analysis of RET Phosphorylation
Several techniques can be employed to quantify the phosphorylation of RET. The choice of method depends on the specific research question, available equipment, and desired throughput.
Western Blotting
Western blotting is a widely used semi-quantitative technique to detect specific proteins and their post-translational modifications, such as phosphorylation.[5][17]
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.[1]
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with the desired concentration of RET ligand (e.g., GDNF, Artemin) for the specified time (e.g., 10, 30, 60 minutes).[18] Include a vehicle control.
-
To assess inhibitor efficacy, pre-incubate cells with the inhibitor (e.g., Ret-IN-8) for a designated time (e.g., 2 hours) before ligand stimulation.[1]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold 1X PBS.[1]
-
Add 0.5 ml of ice-cold 1X Cell Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.[1][19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
To a sample of protein lysate, add an equal volume of 2x SDS-PAGE loading buffer.[20]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody specific for phosphorylated RET (e.g., anti-p-RET Tyr905) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing for Total RET:
-
To normalize the p-RET signal, probe for total RET protein on the same membrane.[1]
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[1]
-
Wash the membrane thoroughly with TBST.[1]
-
Block the membrane again and incubate with a primary antibody against total RET.[1]
-
Repeat the secondary antibody incubation, washing, and detection steps.
-
-
Densitometry Analysis:
-
Quantify the band intensities for both p-RET and total RET using image analysis software.
-
The level of RET phosphorylation is expressed as the ratio of the p-RET signal to the total RET signal.
-
| Treatment | p-RET/Total RET Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| Ligand X (10 nM) | 5.2 |
| Ligand X (10 nM) + Inhibitor Y (1 µM) | 1.5 |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a more quantitative method than Western blotting and is suitable for high-throughput screening. Sandwich ELISAs are commonly used to measure protein phosphorylation.
-
Reagent and Sample Preparation:
-
Prepare cell lysates as described in the Western blotting protocol.
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
-
Assay Procedure:
-
Add 100 µl of cell lysate or standard to each well of the microplate coated with a capture antibody for total RET.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[21]
-
Discard the solution and wash the wells four times with 1X Wash Buffer.[19]
-
Add 100 µl of a biotinylated anti-phosphotyrosine detection antibody to each well.[22]
-
Incubate for 1 hour at room temperature.[21]
-
Wash the wells as before.
-
Add 100 µl of HRP-conjugated streptavidin solution to each well.[21]
-
Incubate for 1 hour at room temperature.[21]
-
Wash the wells as before.
-
Add 100 µl of TMB One-Step Substrate Reagent to each well.[21]
-
Incubate for 30 minutes at room temperature in the dark.[21]
-
Add 50 µl of Stop Solution to each well.[21]
-
Read the absorbance at 450 nm immediately using a microplate reader.[21]
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of phosphorylated RET in the samples based on the standard curve.
-
Normalize the results to the total protein concentration of the lysates.
-
| Treatment | p-RET Concentration (pg/mg total protein) |
| Vehicle Control | 15 |
| Ligand X (10 nM) | 150 |
| Ligand X (10 nM) + Inhibitor Y (1 µM) | 35 |
Mass Spectrometry (MS)
Mass spectrometry-based phosphoproteomics provides a highly sensitive and accurate method for identifying and quantifying phosphorylation sites.[23][24] This technique is particularly useful for discovering novel phosphorylation sites and for large-scale quantitative analysis.[23][25]
-
Sample Preparation:
-
Prepare cell lysates as previously described, ensuring the use of phosphatase inhibitors.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step.[23]
-
Common methods include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.[26]
-
For tyrosine phosphorylation specifically, immunoprecipitation with a pan-phosphotyrosine antibody can be used.[23][26]
-
-
LC-MS/MS Analysis:
-
The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[26]
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for sequence identification and localization of the phosphorylation site.[27]
-
-
Data Analysis:
-
Specialized software is used to search the MS/MS data against a protein database to identify the phosphopeptides and determine the specific sites of phosphorylation.
-
Quantitative analysis can be performed using various labeling (e.g., SILAC, TMT) or label-free approaches to compare phosphorylation levels between different conditions.[28]
-
| Phosphorylation Site | Fold Change (Ligand vs. Control) | p-value |
| RET (pY905) | 8.5 | <0.001 |
| RET (pY1062) | 7.9 | <0.001 |
| RET (pY687) | 4.2 | <0.01 |
Conclusion
The quantitative analysis of RET ligand-induced phosphorylation is fundamental to understanding the intricacies of RET signaling in both physiological and pathological contexts. The choice of methodology—Western blotting, ELISA, or mass spectrometry—will be guided by the specific experimental goals, required sensitivity, and desired throughput. The detailed protocols provided in this document offer a robust framework for researchers and drug development professionals to accurately quantify RET activation and to evaluate the efficacy of potential therapeutic inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Structural studies of GDNF family ligands with their receptors-Insights into ligand recognition and activation of receptor tyrosine kinase RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GDNF and the RET Receptor in Cancer: New Insights and Therapeutic Potential [frontiersin.org]
- 8. GDNF and the RET Receptor in Cancer: New Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM [frontiersin.org]
- 12. Artemin is a vascular-derived neurotropic factor for developing sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemin and an Artemin-Derived Peptide, Artefin, Induce Neuronal Survival, and Differentiation Through Ret and NCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. raybiotech.com [raybiotech.com]
- 18. Quantitative Analysis of Receptor Tyrosine Kinase-Effector Coupling at Functionally Relevant Stimulus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.yizimg.com [file.yizimg.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. raybiotech.com [raybiotech.com]
- 22. ELISA Protocols [sigmaaldrich.com]
- 23. Advances in mass spectrometry based strategies to study receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass spectrometry analysis of phosphotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative Phosphoproteomic Analysis Identifies Activation of the RET and IGF-1R/IR Signaling Pathways in Neuroblastoma | PLOS One [journals.plos.org]
- 26. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 27. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. RET Functions as a Dual-Specificity Kinase that Requires Allosteric Inputs from Juxtamembrane Elements - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Modulators of the RET Receptor Tyrosine Kinase
Audience: Researchers, scientists, and drug development professionals.
Introduction
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, differentiation, motility, and survival.[1] RET is the receptor for the glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs).[2][3] The signaling cascade is initiated by the binding of a GFL to its specific glycosyl phosphatidylinositol-anchored co-receptor, GDNF family receptor-α (GFRα).[4][5] This ligand-co-receptor complex then recruits and brings two RET molecules into close proximity, inducing dimerization, autophosphorylation of tyrosine residues in the cytoplasmic tail, and subsequent activation of downstream signaling pathways.[4][5]
Genetic alterations, such as point mutations or gene fusions, can lead to constitutive, ligand-independent activation of RET kinase.[6] These activating alterations are oncogenic drivers in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[1][4] Consequently, RET has emerged as a significant therapeutic target, and small-molecule inhibitors of RET kinase have shown clinical promise.[2] High-throughput screening (HTS) is a critical methodology for identifying and characterizing novel RET modulators from large chemical libraries.[7][8] This document provides an overview of the RET signaling pathway and detailed protocols for biochemical and cell-based HTS assays designed to discover novel RET inhibitors.
The RET Signaling Pathway
Canonical RET signaling is activated upon the formation of a heterocomplex involving the GFL, the GFRα co-receptor, and the RET receptor.[1] This complex formation leads to RET dimerization and trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4][9] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling effectors, which propagate the signal through multiple downstream cascades, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[4]
-
PI3K/AKT Pathway: Crucial for promoting cell survival and growth.[4][10]
-
Phospholipase C-γ (PLCγ) Pathway: Involved in various cellular processes.[9]
-
JAK/STAT Pathway: Plays a role in cell proliferation and survival.[6]
The activation of these pathways ultimately dictates the cellular response, such as proliferation, survival, or differentiation.[10]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel RET modulators follows a multi-step process, beginning with robust assay development and culminating in the identification of confirmed hits with dose-dependent activity.[11][12] The quality and reproducibility of the assay are paramount and are often assessed using the Z-factor statistic; a Z-factor > 0.5 is generally considered excellent for HTS.[11]
Experimental Protocols: Biochemical (Cell-Free) Assays
Biochemical assays measure the direct effect of a compound on the kinase activity of purified, recombinant RET enzyme.[8] These assays are highly amenable to HTS and are crucial for determining direct inhibition of the target.[6]
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that correlates with RET kinase activity.[13]
Protocol:
-
Compound Dispensing: Add 50 nL of test inhibitor from a serial dilution series (in DMSO) to the wells of a 384-well assay plate.
-
Enzyme Addition: Dispense 5 µL of kinase buffer containing the recombinant human RET kinase into each well.
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate (e.g., a poly-Glu-Tyr peptide) and ATP (at a concentration near the Km for RET) to initiate the kinase reaction.[6]
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Record luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
The inhibitory activity of compounds is quantified as the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. Selectivity is assessed by screening against other kinases, such as VEGFR2.[6]
| Assay Type | Target / Cell Line | Parameter | Value (nM) | Notes |
| Biochemical Assays | ||||
| Kinase Activity | Wild-Type RET | IC50 | e.g., 1.5 | Measures direct inhibition of recombinant enzyme activity.[6] |
| Kinase Activity | RET V804M Mutant | IC50 | e.g., 5.2 | Assesses activity against a common gatekeeper resistance mutation.[6] |
| Kinase Activity | RET M918T Mutant | IC50 | e.g., 0.8 | Evaluates potency against a common activating mutation in MTC.[6] |
| Kinase Selectivity Panel | VEGFR2 | IC50 | >10,000 | Determines selectivity against other kinases to predict off-target effects.[6] |
Experimental Protocols: Cell-Based Assays
Cell-based assays measure the effect of compounds on RET signaling within a cellular context, providing insights into cell permeability, off-target effects, and efficacy on endogenous or overexpressed RET.[8][14]
This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on RET signaling for their growth and survival.
Protocol:
-
Cell Seeding: Seed cells (e.g., TT cells harboring the RET M918T mutation, or LC-2/ad cells with a CCDC6-RET fusion) into 384-well plates at an optimized density and allow them to adhere overnight.[6]
-
Compound Treatment: Add serially diluted compounds to the cell plates. Include wells with DMSO only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells).
-
Data Acquisition: After a brief incubation, measure luminescence with a plate reader. The signal is proportional to the number of viable cells.
While not a primary HTS assay, Western blotting is a crucial secondary assay to confirm that the observed cellular effects are due to the inhibition of RET phosphorylation and its downstream signaling.
Protocol:
-
Cell Treatment: Plate RET-dependent cells and treat with various concentrations of the hit compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phospho-RET (pRET), total RET, phospho-ERK (pERK), and total ERK overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[6] A dose-dependent decrease in the pRET/total RET and pERK/total ERK ratios confirms target engagement.
The potency of compounds in a cellular context is also determined by IC50 values, representing the concentration that inhibits cell proliferation by 50%.
| Assay Type | Target / Cell Line | Parameter | Value (nM) | Notes |
| Cell-Based Assays | ||||
| Cell Viability | TT (RET M918T) | IC50 | e.g., 12.7 | Measures inhibition of proliferation in a RET-mutant thyroid cancer cell line.[6] |
| Cell Viability | LC-2/ad (CCDC6-RET) | IC50 | e.g., 25.1 | Assesses activity in a lung adenocarcinoma cell line with a RET fusion.[6] |
| Target Engagement | TT (RET M918T) | IC50 | e.g., 8.9 | Quantifies the inhibition of RET autophosphorylation in cells.[6] |
Conclusion
The discovery of novel modulators for the RET receptor tyrosine kinase is a promising avenue for cancer therapy. A well-designed high-throughput screening campaign, incorporating both biochemical and cell-based assays, is essential for identifying potent and selective inhibitors. The protocols and workflows described in this application note provide a robust framework for researchers to initiate and execute successful screening projects. Rigorous assay validation, careful data analysis, and orthogonal hit confirmation are critical steps to ensure the identification of high-quality lead compounds for further drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction by the receptor tyrosine kinase Ret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Generating RET Ligand-1 Fusion Proteins for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical mediator of cell growth, differentiation, and survival.[1] Genetic alterations, such as point mutations or chromosomal rearrangements that result in gene fusions, can lead to constitutive activation of the RET kinase domain.[2] These oncogenic RET fusions are drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, making them important targets for therapeutic intervention.[2][3]
RET fusion proteins typically consist of the C-terminal kinase domain of RET fused to an N-terminal partner protein, such as KIF5B or CCDC6.[3][4] The partner protein often contains a dimerization or oligomerization domain, which leads to ligand-independent auto-phosphorylation and constitutive activation of the downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[4][5][6]
The generation of recombinant RET fusion proteins is essential for a variety of applications in research and drug development. These proteins are invaluable tools for high-throughput screening of potential inhibitors, for use in biochemical and cell-based assays to study kinase activity, and as reagents for developing diagnostic assays.[7] This document provides detailed protocols for the design, expression, purification, and characterization of RET ligand-1 fusion proteins for use in various assays.
RET Signaling Pathway
Under normal physiological conditions, the RET receptor is activated upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GDNF family receptor alpha (GFRα) co-receptor.[5][8] This binding induces the dimerization of two RET receptor molecules, leading to trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[8][9] These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades that regulate cellular processes.[6][9]
In the context of oncogenic fusions, the N-terminal fusion partner mediates ligand-independent dimerization, leading to constitutive activation of the RET kinase and downstream signaling.[4]
Caption: Canonical RET signaling pathway activation.
Experimental Workflow Overview
The generation of RET fusion proteins for assays involves several key stages, from the initial design of the expression construct to the final validation of protein activity. This workflow ensures the production of high-quality, active protein suitable for downstream applications such as inhibitor screening.
Caption: Workflow for generating RET fusion proteins.
Data Presentation
Successful production of RET fusion proteins can be evaluated by several quantitative parameters. The following tables provide an example of expected results for the expression and purification of a His-tagged KIF5B-RET fusion protein and its subsequent use in an inhibitor screening assay.
Table 1: Protein Expression and Purification Summary
| Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Cell Lysate | 500 | 25 | 5 | 100 |
| Ni-NTA Eluate | 30 | 22 | >70 | 88 |
| SEC Eluate | 15 | 14 | >95 | 56 |
Table 2: Kinase Activity and Inhibitor Potency
| Compound | Target | IC₅₀ (nM) | Assay Type |
| Pralsetinib | KIF5B-RET | 2.5 | TR-FRET |
| Selpercatinib | KIF5B-RET | 1.8 | ELISA |
| Cabozantinib | KIF5B-RET | 15.7 | TR-FRET |
| Vandetanib | KIF5B-RET | 45.2 | ELISA |
| Control Compound | KIF5B-RET | >10,000 | TR-FRET |
Experimental Protocols
Protocol 1: Construct Design and Cloning
-
Fusion Partner and RET Kinase Domain Selection :
-
Select the desired N-terminal fusion partner (e.g., the coiled-coil domain of KIF5B, residues 1-500).
-
Select the human RET tyrosine kinase domain (e.g., residues 713-1072).
-
-
Codon Optimization and Synthesis :
-
Codon-optimize the fusion gene sequence for the chosen expression host (e.g., E. coli or insect cells).
-
Synthesize the gene and subclone it into an appropriate expression vector.
-
-
Vector Selection :
-
For E. coli expression, use a vector with an inducible promoter (e.g., T7 promoter in pET series vectors).
-
For insect cell expression, use a baculovirus expression vector (e.g., pFastBac).
-
Incorporate an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, GST tag) for purification.[10] Include a protease cleavage site (e.g., TEV, thrombin) between the tag and the fusion protein if tag removal is desired.
-
-
Cloning :
-
Use restriction enzyme cloning or seamless cloning methods (e.g., Gibson Assembly) to insert the fusion gene into the expression vector.[11]
-
-
Verification :
-
Verify the sequence of the final construct by Sanger sequencing.
-
Protocol 2: Protein Expression in E. coli
-
Transformation : Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture : Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction : Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression : Continue to incubate at 18°C for 16-20 hours with shaking.
-
Harvest : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Protein Purification
-
Cell Lysis :
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol) supplemented with protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail).
-
Lyse the cells by sonication on ice or by using a microfluidizer.
-
-
Lysate Clarification : Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography :
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 1 mM TCEP, 10% glycerol).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol).
-
-
Size-Exclusion Chromatography (SEC) :
-
Concentrate the eluted protein using an appropriate centrifugal filter.
-
Further purify the protein by SEC using a column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% glycerol).
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing the pure protein.
-
-
Purity Analysis and Storage :
-
Assess protein purity by Coomassie-stained SDS-PAGE and identity by Western blot using an anti-RET or anti-His-tag antibody.
-
Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 4: ELISA-based Kinase Assay
This protocol is adapted from methods developed for screening RET kinase inhibitors.[7]
-
Plate Coating : Coat a 96-well high-binding microplate with a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) at 1 µ g/well in PBS overnight at 4°C.
-
Washing : Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking : Block the wells with 200 µL of blocking buffer (3% BSA in PBS) for 1 hour at room temperature. Wash three times.
-
Kinase Reaction :
-
Prepare a reaction mixture containing the purified RET fusion protein (e.g., 50 ng/well) in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Add test compounds (inhibitors) at various concentrations.
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Incubate for 60 minutes at 30°C.
-
-
Detection :
-
Stop the reaction by adding 50 µL of 50 mM EDTA.
-
Wash the plate three times.
-
Add a primary anti-phosphotyrosine antibody (e.g., 4G10) and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction with 100 µL of 2 M H₂SO₄.
-
-
Data Analysis :
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
The methodologies described provide a comprehensive framework for the successful generation and utilization of this compound fusion proteins. These recombinant proteins are crucial for advancing our understanding of RET-driven cancers and for the development of novel targeted therapies. The provided protocols for expression, purification, and functional assays can be adapted to specific research needs, facilitating the discovery and characterization of new RET inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mdpi.com [mdpi.com]
- 3. RET fusion gene: Translation to personalized lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression, purification, and inhibition of human RET tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. neb.com [neb.com]
Application Notes and Protocols for Immunohistochemical Detection of RET Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1] Aberrant RET signaling, often driven by mutations or gene fusions, is a known oncogenic driver in various cancers, including medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers.[1] The activation of the RET receptor is initiated by the binding of its ligands, which belong to the glial cell line-derived neurotrophic factor (GDNF) family. These ligands include GDNF, neurturin, artemin, and persephin.[2][3] The detection of these ligands in tissue samples via immunohistochemistry (IHC) can provide valuable insights into the activation state of the RET signaling pathway and may serve as a potential biomarker for therapeutic intervention.
These application notes provide a comprehensive, generalized protocol for the immunohistochemical staining of RET ligands in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
RET Signaling Pathway
The RET receptor tyrosine kinase forms a multicomponent receptor complex with a ligand-binding co-receptor, a member of the GDNF family receptor-α (GFRα) family.[3][4] The binding of a GDNF family ligand (GFL) to its specific GFRα co-receptor induces the dimerization of the RET receptor, leading to autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling molecules, activating key pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[1]
Experimental Protocol: Immunohistochemistry of RET Ligands
This protocol provides a general framework for the detection of RET ligands in FFPE tissue sections. Optimization of specific parameters, such as antibody concentration and incubation times, is recommended for each new antibody and tissue type.
I. Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Primary Antibody | Specific for the RET ligand of interest (e.g., anti-GDNF, anti-Neurturin) |
| Secondary Antibody | Biotinylated or enzyme-conjugated, corresponding to the host species of the primary antibody |
| Detection System | Avidin-Biotin Complex (ABC) kit or polymer-based HRP/AP system |
| Chromogen | DAB (3,3'-Diaminobenzidine) or AEC (3-amino-9-ethylcarbazole) |
| Counterstain | Hematoxylin (B73222) |
| Antigen Retrieval Solution | 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA (pH 8.0) |
| Blocking Solution | 10% Normal Serum (from the same species as the secondary antibody) in PBS |
| Wash Buffer | Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) |
| Dewaxing/Rehydration | Xylene and graded ethanol (B145695) series (100%, 95%, 70%) |
| Mounting Medium | Aqueous or organic-based, compatible with the chromogen used |
II. Staining Procedure
The following workflow outlines the key steps for the immunohistochemical staining of RET ligands.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking of Endogenous Peroxidase (for HRP-based detection):
-
Incubate sections in 0.3% Hydrogen Peroxide in methanol (B129727) or water for 10-15 minutes.[5]
-
Rinse with wash buffer.
-
-
Blocking Non-specific Binding:
-
Primary Antibody Incubation:
-
Dilute the primary anti-RET ligand antibody to its optimal concentration in the blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
Detection:
-
Rinse slides with wash buffer.
-
If using an ABC system, incubate with the avidin-biotin-enzyme complex.
-
Incubate with the chromogen solution (e.g., DAB) until the desired stain intensity develops (typically 1-10 minutes), monitoring under a microscope.[1]
-
Rinse with distilled water to stop the reaction.[1]
-
-
Counterstaining:
-
Dehydration and Mounting:
Data Interpretation
The staining results should be evaluated by a qualified pathologist. The intensity and localization of the staining should be noted. A positive control (a tissue known to express the RET ligand) and a negative control (omitting the primary antibody) should always be included to ensure the validity of the staining.
Quantitative Data Summary
The optimal dilutions and incubation times for the primary antibody are critical for successful staining and need to be determined empirically. The following table provides an example of how to structure such optimization data.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 |
| Incubation Time | 1 hour at RT | Overnight at 4°C | 2 hours at RT |
| Antigen Retrieval Buffer | Citrate pH 6.0 | EDTA pH 8.0 | N/A |
| Staining Intensity | +++ | ++ | + |
| Background Staining | High | Low | Low |
Note: This table is for illustrative purposes only. Actual values will vary depending on the specific antibody, detection system, and tissue being used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check antibody concentration |
| Antigen retrieval insufficient | Optimize retrieval method (heat, enzyme) and time | |
| Incorrect secondary antibody | Ensure secondary antibody is against the host species of the primary | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody |
| Endogenous peroxidase activity | Ensure peroxidase blocking step is performed correctly | |
| Tissue drying out | Keep sections moist throughout the procedure |
Conclusion
This document provides a detailed protocol and supporting information for the immunohistochemical detection of RET ligands. Adherence to these guidelines, with appropriate optimization, will enable researchers to obtain reliable and reproducible results, contributing to a better understanding of the role of the RET signaling pathway in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Ret (E1N8X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Ret Antibody | Cell Signaling Technology [cellsignal.com]
- 5. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: The Role of RET Ligands in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling hub in cellular processes, including cell growth, differentiation, and survival.[1] Its activation by the Glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs) has emerged as a promising avenue for regenerative medicine, particularly in the context of neuronal and tissue repair.[2][3] This document provides an overview of the application of RET ligands in regenerative medicine, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
The GFLs comprise four key proteins: GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN).[2][4][5][6] These ligands signal through a receptor complex consisting of a specific GDNF family receptor alpha (GFRα) co-receptor and the RET tyrosine kinase.[6][7][8] GDNF, the first identified member of this family, is often referred to as RET ligand-1 due to its primary interaction with the GFRα1 co-receptor.[9] Interestingly, recent evidence suggests that GFRα1 itself can function as a ligand to promote axon regeneration independently of the canonical GDNF-RET axis.[10]
Ligand-Receptor Interactions and Signaling
The canonical activation of RET signaling is initiated by the binding of a GFL to its preferred GFRα co-receptor.[8] This ligand-co-receptor complex then recruits and brings two RET monomers into close proximity, inducing their homodimerization and trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[8][11] This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways crucial for cellular responses.[3][11]
The primary signaling cascades activated by the RET receptor complex include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is essential for promoting cell proliferation, growth, and survival.[8]
-
PI3K/AKT Pathway: This cascade plays a significant role in cell survival and growth.[8][11]
-
PLCγ Pathway: Activation of this pathway is also involved in mediating the effects of RET signaling.[8]
These pathways collectively contribute to the neuroprotective and regenerative effects observed with GFL treatment.[12][13]
Quantitative Data on Regenerative Applications
The therapeutic potential of RET ligands has been demonstrated across various models of disease and injury. The following tables summarize key quantitative findings.
| Application Area | Ligand | Model System | Key Quantitative Finding | Reference(s) |
| Peripheral Nerve Injury | GDNF | Chronic Spinal Cord Injury (Peripheral Nerve Graft) | 7-fold enhancement in axonal regeneration compared to controls. | [4] |
| Peripheral Nerve Injury | Artemin | Brachial Dorsal Root Crush (Adult Rats) | Promotes regeneration of sensory axons 3–4 cm away from their original target region in the brainstem.[14] | [14] |
| Neuroprotection | GDNF | Axotomized Retinal Ganglion Cells | Significantly reduced cell death of axotomized retinal ganglion cells. | [4] |
| Neuroprotection | Neurturin | 3-Nitropropionic Acid Rat Model of Huntington's Disease | Attenuated motor impairments and provided significant protection of NeuN-ir striatal neurons from toxicity.[15] | [15] |
| Stem Cell Biology | GDNF | Murine Embryonic Stem Cell-Derived Neurons | Exposure to 30-100 ng/ml GDNF resulted in the activation of RET and an increased number of neurons in culture.[16] | [16] |
| Stem Cell Biology | GDNF/GFRα1 | Human Hematopoietic Stem Cells (in vitro) | Improved long-term HSC outgrowth and in vivo transplantation potential.[12][13] | [12][13] |
Signaling Pathways and Experimental Workflows
Canonical RET Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of a GDNF Family Ligand (GFL) to its GFRα co-receptor and subsequent activation of the RET tyrosine kinase.
Caption: Canonical RET signaling cascade.
GFRα1-Mediated Axon Regeneration (RET-Independent)
This diagram depicts the novel signaling mechanism where GFRα1 acts as a ligand, independent of GDNF and RET, to promote axon regeneration.
Caption: RET-independent GFRα1 signaling.
Experimental Workflow: Investigating Neuroprotection in a Rat Model of Huntington's Disease
The following workflow outlines a typical experimental procedure to assess the neuroprotective effects of a RET ligand using a viral vector delivery system in a chemically induced disease model.
Caption: Neuroprotection study workflow.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following sections outline the general methodologies for key experiments cited in the literature.
In Vitro Neurite Outgrowth Assay
Objective: To determine the effect of a RET ligand on the growth of neurites from cultured neurons.
Methodology:
-
Neuron Culture: Dorsal root ganglion (DRG) neurons are isolated from adult rodents and cultured on a suitable substrate.
-
Treatment: The cultured neurons are treated with varying concentrations of the RET ligand (e.g., soluble or immobilized GFRα1). Control groups receive a vehicle solution.
-
Incubation: The cultures are incubated for a defined period to allow for neurite extension.
-
Immunocytochemistry: Neurons are fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin) to visualize the neurons and their processes.
-
Imaging and Analysis: Images of the stained neurons are captured using fluorescence microscopy. The proportion of neurons with neurites and the length of the longest neurite per neuron are quantified using image analysis software.
In Vivo Model of Peripheral Nerve Injury and Axon Regeneration
Objective: To assess the in vivo efficacy of a RET ligand in promoting axon regeneration and functional recovery following nerve injury.
Methodology:
-
Animal Model: A peripheral nerve injury model, such as a sciatic nerve crush or dorsal root crush, is created in adult rats or mice.
-
Treatment Administration: The RET ligand (e.g., Artemin) is administered systemically or locally to the injury site. This can be done via direct injection, osmotic pump infusion, or through gene therapy vectors.
-
Functional Assessment: Behavioral tests are performed at various time points post-injury to evaluate functional recovery. Examples include tests for motor coordination (e.g., rotarod) and sensory function.
-
Histological Analysis: After a defined period, the animals are euthanized, and the nerve tissue is harvested. Axon regeneration is assessed by staining nerve sections with markers for axons (e.g., neurofilament) and myelin. The number and extent of regenerating axons are quantified.
-
Electrophysiology: Electrophysiological recordings can be performed to assess the re-establishment of functional synaptic connections.
Analysis of RET Activation in Stem Cells
Objective: To determine if a RET ligand can activate its receptor and downstream signaling in a stem cell population.
Methodology:
-
Stem Cell Culture: The stem cells of interest (e.g., embryonic stem cells, hematopoietic stem cells) are cultured under appropriate conditions.
-
Ligand Treatment: The cells are treated with the RET ligand (e.g., GDNF) at various concentrations and for different durations.
-
Protein Extraction: Cell lysates are prepared to extract total protein.
-
Western Blotting: The protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated RET (p-RET) to detect receptor activation. Antibodies against total RET and a housekeeping protein (e.g., GAPDH) are used for normalization.
-
Downstream Pathway Analysis: To assess the activation of downstream signaling, membranes can also be probed with antibodies against phosphorylated forms of key pathway components, such as p-ERK and p-AKT.
Conclusion
The RET signaling pathway and its ligands, particularly the GDNF family, represent a powerful system with significant therapeutic potential in regenerative medicine. Their ability to promote neuronal survival, axonal regeneration, and modulate stem cell behavior underscores their importance as targets for drug development. The methodologies and data presented here provide a foundation for researchers and scientists to further explore and harness the regenerative capacity of RET ligands for a range of debilitating conditions. Further research is warranted to translate these promising preclinical findings into effective clinical therapies.
References
- 1. RET ligand-induced internalization and its consequences for downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecules and Peptides Targeting Glial Cell Line-Derived Neurotrophic Factor Receptors for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GDNF to the rescue: GDNF delivery effects on motor neurons and nerves, and muscle re-innervation after peripheral nerve injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glial Cell Line-Derived Neurotrophic Factor Family Ligands, Players at the Interface of Neuroinflammation and Neuroprotection: Focus Onto the Glia [frontiersin.org]
- 7. Persephin - Wikipedia [en.wikipedia.org]
- 8. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 9. GFRA1 GDNF family receptor alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. GFRα1 Promotes Axon Regeneration after Peripheral Nerve Injury by Functioning as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Activation of the receptor tyrosine kinase RET improves long-term hematopoietic stem cell outgrowth and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the receptor tyrosine kinase RET improves long-term hematopoietic stem cell outgrowth and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artemin promotes functional long-distance axonal regeneration to the brainstem after dorsal root crush - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurturin gene therapy improves motor function and prevents death of striatal neurons in a 3-nitropropionic acid rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotrophin and GDNF family ligands promote survival and alter excitotoxic vulnerability of neurons derived from murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant RET Ligand-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of recombinant RET ligand-1, helping researchers, scientists, and drug development professionals optimize their experimental yield and purity.
Troubleshooting Guide: Low Yield of Recombinant this compound
This guide addresses the most common causes of low yield in a question-and-answer format, providing targeted solutions to specific experimental issues.
Q1: I'm observing very low or no expression of my recombinant this compound. What are the likely causes and how can I fix this?
Low or no expression is a frequent challenge in recombinant protein production.[1][2][3] The issue often stems from factors that adversely affect the host cells or the fundamental processes of transcription and translation.[3]
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Codon Usage | Optimize the gene sequence of the this compound for your specific expression host (e.g., E. coli, yeast, mammalian cells). Different organisms exhibit distinct codon preferences; aligning with these can dramatically enhance translation efficiency.[3][4] | Increased rate of protein translation, leading to higher expression levels. |
| Toxicity of this compound to Host Cells | Employ a tightly regulated expression system to minimize basal expression before induction. Consider using a lower copy number plasmid to reduce the metabolic burden on the host cells.[3][4] | Reduced stress on host cells, promoting better growth and resulting in a higher protein yield upon induction. |
| Inefficient Transcription or Translation Initiation | Verify that your expression vector incorporates a strong promoter and an optimal ribosome binding site (RBS) or Kozak sequence.[1][3][5] | Enhanced initiation of both transcription and translation, leading to greater protein production. |
| mRNA Instability | Analyze the 5' and 3' untranslated regions (UTRs) of the mRNA. Aim to minimize secondary structures at the 5' end and consider including stabilizing elements.[3] | Increased mRNA half-life, which allows for more rounds of translation and a higher overall protein yield. |
| Plasmid Integrity Issues | Confirm the integrity of your expression plasmid through sequencing. Always use a fresh, healthy bacterial culture for inoculation.[3] | Assurance that the correct genetic construct is being utilized and that the host cells are in optimal condition for protein expression. |
Q2: I can see this compound being expressed, but the majority is in the insoluble fraction (inclusion bodies). How can I improve the yield of soluble protein?
The formation of insoluble protein aggregates, known as inclusion bodies, is a common problem, especially when expressing eukaryotic proteins in bacterial systems like E. coli.[1][6] Optimizing expression conditions can favor proper protein folding and solubility.[7]
Strategies to Enhance Protein Solubility:
| Strategy | Detailed Approach | Rationale |
| Lower Expression Temperature | After inducing protein expression, reduce the cultivation temperature to a range of 15-25°C.[1][8] | Lower temperatures slow down cellular processes, including transcription and translation. This reduced rate allows more time for newly synthesized polypeptide chains to fold correctly before they aggregate.[8] |
| Optimize Inducer Concentration | Titrate the concentration of the induction agent (e.g., IPTG) to find the lowest level that still provides adequate expression. | High concentrations of inducers can lead to a rapid accumulation of the protein, overwhelming the cell's folding machinery and promoting aggregation.[8][9] |
| Utilize a Solubility-Enhancing Fusion Tag | Fuse a highly soluble protein or peptide tag (e.g., GST, MBP, SUMO) to the N-terminus or C-terminus of your this compound. | These tags can help to properly fold the fusion protein and can also be exploited for affinity purification.[4][7] |
| Co-express with Molecular Chaperones | Introduce a separate plasmid that expresses molecular chaperones, which can assist in the correct folding of your target protein.[4][10] | Chaperones are proteins that facilitate the folding of other proteins and can prevent aggregation by stabilizing folding intermediates.[11] |
| Switch to a Eukaryotic Expression System | If optimizing conditions in E. coli fails, consider switching to a eukaryotic expression system such as yeast, insect cells, or mammalian cells.[1][6] | Eukaryotic systems possess the cellular machinery for complex post-translational modifications and folding that may be essential for your this compound.[1][12] |
Q3: My protein yield is significantly reduced after the purification step. What could be going wrong during purification?
Loss of protein during purification can be attributed to several factors, including issues with the affinity tag, suboptimal buffer conditions, or protein degradation.[7]
Troubleshooting Protein Purification:
| Issue | Recommended Solution | Justification |
| Inaccessible Affinity Tag | If using a fusion tag for purification, ensure it is accessible and not buried within the folded protein structure. Consider moving the tag to the other terminus of the protein. | For affinity chromatography to be effective, the tag must be able to bind to the resin. Steric hindrance can prevent this interaction.[7] |
| Suboptimal Binding/Elution Buffers | Optimize the pH and ionic strength of your buffers. For His-tagged proteins, ensure the imidazole (B134444) concentration in the elution buffer is correct. A gradient elution might improve yield.[7] | Buffer conditions play a critical role in protein stability and interaction with the chromatography resin. Improper pH or salt concentration can lead to protein precipitation or poor binding/elution. |
| Protein Degradation | Add protease inhibitors to your lysis and purification buffers. Perform all purification steps at low temperatures (e.g., 4°C) to minimize protease activity.[1][7] | Host cell lysis releases proteases that can degrade your target protein, leading to a lower yield of full-length, active protein.[7] |
| Contamination | Analyze your purified sample using SDS-PAGE and Western blotting to check for purity. If contaminants are present, consider adding extra purification steps, such as ion exchange or size-exclusion chromatography.[7][8] | Contaminating proteins or nucleic acids can interfere with downstream applications and may co-elute with your target protein, affecting yield calculations and purity. |
Frequently Asked Questions (FAQs)
What is the RET signaling pathway?
The RET (Rearranged during Transfection) signaling pathway is crucial for the normal development of several tissues and organs, including the nervous and renal systems.[13][14] The pathway is activated when a GDNF-family ligand (GFL) binds to a GFRα co-receptor, forming a complex that then recruits and activates the RET receptor tyrosine kinase.[15] This activation triggers downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, differentiation, and migration.[15]
What are the different isoforms of RET?
Alternative splicing of the RET gene results in three main protein isoforms: RET9, RET43, and RET51, which differ in their C-terminal tails.[14][16] While all isoforms are often co-expressed, RET9 is typically the most abundant.[16] These isoforms can have different signaling properties and play distinct roles in development and disease.
Which expression system is best for producing this compound?
The optimal expression system depends on the specific RET ligand and the intended downstream application.
-
E. coli : A cost-effective and straightforward choice for producing large quantities of protein, suitable for applications where post-translational modifications are not critical.[1][6] However, there is a higher risk of forming insoluble inclusion bodies.[1]
-
Yeast (P. pastoris, S. cerevisiae) : Offers a balance between scalability and the ability to perform some eukaryotic post-translational modifications. It is generally easier and less expensive than insect or mammalian systems.[12]
-
Insect Cells (Baculovirus Expression Vector System) : A robust system for producing complex proteins with many of the post-translational modifications found in mammalian cells.[17]
-
Mammalian Cells (e.g., HEK293, CHO) : Provides the most native protein folding and post-translational modifications, which is often essential for full biological activity.[12] This system is generally more time-consuming and expensive.
Experimental Protocols
Protocol 1: Optimization of this compound Expression in E. coli
This protocol provides a framework for systematically testing different conditions to maximize the yield of soluble this compound.
-
Prepare Cultures : Inoculate a 5 mL starter culture of E. coli containing your expression plasmid and grow overnight at 37°C.
-
Expression Cultures : Use the overnight culture to inoculate 50 mL of fresh growth medium to an initial optical density at 600 nm (OD600) of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.[3]
-
Induction Optimization :
-
Harvest and Lyse Cells :
-
After a predetermined induction time (e.g., 4 hours for 37°C, overnight for 18°C), harvest the cells via centrifugation.[3]
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using sonication or another appropriate method.
-
-
Analyze Solubility :
-
Select Optimal Conditions : Choose the combination of temperature and inducer concentration that provides the highest amount of this compound in the soluble fraction.[3]
Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)
This is a standard protocol for the first step of purification for a His-tagged protein.
-
Prepare Lysate : Use the soluble fraction from the optimized expression protocol. Ensure the lysate is clarified by centrifugation or filtration.
-
Equilibrate Column : Equilibrate an IMAC column (e.g., Ni-NTA resin) with a binding buffer (e.g., phosphate (B84403) buffer with a specific pH and salt concentration).
-
Load Sample : Load the clarified lysate onto the equilibrated column.
-
Wash Column : Wash the column with several column volumes of wash buffer (binding buffer containing a low concentration of imidazole) to remove non-specifically bound proteins.
-
Elute Protein : Elute the bound His-tagged this compound from the column using an elution buffer containing a high concentration of imidazole. Collect the eluate in fractions.
-
Analyze Fractions : Analyze the collected fractions for the presence and purity of your protein using SDS-PAGE.
-
Buffer Exchange : Pool the fractions containing the purified protein and perform a buffer exchange (e.g., using dialysis or a desalting column) into a suitable storage buffer.
Visualizations
Caption: The canonical RET signaling pathway.
Caption: Experimental workflow for recombinant this compound production.
Caption: Troubleshooting decision tree for low protein yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 5. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. bmmj.org [bmmj.org]
- 10. researchgate.net [researchgate.net]
- 11. Recombinant protein expression: Challenges in production and folding related matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Protein Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Expression, purification, and inhibition of human RET tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RET Ligand Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RET ligand-1 western blotting. The content is structured to directly address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the western blotting of RET family ligands (GDNF, Neurturin, Artemin, and Persephin).
Question: Why am I not seeing any bands for my RET ligand? (No Signal)
Answer: This is a common issue that can arise from several factors, often related to the low abundance and secreted nature of RET ligands.
-
Insufficient Protein Loaded: RET ligands are often expressed at low levels.
-
Solution: Increase the total protein loaded per lane. For cell lysates, aim for 30-50 µg. If detecting the ligand in cell culture supernatant, you will likely need to concentrate the media.
-
-
Poor Antibody Performance: The primary antibody may not be sensitive or specific enough.
-
Solution: Verify the antibody is validated for western blotting. Perform a dot blot to confirm the antibody can detect the recombinant protein. Consider testing a different antibody if the problem persists.
-
-
Suboptimal Antibody Dilution: The antibody concentration may be too low.
-
Solution: Optimize the primary antibody concentration by testing a range of dilutions (e.g., 1:250, 1:500, 1:1000).
-
-
Inefficient Protein Transfer: The protein may not have transferred effectively from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S before blocking. For small proteins like RET ligands, use a membrane with a smaller pore size (0.2 µm) and be mindful of over-transfer (transferring through the membrane).[1] You can check for over-transfer by placing a second membrane behind the first during transfer.[1]
-
-
Ligand Secretion: RET ligands are secreted proteins, so levels in whole-cell lysates may be very low.
-
Solution: Concentrate the protein from conditioned cell culture media. Alternatively, you can treat cells with a secretion inhibitor like Brefeldin A to promote intracellular accumulation.
-
Question: Why is the background on my western blot so high?
Answer: High background can mask your signal and make data interpretation difficult.
-
Inadequate Blocking: The blocking step may be insufficient.
-
Solution: Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). You can also try a different blocking agent; while non-fat dry milk is common, 3-5% Bovine Serum Albumin (BSA) is often recommended, especially for phosphorylated proteins.
-
-
Antibody Concentration is Too High: Excess primary or secondary antibody can lead to non-specific binding.
-
Solution: Decrease the antibody concentrations. Titrate both primary and secondary antibodies to find the optimal balance between signal and background.
-
-
Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane.
-
Solution: Increase the number and/or duration of wash steps. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST or PBST).
-
Question: I see multiple bands, but which one is my RET ligand? (Non-specific Bands)
Answer: The presence of unexpected bands can be due to several reasons.
-
Antibody Non-specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Use a highly specific monoclonal antibody if available. Ensure your antibody has been validated for the species you are working with. Run a negative control (e.g., lysate from cells known not to express the ligand) to check for non-specific bands.
-
-
Protein Glycosylation: RET ligands can be glycosylated, which can cause them to run at a higher molecular weight than predicted. For example, GDNF has a predicted molecular weight of ~21 kDa but can appear as a 35 kDa band in its glycosylated form.
-
Solution: Consult the literature or antibody datasheets for the expected molecular weight of the glycosylated form. If necessary, treat your samples with an enzyme to remove glycosylations (e.g., PNGase F) to see if the band shifts to the expected monomeric weight.
-
-
Dimerization: RET ligands can form disulfide-linked homodimers.
-
Solution: Ensure your sample buffer contains a reducing agent (e.g., DTT or β-mercaptoethanol) and that you are boiling your samples before loading to break up these dimers. If you suspect dimers are still present, you may see bands at approximately double the monomeric molecular weight.
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may be degrading.
-
Solution: Always prepare lysates with fresh protease inhibitors and keep samples on ice or at 4°C.
-
Question: The bands on my gel are smeared or "smiling". What's wrong?
Answer: Distorted bands are usually a sign of issues with sample preparation or electrophoresis.
-
Sample Overload: Loading too much protein can cause streaking and smearing.
-
Solution: Reduce the amount of protein loaded per lane. Aim for 20-30 µg of total protein for cell lysates.
-
-
High Salt Concentration in Lysate: Excess salt can interfere with gel migration.
-
Solution: If you suspect high salt content, you may need to dialyze your samples or use a desalting column.
-
-
Gel Running Conditions: Running the gel at too high a voltage can generate excess heat, leading to "smiling" bands.
-
Solution: Run the gel at a lower, constant voltage. Ensure the running buffer is fresh and correctly prepared.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights for RET ligands on a western blot?
A1: The observed molecular weight can vary based on post-translational modifications like glycosylation. Here are the approximate molecular weights:
| RET Ligand | Predicted Monomeric MW | Observed Monomeric MW | Observed Glycosylated/Dimeric Forms |
| GDNF | ~21 kDa | ~21 kDa | ~35 kDa (glycosylated) |
| Neurturin | ~22.4 kDa | ~14-22 kDa | ~23.6 kDa (dimer) |
| Artemin | ~22.9 kDa | ~20-22 kDa | ~26-28 kDa |
| Persephin | ~16.6 kDa | ~16.6 kDa | Dimer form may be present |
Q2: Should I use whole-cell lysate or conditioned media to detect RET ligands?
A2: Since RET ligands are secreted, they are often found in higher concentrations in the cell culture supernatant (conditioned media). For robust detection, it is recommended to concentrate the conditioned media. If you must use cell lysates, consider treating the cells with a secretion inhibitor like Brefeldin A prior to lysis to increase the intracellular concentration of the ligand.
Q3: What type of membrane is best for RET ligand western blotting?
A3: Given the relatively low molecular weight of RET ligands (typically 14-35 kDa), a nitrocellulose or PVDF membrane with a 0.2 µm pore size is recommended to prevent the proteins from passing through the membrane during transfer.[1]
Q4: What are good positive controls for a RET ligand western blot?
A4: The best positive control is the recombinant protein for the specific ligand you are detecting. For cellular controls, you can use cell lines known to express the ligand of interest. For example, NT2D1 and IMR32 cells can be used as positive controls for RET itself, and similar specific cell lines should be sought for the ligands.
Q5: Can I probe for multiple RET ligands on the same blot?
A5: It is possible, but not recommended without careful validation. The molecular weights of some ligands are quite close, which could make differentiation difficult. If you need to probe for multiple targets, it is best to strip the membrane and re-probe with the next antibody. However, be aware that stripping can lead to some protein loss.
Experimental Protocols
Protocol 1: Concentrating RET Ligands from Conditioned Media
-
Culture cells in serum-free media for 24-48 hours to avoid interference from proteins in serum.
-
Collect the conditioned media and centrifuge at 300 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube and centrifuge at 2000 x g for 20 minutes to remove cell debris.
-
Concentrate the supernatant using a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for your ligand of interest (e.g., 3-10 kDa MWCO).
-
Determine the protein concentration of the concentrated media using a BCA or Bradford assay.
-
Mix the concentrated protein with Laemmli sample buffer, boil for 5-10 minutes, and it is ready for loading.
Protocol 2: Western Blot for RET Ligands
-
Sample Preparation: Prepare samples as described in Protocol 1 or by lysing cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Gel Electrophoresis: Load 20-50 µg of total protein per well on an SDS-PAGE gel. The gel percentage should be optimized for the size of your ligand (e.g., a 12-15% gel or a 4-20% gradient gel).
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1-2 hours at room temperature or overnight at 4°C with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution (see table below for starting recommendations) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.
Recommended Starting Antibody Dilutions
| Target | Host | Recommended Starting Dilution | Vendor Example | Catalog # |
| GDNF | Rabbit | 1:1000 | Proteintech | 26179-1-AP |
| Neurturin | Goat | 0.1 µg/mL | Novus Biologicals | NB100-68153 |
| Artemin | Rabbit | 1:500 | Thermo Fisher | PA1-4142 |
| Persephin | Rabbit | 0.1-0.2 µg/mL | MyBioSource | MBS6492768 |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Visualizations
Caption: RET ligand binding to its GFRα co-receptor activates the RET receptor tyrosine kinase, initiating downstream signaling pathways.
Caption: Key steps in the western blot workflow for detecting secreted RET ligands, starting with sample concentration.
Caption: A decision tree to guide troubleshooting for common western blot issues when detecting RET ligands.
References
Optimizing RET Ligand-1 Cell-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with RET ligand-1 cell-based assays. The information is designed to help you overcome common experimental hurdles and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to consider when setting up a this compound cell-based assay?
A1: Before initiating your experiments, it is crucial to:
-
Cell Line Selection and Validation: Choose a cell line that endogenously expresses the RET receptor and its co-receptor GFRα1, or use a well-validated overexpression system.[1][2] Confirm the expression levels of these components.
-
Ligand Quality: Ensure the purity and biological activity of your this compound (e.g., GDNF). Variations in ligand quality can significantly impact receptor activation.
-
Assay Choice: Select an assay format that aligns with your experimental goals. Common assays include Western blotting for phosphorylation analysis, HTRF for high-throughput screening, and luciferase reporter assays for downstream signaling.[3][4][5]
Q2: I am not observing any RET phosphorylation after ligand stimulation. What are the possible causes?
A2: A lack of RET phosphorylation can stem from several factors:
-
Inactive Ligand: The ligand may have lost its activity due to improper storage or handling. Test a fresh batch of ligand.
-
Low Receptor Expression: The cell line may not express sufficient levels of RET or its co-receptor. Verify expression using Western blot or qPCR.[1]
-
Suboptimal Stimulation Conditions: The ligand concentration or incubation time may be inadequate. Perform a dose-response and time-course experiment to determine optimal conditions.
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect signaling responses.[6]
Q3: My HTRF assay is showing a low signal-to-noise ratio. How can I improve it?
A3: A low signal-to-noise ratio in an HTRF assay can be optimized by:
-
Antibody Concentrations: Titrate the donor and acceptor antibody concentrations to find the optimal pairing and concentration for your specific lysate and target.[7][8]
-
Lysate Concentration: Determine the optimal protein concentration of your cell lysate. Too much or too little lysate can negatively impact the assay window.[9]
-
Incubation Time: Optimize the incubation time for the HTRF reagents with your cell lysate.[8]
-
Buffer Composition: Ensure you are using the recommended lysis and detection buffers. Some components can interfere with the HTRF signal.[7][9]
Q4: I am observing high background in my luciferase reporter assay. What can I do to reduce it?
A4: High background in a luciferase assay can be addressed by:
-
Promoter Choice: The basal activity of your chosen promoter might be too high in your cell line. Consider using a promoter with lower basal activity.[10]
-
Transfection Efficiency: Optimize your transfection protocol to ensure consistent and not excessive expression of the reporter construct.[10]
-
Cell Density: Plate a consistent number of cells for each experiment, as variations in cell number can lead to variability in background signal.[6]
-
Reagent Quality: Use fresh, high-quality luciferase substrate and lysis buffer.[10]
Troubleshooting Guides
Western Blot for Phospho-RET
| Problem | Possible Cause | Solution |
| No or Weak p-RET Signal | Inactive ligand or insufficient stimulation. | Perform a dose-response and time-course with the ligand. Use a fresh aliquot of ligand. |
| Low abundance of p-RET. | Increase the amount of protein loaded on the gel. Consider immunoprecipitation to enrich for RET.[11] | |
| Phosphatase activity during sample preparation. | Add phosphatase inhibitors to your lysis buffer and keep samples on ice.[11] | |
| High Background | Blocking is insufficient. | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins like casein that can cause background.[11] |
| Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[12] | |
| Inconsistent Results | Uneven protein loading. | Normalize protein concentration before loading and probe for a loading control (e.g., GAPDH, β-actin) or total RET on the same membrane.[12] |
| Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and serum conditions.[6] |
HTRF (Homogeneous Time-Resolved Fluorescence) Assay
| Problem | Possible Cause | Solution |
| Low Assay Window (S/B) | Suboptimal antibody concentrations. | Perform a matrix titration of donor and acceptor antibody concentrations.[7][8] |
| Incorrect lysate concentration. | Test a serial dilution of your cell lysate to find the optimal concentration for the assay.[9][13] | |
| Quenching of the signal. | Ensure there are no interfering substances in your sample or buffer. | |
| High CVs (Coefficient of Variation) | Pipetting inaccuracies. | Use calibrated pipettes and consider using a multi-channel pipette for reagent addition.[10] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Incomplete cell lysis. | Ensure complete cell lysis by optimizing lysis buffer volume and incubation time. | |
| EC50/IC50 Shift | Compound instability or insolubility. | Check the solubility of your test compounds in the assay buffer. |
| Difference between biochemical and cell-based potency. | The compound may have poor cell permeability or be subject to efflux pumps.[14] |
Luciferase Reporter Assay
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low transfection efficiency. | Optimize the DNA-to-transfection reagent ratio and use a positive control plasmid (e.g., CMV-luciferase).[10] |
| Inactive luciferase enzyme or substrate. | Use fresh reagents and ensure proper storage conditions. Prepare substrate solution immediately before use.[10] | |
| Weak promoter driving the reporter gene. | Use a stronger constitutive promoter for initial optimizations or if the endogenous promoter is too weak.[4][10] | |
| High Signal (Saturation) | Promoter is too strong. | Reduce the amount of reporter plasmid used for transfection. Dilute the cell lysate before measuring luciferase activity.[10] |
| High Variability between Replicates | Inconsistent cell numbers. | Use a cell counter to ensure accurate and consistent cell seeding.[6] |
| Pipetting errors. | Prepare a master mix of reagents and use a multichannel pipette for additions.[10] | |
| Lack of normalization. | Co-transfect with a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[15][16] |
Signaling Pathways and Experimental Workflows
Caption: Canonical RET Signaling Pathway.[12][17][18][19]
Caption: General Workflow for RET Cell-Based Assays.[5]
Experimental Protocols
Protocol 1: Western Blot for Phospho-RET (p-RET)
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.[12]
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-16 hours prior to stimulation.
-
Stimulation: Treat cells with this compound at the desired concentration and for the optimal time. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-RET (e.g., Tyr905) overnight at 4°C, diluted in 5% BSA/TBST.[12]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize, the membrane can be stripped and reprobed for total RET and/or a loading control.[12]
Protocol 2: HTRF Assay for RET Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat with compounds and/or ligand as required.
-
Lysis: Lyse cells directly in the wells using the HTRF kit-specific lysis buffer.[9]
-
Lysate Transfer: Transfer the specified volume of cell lysate to a new HTRF-compatible microplate.
-
Antibody Addition: Add the HTRF antibody pair (e.g., anti-RET-donor and anti-p-RET-acceptor) to the wells containing the lysate.[3]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours or overnight).
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data to determine dose-response curves and EC50/IC50 values.
Protocol 3: Dual-Luciferase Reporter Assay for Downstream Signaling
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing a response element for a downstream pathway (e.g., SRE for MAPK/ERK) and a Renilla luciferase control plasmid for normalization.[20]
-
Incubation: Allow cells to express the reporters for 24-48 hours.
-
Treatment: Treat cells with this compound and/or test compounds for the desired time period.
-
Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.[15]
-
Luciferase Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. goldbio.com [goldbio.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Luciferase Reporters | Thermo Fisher Scientific - RU [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: RET Ligand-1 FRET Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a Förster Resonance Energy Transfer (FRET) assay to study the interaction between the RET receptor and its ligands.
Frequently Asked Questions (FAQs)
Q1: What is a RET Ligand-1 FRET assay?
A: A this compound FRET assay is a biochemical method used to measure the binding of a ligand to the RET (Rearranged during Transfection) receptor, a receptor tyrosine kinase. This assay format is commonly used in high-throughput screening (HTS) to identify molecules that can either inhibit or enhance this interaction. The assay relies on the principle of FRET, where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a typical assay setup, the RET receptor is labeled with a donor fluorophore (e.g., a terbium or europium cryptate in Time-Resolved FRET or TR-FRET), and the ligand or a tracer molecule is labeled with an acceptor fluorophore. When the ligand binds to the receptor, the donor and acceptor are brought close enough for FRET to occur, resulting in a detectable signal.
Q2: What are the common causes of high background signal in my RET FRET assay?
A: High background signal can significantly reduce the sensitivity and reliability of your assay.[1] Common causes include:
-
Spectral Overlap and Direct Excitation: The excitation light for the donor may directly excite the acceptor fluorophore, or the emission spectrum of the donor may overlap with that of the acceptor, leading to a false-positive signal.[2]
-
High Reagent Concentrations: Excessive concentrations of the donor- or acceptor-labeled components can lead to non-specific interactions or an increase in background fluorescence.[2][3][4]
-
Autofluorescence: Components in the assay buffer, test compounds, or the microplate itself can be inherently fluorescent, contributing to the background signal.[2][5]
-
Light Scatter: Precipitated compounds or aggregated proteins can cause light scattering, which can be detected as background noise.[5]
-
Contaminated Reagents: Impurities or degradation products in assay reagents can be fluorescent and contribute to high background.
-
Instrument Settings: Incorrect filter selection or timing parameters (in TR-FRET) on the plate reader can lead to suboptimal signal-to-background ratios.[6]
Q3: What is a good signal-to-background ratio for a TR-FRET assay?
A: A robust and reliable assay should have a clear distinction between the specific signal and the background noise. While the ideal ratio can vary depending on the specific assay and instrumentation, a general guideline is to aim for a signal-to-background (S/B) ratio of at least 3.[2] For high-throughput screening, a Z'-factor is also a critical parameter for assessing assay quality. An assay with a Z'-factor greater than 0.5 is considered suitable for screening.[6]
Troubleshooting High Background Signal
High background can obscure the specific signal in your this compound FRET assay, leading to a poor assay window and unreliable data. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for high background signal.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| High Signal in "No Receptor" Control | Non-specific binding of labeled components to the microplate or each other. | - Use non-binding surface plates. - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Brij-35) to the assay buffer. - Include a carrier protein like BSA (0.1 mg/mL) in the buffer. |
| High Signal in "Donor Only" Control | - Autofluorescence from assay components or plate. - Donor aggregation. - Spectral bleed-through into the acceptor channel. | - Screen individual buffer components for fluorescence. - Use black, low-volume microplates. - Centrifuge donor reagent before use to remove aggregates. - Ensure the use of appropriate emission filters with minimal overlap. |
| High Signal in "Acceptor Only" Control | - Direct excitation of the acceptor by the donor's excitation wavelength. - Acceptor aggregation. - Intrinsic fluorescence of the acceptor-labeled molecule. | - Check the excitation spectrum of the acceptor; if there is significant overlap with the donor excitation, consider a different FRET pair. - Centrifuge acceptor reagent before use. - Subtract the signal from the "acceptor only" control from all wells. |
| Generally High Background Across All Wells | - Suboptimal reagent concentrations. - Incorrect instrument settings. - Reagent degradation or contamination. | - Perform a cross-titration of the donor-labeled RET receptor and the acceptor-labeled tracer to find optimal concentrations that provide a good assay window with low background.[2] - Verify the correct filter set and delay/integration times for your specific TR-FRET pair.[3][6] - Prepare fresh reagents and store them according to the manufacturer's instructions. |
Experimental Protocols
Protocol: Optimizing Reagent Concentrations for a RET Kinase TR-FRET Assay
This protocol describes a method to determine the optimal concentrations of a terbium-labeled anti-tag antibody (donor) and a fluorescently labeled tracer (acceptor) for a competitive binding assay targeting the RET kinase domain.
Materials:
-
His-tagged RET Kinase Domain
-
Terbium-labeled anti-His Antibody (Donor)
-
Fluorescently-labeled Kinase Tracer (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagent Dilutions:
-
Prepare a serial dilution of the His-tagged RET kinase in assay buffer.
-
Prepare a serial dilution of the fluorescently labeled tracer in assay buffer.
-
Prepare a fixed concentration of the Terbium-labeled anti-His antibody in assay buffer (a starting concentration of 2-5 nM is common).[7]
-
-
Assay Plate Setup (Cross-Titration):
-
In a 384-well plate, add the serially diluted RET kinase along the rows.
-
Add the serially diluted tracer along the columns.
-
Add the fixed concentration of the Tb-anti-His antibody to all wells.
-
Include control wells:
-
Buffer only (for background)
-
Donor only (Tb-anti-His antibody)
-
Acceptor only (Tracer)
-
Donor + Acceptor (no kinase)
-
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Use the appropriate excitation and emission wavelengths for your FRET pair (e.g., for a Terbium donor and a fluorescein (B123965) acceptor, excitation at ~340 nm, and emission at ~490 nm for the donor and ~520 nm for the acceptor).[8]
-
Set a delay time of 50-100 µs and an integration time of 100-400 µs.[3][4]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio as a function of RET kinase and tracer concentrations.
-
Determine the concentrations of kinase and tracer that provide a robust signal-to-background ratio (ideally >3) and a stable assay window.
-
Quantitative Data Summary
The following tables provide typical concentration ranges and performance metrics for TR-FRET assays. Note that optimal values are assay-dependent and should be determined empirically.
Table 1: Typical Reagent Concentrations in a RET Kinase TR-FRET Assay
| Component | Typical Concentration Range | Reference |
| Kinase (e.g., His-RET) | 1 - 20 nM | [2] |
| Lanthanide-labeled Antibody (Donor) | 0.5 - 5 nM | [7][9] |
| Fluorescent Tracer (Acceptor) | 5 - 50 nM | [7] |
Table 2: Key Performance Metrics for a Robust TR-FRET Assay
| Parameter | Recommended Value | Description | Reference |
| Z'-factor | > 0.5 | A statistical measure of assay quality, taking into account the signal window and data variation. Values between 0.5 and 1.0 are considered excellent for HTS. | [6] |
| Signal-to-Background (S/B) Ratio | ≥ 3 | The ratio of the mean signal of the positive control to the mean signal of the negative control. | [2] |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the data within replicate wells. |
Visualizations
RET Signaling Pathway
The RET receptor is activated by ligands from the Glial cell line-derived neurotrophic factor (GDNF) family. This binding is facilitated by a GFRα co-receptor, leading to RET dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate cell survival, proliferation, and differentiation.
Caption: Simplified RET signaling pathway.
TR-FRET Assay Principle for a RET Kinase Competitive Binding Assay
In a competitive TR-FRET assay for a RET kinase inhibitor, a tracer ligand labeled with an acceptor fluorophore competes with the unlabeled test compound for binding to the RET kinase domain. The kinase is labeled with a donor fluorophore via a tagged antibody.
Caption: Principle of a competitive TR-FRET assay.
References
- 1. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - UA [thermofisher.com]
- 7. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RET Ligand-1 Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during RET ligand-1 signaling experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variability in RET phosphorylation levels between experiments, even with the same cell line and ligand concentration?
A1: Inconsistent RET phosphorylation can arise from several factors:
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and serum starvation timing can significantly impact signaling outcomes. Ensure these parameters are consistent across experiments.
-
Ligand Quality and Preparation: The bioactivity of GDNF family ligands can vary. Use highly purified ligands and follow consistent protocols for reconstitution and storage. Avoid repeated freeze-thaw cycles.
-
Antibody Performance: The specificity and affinity of phospho-RET antibodies can differ between lots and manufacturers. Validate your antibodies using appropriate positive and negative controls. Also, always probe for total RET to normalize for protein loading.[1]
-
Lysis Buffer Composition: The composition of your lysis buffer is critical for preserving phosphorylation states. Always include fresh phosphatase and protease inhibitors.
Q2: My in vitro kinase assay shows weak or no inhibition of RET by a known inhibitor. What should I check?
A2: Discrepancies in in vitro kinase assays are common. Here are key factors to investigate:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in your assay. Ensure the ATP concentration is at or below the Km for ATP of the RET kinase. High ATP concentrations will make the inhibitor appear less potent.
-
Inhibitor Stability: Confirm the stability and proper storage of your inhibitor. Degradation can lead to a loss of activity.
-
Enzyme Activity: Verify the activity of your recombinant RET kinase. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assay Format: The choice of assay technology (e.g., radiometric, fluorescence-based) can influence results. Ensure your inhibitor does not interfere with the detection method (e.g., fluorescence quenching).
Q3: I am not observing the expected downstream signaling (e.g., p-ERK, p-AKT) activation upon RET stimulation. What could be the issue?
A3: Lack of downstream signaling activation can be due to several reasons:
-
Cell Line-Specific Signaling: Different cell lines can have varying downstream pathway dependencies. For instance, some RET-fusion positive cell lines may show robust p-AKT inhibition upon RET inhibition, while others have sustained AKT activation. It is crucial to characterize the specific signaling pathways active in your cell model.
-
Kinetics of Signaling: The activation of different downstream pathways can have distinct kinetics. Perform a time-course experiment to determine the optimal time point for observing the phosphorylation of your protein of interest. For example, peak p-ERK and p-AKT levels can occur at different times post-stimulation.[2]
-
Presence of Co-receptors: RET activation by GDNF family ligands requires the presence of a GFRα co-receptor.[3][4] Ensure your cell line expresses the appropriate GFRα co-receptor for the ligand you are using.
-
RET Isoform Expression: Cells can express different isoforms of RET (e.g., RET9 and RET51), which can have distinct signaling properties and activate downstream pathways differently.[5]
Q4: Why do different RET inhibitors show varying efficacy in my cell-based assays?
A4: The efficacy of RET inhibitors can be influenced by:
-
RET Mutations and Fusions: Different RET mutations (e.g., in MEN2A vs. MEN2B) and fusion partners can alter the conformation of the kinase domain, affecting inhibitor binding and efficacy.
-
Off-Target Effects: Many kinase inhibitors are not entirely specific for RET and can affect other kinases, leading to unexpected phenotypic outcomes.
-
Cellular Uptake and Efflux: The ability of an inhibitor to cross the cell membrane and its susceptibility to efflux pumps can vary, impacting its intracellular concentration and effectiveness.
Troubleshooting Guides
Inconsistent RET Phosphorylation in Western Blots
| Symptom | Possible Cause | Recommended Solution |
| No or weak p-RET signal | Insufficient ligand stimulation | Optimize ligand concentration and incubation time. |
| Poor antibody quality | Validate the phospho-RET antibody with a positive control (e.g., cells treated with a known RET activator). | |
| Inadequate cell lysis | Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice. | |
| High background | Non-specific antibody binding | Optimize antibody dilution and blocking conditions. Use 5% BSA in TBST for blocking with phospho-antibodies.[6] |
| Insufficient washing | Increase the number and duration of washes. | |
| Inconsistent results between blots | Uneven protein loading | Quantify protein concentration accurately (e.g., BCA assay) and load equal amounts. Normalize to total RET or a housekeeping protein. |
| Variable transfer efficiency | Ensure proper gel-to-membrane contact and optimize transfer conditions. |
Variable IC50 Values in Cell Viability Assays
| Symptom | Possible Cause | Recommended Solution |
| Higher than expected IC50 values | Inhibitor degradation | Prepare fresh inhibitor solutions. Avoid repeated freeze-thaw cycles. |
| High cell seeding density | Optimize cell number to ensure they are in the logarithmic growth phase during the assay. | |
| Assay interference | Some viability reagents can be affected by the chemical properties of the tested compounds. Consider using an alternative viability assay. | |
| Large error bars/high variability | Inconsistent cell plating | Ensure a homogenous cell suspension and use appropriate pipetting techniques. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with media to maintain humidity. | |
| Contamination | Regularly check cell cultures for contamination. |
Data Presentation
Table 1: Example IC50 Values of RET Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | RET Alteration | Assay Type | IC50 (nM) | Reference |
| Ret-IN-3 | TT | RET M918T | Cell Viability | 12.7 | [7] |
| Ret-IN-3 | LC-2/ad | CCDC6-RET | Cell Viability | 25.1 | [7] |
| Vandetanib | TT | RET M918T | Kinase Activity | 0.8 | [7] |
| Cabozantinib | TT | RET M918T | Kinase Activity | 5.2 | [7] |
Note: These values are examples and can vary based on experimental conditions.
Experimental Protocols
Detailed Protocol for RET Phosphorylation Western Blot
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8] Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against phospho-RET (e.g., anti-p-RET Tyr905) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize, strip the membrane and re-probe with an antibody for total RET.
-
Protocol for Immunoprecipitation (IP) for RET Kinase Assay
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol. Use a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate (0.5-1 mg protein) with a RET-specific antibody (2-5 µg) for 1-2 hours or overnight at 4°C with gentle rotation.[10]
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C.[9]
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold lysis buffer.[11]
-
-
Kinase Assay:
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and autoradiography (if using radioactive ATP) or Western blot with a phospho-specific substrate antibody.
-
Mandatory Visualizations
Caption: Canonical RET signaling pathway activation by a GDNF family ligand.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Standard experimental workflow for analyzing RET phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Receptor Tyrosine Kinase-Effector Coupling at Functionally Relevant Stimulus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GDNF and the RET Receptor in Cancer: New Insights and Therapeutic Potential [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. GDNF family ligand dependent STAT3 activation is mediated by specific alternatively spliced isoforms of GFRα2 and RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Off-Target Effects of RET Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the off-target effects of RET inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between multi-kinase RET inhibitors and selective RET inhibitors regarding off-target effects?
A1: Multi-kinase inhibitors (MKIs) like vandetanib (B581) and cabozantinib (B823) were initially developed to target other kinases, such as VEGFR2 and MET, and their activity against RET was discovered later. Consequently, they inhibit a broader range of kinases, which can lead to significant off-target effects and associated toxicities, including hypertension, diarrhea, and rash.[1] Selective RET inhibitors, such as selpercatinib (B610774) and pralsetinib, were specifically designed to target the RET kinase with high potency.[2] This high selectivity minimizes the inhibition of other kinases, resulting in a more favorable safety profile with fewer off-target side effects.[1][3]
Q2: My selective RET inhibitor is showing unexpected toxicity in my cell line. Could this be due to off-target effects?
A2: Yes, even highly selective inhibitors can exhibit off-target activity, especially at higher concentrations.[4] These off-target effects can lead to unexpected cellular toxicities.[5] For example, selpercatinib has been shown to have an off-target effect on type 2 iodothyronine deiodinase (D2), which can lead to hypothyroidism.[6][7] It is crucial to characterize the full selectivity profile of your inhibitor to understand any unforeseen biological consequences.
Q3: How can I experimentally distinguish between on-target and off-target effects of a RET inhibitor in my cell-based assays?
A3: A multi-faceted approach is recommended to differentiate between on-target and off-target effects:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's known IC50 for RET. Off-target effects may only appear at significantly higher concentrations.[8]
-
Use of Control Cell Lines: Employ a cell line that does not express a RET fusion or mutation. Any effects observed in this cell line are likely due to off-target activity.[8]
-
Genetic Knockout/Knockdown: The gold-standard method is to use CRISPR-Cas9 to knock out the RET gene in your target cell line.[5] If the inhibitor's effect persists in the absence of the RET protein, it is mediated by off-target interactions.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of RET should rescue the on-target effects but not the off-target effects.
Q4: We are observing the development of resistance to a selective RET inhibitor in our long-term cell culture experiments. What are the potential off-target mechanisms?
A4: Resistance to selective RET inhibitors can occur through off-target mechanisms, primarily through the activation of bypass signaling pathways.[9] This is when cancer cells find alternative routes to proliferate and survive, even when RET is effectively inhibited. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, or FGFR.[10] A phospho-RTK array can be a valuable tool to screen for the activation of multiple RTKs simultaneously.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of cell viability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Cell Line Genotype | Verify the presence of the specific RET fusion or mutation in your cell line using genomic DNA sequencing or a validated PCR-based assay.[11] | Confirmation that the cell line is appropriate for the experiment. |
| Suboptimal Inhibitor Concentration or Incubation Time | Perform a dose-response experiment with a wide range of inhibitor concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours).[11] | Determination of the optimal IC50 and treatment duration for your specific cell line. |
| Compound Solubility or Stability Issues | Prepare fresh stock solutions in an appropriate solvent like DMSO. Visually inspect the media for any precipitation after adding the inhibitor. Ensure the final DMSO concentration is low (<0.5%). | Consistent and accurate inhibitor concentration in the experimental setup. |
| Development of Acquired Resistance | Sequence the RET kinase domain to check for on-target resistance mutations (e.g., solvent front mutations like G810S).[11] Perform a phospho-RTK array to screen for the activation of bypass signaling pathways.[8] | Identification of the mechanism of resistance, guiding further experimental design. |
Issue 2: No decrease in RET phosphorylation observed by Western Blot.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Inhibition | Confirm the on-target activity by performing a dose-response of the inhibitor and assessing phosphorylation of downstream targets like AKT and ERK.[11] | A dose-dependent decrease in phosphorylation of RET and its downstream effectors. |
| Technical Issues with Western Blot | Include positive (e.g., a known active RET inhibitor) and negative (vehicle control) controls. Validate the specificity and optimal dilution of your primary and secondary antibodies.[11] Ensure proper cell lysis with phosphatase inhibitors to preserve protein phosphorylation. | Reliable and reproducible Western blot results. |
| High ATP Concentration in Biochemical Assays | If using an in vitro kinase assay, ensure the ATP concentration is at or below the Km for the RET kinase, as high ATP levels can compete with the inhibitor. | Accurate determination of the inhibitor's potency in a cell-free system. |
Data Presentation
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50 in nM)
This table summarizes the half-maximal inhibitory concentrations (IC50) of various RET inhibitors against their on-target kinase (RET) and a selection of off-target kinases. Lower IC50 values indicate greater potency.
| Kinase | Selpercatinib (LOXO-292) | Pralsetinib (BLU-667) | Vandetanib (ZD6474) | Cabozantinib (XL184) |
| On-Target | ||||
| RET (Wild-Type) | 14.0 | ~0.4[8] | 130[11] | 4.6 |
| Selected Off-Targets | ||||
| VEGFR2 | - | ~40[8] | 40[4] | 0.035 |
| VEGFR3 (FLT4) | >1000 | - | 110[11] | 0.03 |
| EGFR | >1000 | - | 500[11] | 13 |
| MET | >1000 | - | - | 1.3 |
| KIT | >1000 | - | - | 4.6 |
| AXL | - | - | - | 1.4 |
| FLT3 | >1000 | Inhibited at clinical concentrations[8] | - | 12 |
| JAK1 | - | Inhibited at clinical concentrations[8] | - | 540 |
| LYN | >1000 | - | - | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general method for assessing the selectivity of a RET inhibitor against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the kinase reaction mixtures. Include a vehicle control (DMSO only) and a known inhibitor for each kinase as a positive control.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (measuring incorporation of ³²P or ³³P), fluorescence/luminescence-based assays (e.g., ADP-Glo™), or TR-FRET.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Western Blot for RET Phosphorylation and Downstream Signaling
This protocol details the steps to assess the on-target activity of a RET inhibitor by measuring the phosphorylation status of RET and its downstream effectors.
-
Cell Treatment: Seed a RET-dependent cancer cell line in 6-well plates and grow to 70-80% confluency. Treat the cells with a dose range of the RET inhibitor or vehicle control for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil, and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-RET (e.g., p-RET Y905 or Y1062), phospho-AKT, or phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total RET, total AKT, and total ERK.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.
Protocol 3: CRISPR-Cas9 Mediated RET Knockout for Target Validation
This protocol provides a workflow to create a RET knockout cell line to confirm if an observed cellular phenotype is a direct result of RET inhibition.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting early exons of the RET gene using online design tools to maximize the likelihood of a frameshift mutation. Select gRNAs with high on-target and low off-target scores.
-
Vector Cloning: Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., a lentiviral vector). Verify the correct insertion by Sanger sequencing.
-
Cell Transduction/Transfection:
-
Lentiviral Method: Produce lentiviral particles by transfecting HEK293T cells with the gRNA/Cas9 plasmid and packaging plasmids. Transduce the target cancer cell line with the viral supernatant.
-
Transient Transfection: Transfect the target cancer cell line directly with the gRNA/Cas9 plasmid.
-
-
Selection and Single-Cell Cloning: Select for transduced/transfected cells using an appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is present. Seed the cells at a very low density to allow for the growth of single-cell colonies.
-
Knockout Validation:
-
Expand individual clones and screen for RET protein knockout by Western blot.
-
For clones with confirmed protein loss, extract genomic DNA and perform PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing to identify the specific indel mutations.
-
-
Phenotypic Assay: Once a validated RET knockout clone is established, perform cell viability or other relevant phenotypic assays with the RET inhibitor. Compare the inhibitor's IC50 in the knockout cells to the parental wild-type cells. A significant shift to a higher IC50 in the knockout cells confirms on-target activity.
Mandatory Visualization
Caption: Canonical RET signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting off-target effects.
Caption: Experimental workflow for off-target identification.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating RET Ligand-1 (GFRα1) Antibody Specificity
For researchers in neurobiology, cancer biology, and developmental biology, the accurate detection of RET Ligand-1, more formally known as Glial cell line-derived neurotrophic factor receptor alpha 1 (GFRα1), is critical. GFRα1 is a pivotal co-receptor in the RET signaling pathway, which is integral to cell survival, differentiation, and migration. The specificity of the antibodies used to detect GFRα1 is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of validation strategies for commercially available anti-GFRα1 antibodies, supported by experimental data and detailed protocols.
The RET Signaling Pathway: A Brief Overview
The RET receptor tyrosine kinase is activated upon binding to a complex formed by a ligand from the Glial cell line-derived neurotrophic factor (GDNF) family and a GFRα co-receptor. GFRα1 is the primary co-receptor for GDNF itself. This interaction leads to the dimerization of RET and autophosphorylation of its tyrosine kinase domain, initiating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for neuronal survival and development.
A Comparative Guide to RET Ligand-1 and Other Neurotrophic Factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of RET ligand-1, a member of the Glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), with other well-characterized neurotrophic factors, namely Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their respective potencies in promoting neuronal survival and neurite outgrowth. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a comprehensive understanding.
Introduction to Neurotrophic Factors
Neurotrophic factors are a family of proteins essential for the survival, development, and function of neurons. They exert their effects by binding to specific receptors on the neuronal surface, initiating intracellular signaling cascades that regulate a wide array of cellular processes. The GFLs, which include GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN), primarily signal through the RET receptor tyrosine kinase.[1][2] In contrast, the neurotrophin family, which includes NGF and BDNF, primarily signals through the Tropomyosin receptor kinase (Trk) family of receptors (TrkA for NGF, TrkB for BDNF).[3][4]
Comparative Efficacy: Neuronal Survival and Neurite Outgrowth
The following tables summarize quantitative data comparing the efficacy of GDNF (as a representative this compound), NGF, and BDNF in promoting neuronal survival and neurite outgrowth in various neuronal cell types.
Neuronal Survival
| Neurotrophic Factor | Cell Type | Assay | Efficacy (EC50 or % Survival) | Reference |
| GDNF | Dorsal Root Ganglion (DRG) Neurons (neonatal rat) | In vivo sciatic nerve axotomy | Rescued nearly 100% of sensory neurons | [5] |
| Dopaminergic Neurons (rat model of Parkinson's disease) | In vivo 6-OHDA lesion | Significantly more effective at protecting neurons than BDNF | [6] | |
| NGF | Dorsal Root Ganglion (DRG) Neurons (neonatal rat) | In vivo sciatic nerve axotomy | Rescued nearly 100% of the sensory neurons | |
| Sympathetic Neurons (rat) | In vitro survival assay | Saturating for survival at 5 ng/ml | [7] | |
| BDNF | Dorsal Root Ganglion (DRG) Neurons (neonatal rat) | In vivo sciatic nerve axotomy | Did not promote any detectable level of neuronal survival | [5] |
| Cortical Neurons (mouse) | Growth factor withdrawal assay | Significantly increases viability after B27 withdrawal | [8] |
Neurite Outgrowth
| Neurotrophic Factor | Cell Type | Assay | Efficacy (Fold Increase or Length) | Reference |
| GDNF | Motor Neurons (organotypic culture) | Neurite outgrowth assay | ~11-fold increase in neurite growth | [9] |
| Sensory Neurons (organotypic culture) | Neurite outgrowth assay | ~8-fold increase in neurite growth | [9] | |
| PC12 Cells | Neurite outgrowth assay | Significant neuronal-like outgrowth observed | [10] | |
| NGF | Sensory Neurons (organotypic culture) | Neurite outgrowth assay | Preferentially enhanced sensory neurite outgrowth | [9] |
| PC12 Cells | Neurite outgrowth assay | Significant increase in total neurite outgrowth | [11] | |
| BDNF | Motor Neurons (organotypic culture) | Neurite outgrowth assay | High doses selectively enhanced motor neurite outgrowth | [9] |
| SH-SY5Y Cells | Neurite outgrowth assay | Increased average neurite length from ~116 µm to ~136 µm (with RA) | [12] |
Signaling Pathways
The distinct biological effects of GFLs and neurotrophins are rooted in the specific signaling pathways they activate.
RET Signaling Pathway
GFLs initiate signaling by binding to a specific GFRα co-receptor, which then recruits and activates the RET receptor tyrosine kinase.[1][2] This leads to the activation of several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively promote cell survival, differentiation, and neurite outgrowth.[9][13][14]
Figure 1: Simplified RET signaling pathway. (Within 100 characters)
Neurotrophin (Trk) Signaling Pathway
NGF and BDNF bind to their respective Trk receptors (TrkA and TrkB), causing receptor dimerization and autophosphorylation.[3][4] This triggers the activation of similar downstream signaling cascades as the RET pathway, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways, ultimately leading to neuronal survival and growth.[5][15][16]
Figure 2: Simplified neurotrophin (Trk) signaling pathway. (Within 100 characters)
Experimental Protocols
Neuronal Survival Assay (Growth Factor Withdrawal)
This protocol is adapted from methods used to assess the neuroprotective effects of factors like BDNF on cortical neurons.[8]
Objective: To quantify the ability of a neurotrophic factor to promote the survival of neurons following the withdrawal of essential growth factors.
Materials:
-
Primary neuronal cell culture (e.g., cortical neurons)
-
Neuronal culture medium (e.g., Neurobasal medium)
-
B27 supplement
-
Test neurotrophic factors (e.g., GDNF, NGF, BDNF)
-
96-well culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and culture in complete medium containing B27 supplement.
-
Growth Factor Withdrawal: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), replace the medium with a medium lacking the B27 supplement to induce apoptosis.
-
Treatment: Immediately add the test neurotrophic factors at various concentrations to the B27-deprived cultures. Include a positive control (e.g., a known survival factor) and a negative control (no factor added).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group cultured in complete medium.
Neurite Outgrowth Assay
This protocol is a generalized method based on common practices for assessing neurite outgrowth in response to neurotrophic factors.[13][15]
Objective: To quantify the effect of a neurotrophic factor on the extension of neurites from neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
Test neurotrophic factors
-
Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Plate the neuronal cells at a low density on coated culture plates or coverslips to allow for clear visualization of individual neurites.
-
Treatment: Add the test neurotrophic factors at various concentrations to the culture medium. Include a positive control and a negative control.
-
Incubation: Culture the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a permeabilization buffer.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody against the neuronal marker.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging: Acquire images of the stained cells using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite outgrowth. Common parameters include the average length of the longest neurite per neuron, the total neurite length per neuron, and the number of neurites per neuron.
Experimental Workflow Diagram
References
- 1. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postsynaptic TrkB-Mediated Signaling Modulates Excitatory and Inhibitory Neurotransmitter Receptor Clustering at Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative assessment of neurite outgrowth over growth promoting or inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerve Growth Factor Modulates Synaptic Transmission between Sympathetic Neurons and Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast-mediated delivery of GDNF induces neuronal-like outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]
- 16. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of RET Ligand-Receptor Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance between RET ligands and their receptors is paramount for therapeutic innovation. This guide provides a comprehensive comparison of the cross-reactivity of Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), offering a clear overview of their binding specificities and the signaling pathways they trigger.
The RET (Rearranged during transfection) receptor tyrosine kinase is a critical signaling hub for the GDNF family of ligands, which includes GDNF, Neurturin (NRTN), Artemin (B1587454) (ARTN), and Persephin (PSPN). The specificity of these interactions is primarily dictated by a family of glycosylphosphatidylinositol (GPI)-anchored co-receptors known as GDNF family receptor alpha (GFRα). While each GFL has a preferred GFRα co-receptor, a degree of cross-reactivity exists, leading to a complex signaling network. Furthermore, emerging evidence highlights RET-independent signaling pathways, adding another layer of complexity to this system.
Quantitative Analysis of RET Ligand-Receptor Interactions
To facilitate a clear comparison of binding affinities, the following table summarizes the reported dissociation constants (Kd) and half-maximal effective concentrations (EC50) for various GFL-receptor interactions.
| Ligand | Primary Co-Receptor | Alternative Co-Receptor(s) | Other Receptors | Binding Affinity (Kd/EC50) |
| GDNF | GFRα1 | GFRα2 | NCAM, Syndecan-3 | GFRα1 (in presence of RET): 11 pM[1]; Syndecan-3: 10-50 nM[2] |
| Neurturin (NRTN) | GFRα2 | GFRα1, GFRAL | Syndecan-3 | GFRα2: High affinity[3]; GFRAL: EC50 = 8 ng/mL[4]; Syndecan-3: 10-50 nM[2] |
| Artemin (ARTN) | GFRα3 | GFRα1 | Syndecan-3 | GFRα1: >10,000-fold less potent than GDNF[5]; Syndecan-3: 10-50 nM[2]; GFRAL: Low affinity (EC50 = 2 µg/mL)[4] |
| Persephin (PSPN) | GFRα4 | - | - | Specific for GFRα4[6] |
Signaling Pathways: Canonical and Alternative Routes
The engagement of a GFL with its GFRα co-receptor and the subsequent recruitment of RET triggers a cascade of intracellular signaling events crucial for neuronal survival, differentiation, and migration. However, RET ligands can also signal through alternative, RET-independent pathways.
Canonical RET Signaling Pathway
The canonical pathway involves the formation of a ternary complex between the GFL, its GFRα co-receptor, and the RET receptor tyrosine kinase. This leads to the autophosphorylation of RET on specific tyrosine residues, creating docking sites for various intracellular signaling molecules and activating downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.
Alternative RET-Independent Signaling Pathways
Evidence suggests that GFLs can also signal independently of RET, primarily through interactions with the Neural Cell Adhesion Molecule (NCAM) and Syndecan-3.[2][7]
-
NCAM-mediated Signaling: The GFL-GFRα complex can associate with NCAM, leading to the activation of cytoplasmic tyrosine kinases such as Fyn and FAK.[7] This pathway is implicated in Schwann cell migration and axonal growth.[7]
-
Syndecan-3-mediated Signaling: Immobilized, matrix-bound GDNF, NRTN, and ARTN can directly bind to the heparan sulfate (B86663) chains of Syndecan-3, a transmembrane proteoglycan. This interaction can trigger cell spreading and neurite outgrowth through the activation of Src family kinases.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are representative protocols for key experiments used to characterize the cross-reactivity of RET ligands.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte.
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of a GFL (analyte) to an immobilized receptor (ligand).
Methodology:
-
Ligand Immobilization:
-
Covalently immobilize the purified extracellular domain of the GFRα co-receptor or other receptors (e.g., NCAM, Syndecan-3) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A control flow cell is prepared by immobilizing a non-relevant protein or by performing the coupling reaction without the protein to account for non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of concentrations of the purified GFL in a suitable running buffer (e.g., HBS-EP+).
-
Inject the GFL solutions sequentially over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of GFL binding to the immobilized receptor, in real-time.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the response units (RU) against time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the ka and kd values.
-
The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
-
Co-Immunoprecipitation (Co-IP) for In Vitro Interaction
Co-IP is used to identify and confirm protein-protein interactions in a cellular context.
Objective: To determine if a specific GFL interacts with a particular receptor in a cell lysate.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells endogenously expressing or transiently transfected to express the receptor of interest (e.g., GFRα, NCAM).
-
Treat the cells with the specific GFL.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the receptor of interest (the "bait" protein).
-
Add protein A/G-conjugated beads to the lysate to capture the antibody-receptor complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody specific to the GFL (the "prey" protein) to detect its presence in the immunoprecipitated complex.
-
RET Phosphorylation Assay
This cell-based assay measures the activation of the RET receptor in response to ligand stimulation.
Objective: To assess the ability of a GFL to induce RET phosphorylation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells expressing RET and the relevant GFRα co-receptor.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor activity.
-
Stimulate the cells with varying concentrations of the GFL for a specific time period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated RET (p-RET).
-
To normalize for total RET levels, strip the membrane and re-probe with an antibody against total RET.
-
Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantify the band intensities to determine the level of RET phosphorylation relative to the total RET protein.
-
Conclusion
The interactions between GDNF family ligands and their receptors are multifaceted, involving both high-fidelity pairings and significant cross-reactivity. This guide highlights the importance of quantitative binding studies and functional assays in dissecting these complex relationships. A thorough understanding of both the canonical RET-mediated and the alternative RET-independent signaling pathways is essential for the development of targeted therapeutics that can precisely modulate the activity of this critical neurotrophic factor system. The provided experimental frameworks offer a starting point for researchers to further explore the nuances of RET ligand-receptor interactions and their implications in health and disease.
References
- 1. Binding of GDNF and neurturin to human GDNF family receptor alpha 1 and 2. Influence of cRET and cooperative interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heparan sulfate proteoglycan syndecan-3 is a novel receptor for GDNF, neurturin, and artemin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurturin - Wikipedia [en.wikipedia.org]
- 4. Differential Interaction Between GDNF Receptor-alpha-like (GFRAL) Protein and GDNF Family Ligands on Binding and Neuroblastoma Cell Proliferation Assays: R&D Systems [rndsystems.com]
- 5. Glial cell line-derived neurotrophic factor (GDNF) receptor alpha-1 (GFR alpha 1) is highly selective for GDNF versus artemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GFR alpha-4 and the tyrosine kinase Ret form a functional receptor complex for persephin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neural cell adhesion molecule NCAM is an alternative signaling receptor for GDNF family ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of RET Ligand-1 Isoforms: RET9 and RET51
For Researchers, Scientists, and Drug Development Professionals
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in the development of the nervous and renal systems. Alternative splicing of the RET gene gives rise to two main protein isoforms, RET9 and RET51, which differ in their C-terminal tails. These structural differences translate into distinct functional properties, influencing their subcellular localization, trafficking, and downstream signaling cascades. This guide provides an objective comparison of RET9 and RET51, supported by experimental data, to aid researchers in understanding their unique contributions to cellular processes and disease.
Structural and Expression Differences
RET9 and RET51 share identical extracellular and transmembrane domains but diverge at their C-termini. RET9 possesses a short, 9-amino acid tail, while RET51 has a longer, 51-amino acid tail.[1][2] This variation in the C-terminus is critical as it contains tyrosine residues that, upon phosphorylation, serve as docking sites for various intracellular signaling proteins. While both isoforms are often co-expressed, their relative expression levels can vary between tissues and developmental stages.[1]
Quantitative Comparison of Functional Parameters
The functional distinctions between RET9 and RET51 have been interrogated through various cellular and biochemical assays. The following tables summarize the key quantitative and qualitative differences observed in their trafficking and signaling properties.
| Parameter | RET9 | RET51 | Reference |
| Internalization Rate | Slower | Faster; ~13% internalized within 5 min of GDNF stimulation | [1] |
| Intracellular Trafficking | Targeted to the lysosome for degradation | Undergoes recycling back to the plasma membrane | [1] |
| Subcellular Localization | A significant portion is retained in the Golgi apparatus as an immature form | More efficiently processed and localized to the plasma membrane | [1] |
| Transforming Ability | Lower | Higher in some cell-based assays | [1][3] |
| Phosphorylation Site | Relative Phosphorylation in RET9 | Relative Phosphorylation in RET51 | Reference |
| Tyrosine 905 (Tyr905) | Greater and more sustained | Lower | [4][5] |
| Tyrosine 1015 (Tyr1015) | Lower | More highly phosphorylated over time | [4] |
| Tyrosine 1062 (Tyr1062) | Greater and more sustained | Lower | [4][5] |
Signaling Pathways and Differential Adaptor Recruitment
The distinct C-terminal tails of RET9 and RET51 dictate their interaction with different adaptor proteins, leading to the activation of divergent downstream signaling pathways.
RET9 Signaling Pathway
Caption: RET9 Signaling Cascade.
RET51 Signaling Pathway
Caption: RET51 Signaling Cascade.
Experimental Protocols
Analysis of RET Isoform Phosphorylation by Immunoprecipitation and Western Blotting
This protocol describes the stimulation of cells expressing RET isoforms with Glial Cell Line-Derived Neurotrophic Factor (GDNF), followed by immunoprecipitation of RET and analysis of its phosphorylation status by Western blotting.
Caption: Workflow for RET Phosphorylation Analysis.
-
Cells expressing RET9 or RET51 (e.g., HEK293 or SH-SY5Y cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
GDNF (recombinant human)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-RET antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RET (specific for desired tyrosine residue) and anti-total-RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal receptor tyrosine kinase activity.
-
GDNF Stimulation: Treat the cells with GDNF (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RET antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-RET complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
SDS-PAGE and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane and incubate with a primary antibody against a specific phospho-tyrosine residue of RET.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total RET for normalization.
-
-
Data Analysis: Quantify the band intensities to determine the relative phosphorylation levels of each RET isoform at different time points.
Assessment of RET Isoform Internalization by Cell Surface Biotinylation
This protocol allows for the quantitative measurement of ligand-induced internalization of RET isoforms from the cell surface.
Caption: Workflow for RET Internalization Assay.
-
Cells expressing RET9 or RET51
-
PBS with Ca2+ and Mg2+
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine (B1666218) in PBS)
-
GDNF
-
Stripping buffer (e.g., glutathione-based)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Western blotting reagents as described in the previous protocol
-
Cell Surface Biotinylation:
-
Wash cells with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS on ice to label cell surface proteins.
-
Quench the reaction with quenching solution.
-
-
Internalization:
-
Incubate the biotinylated cells with GDNF at 37°C for various time points to allow for receptor internalization.
-
-
Stripping of Surface Biotin:
-
Wash the cells with ice-cold PBS.
-
Treat the cells with a stripping buffer on ice to remove biotin from proteins remaining on the cell surface.
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells and incubate the lysates with streptavidin-agarose beads to capture the biotinylated (internalized) proteins.
-
-
Western Blot Analysis:
-
Elute the captured proteins and analyze the amount of internalized RET by Western blotting using an anti-RET antibody.
-
-
Data Analysis: Quantify the amount of internalized RET at each time point and express it as a percentage of the total surface-labeled RET.
Conclusion
The two major isoforms of the RET receptor, RET9 and RET51, exhibit significant functional differences stemming from their distinct C-terminal structures. RET51 is more efficiently trafficked to the cell surface and undergoes rapid ligand-induced internalization and recycling, which may contribute to its higher transforming potential. In contrast, RET9 shows slower internalization and is primarily targeted for degradation. These trafficking differences, coupled with differential phosphorylation and adaptor protein recruitment, lead to distinct downstream signaling profiles and cellular outcomes. A thorough understanding of the unique functions of each RET isoform is crucial for developing targeted therapies for RET-driven cancers and other diseases. While this guide provides a comprehensive overview, it is important to note that direct quantitative comparisons of the binding affinity of each isoform to the GDNF/GFRα1 complex are not yet available in the literature and represent an area for future investigation.
References
- 1. Alternative splicing results in RET isoforms with distinct trafficking properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activities of the RET tyrosine kinase receptor isoforms during mammalian embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative expression of the RET9 and RET51 isoforms in human pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The long and short isoforms of Ret function as independent signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
Validating RET Ligand Function: A Comparative Guide to Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the precise function of endogenous ligands for the REarranged during Transfection (RET) receptor tyrosine kinase is crucial for developing targeted therapeutics. Knockout (KO) mouse models have proven to be an invaluable tool in dissecting the physiological roles of the four canonical RET ligands: Glial cell line-derived neurotrophic factor (GDNF), Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN). This guide provides an objective comparison of these knockout models, supported by experimental data and detailed protocols to aid in the design and interpretation of validation studies.
The RET signaling pathway is essential for the development and maintenance of various neuronal populations, as well as for kidney and enteric nervous system organogenesis.[1] The binding of a GDNF family ligand (GFL) to its specific GFRα co-receptor (GFRα1-4) creates a complex that recruits and activates the RET receptor.[2] Genetic ablation of each ligand in mice has revealed both unique and overlapping functions, highlighting the complexity of this signaling axis.
Comparative Analysis of RET Ligand Knockout Mouse Phenotypes
The phenotypic consequences of knocking out each RET ligand provide significant insights into their individual functions. Below is a summary of the key phenotypes observed in GDNF, Neurturin, Artemin, and Persephin knockout mice.
| Feature | GDNF KO | Neurturin KO | Artemin KO | Persephin (PSPN)/GFRα4 KO | Wild-Type Control |
| Kidney Development | Renal agenesis or severe dysgenesis, perinatal lethality.[1][3] | Normal kidney development.[4] | Normal kidney development.[4] | Normal kidney development.[5] | Normal kidney development. |
| Enteric Nervous System (ENS) | Aganglionosis of the distal gut, severe constipation.[6] | No major defects reported.[4] | Defects in sympathetic neuron projections. | No major defects reported. | Normal enteric ganglia. |
| Sensory Neurons | Reduction in the number of sensory neurons in dorsal root ganglia (~30%).[7][8] | No significant change in the overall number of sensory neurons.[8] | Increased number of sensory neurons in dorsal root ganglia (~20% increase in mice overexpressing ARTN).[7][8] | Normal development.[9] | Normal sensory neuron populations. |
| Retinal Function | Not a primary reported phenotype. | Markedly diminished scotopic and photopic responses on electroretinography (ERG).[10] | Not a primary reported phenotype. | Not a primary reported phenotype. | Normal ERG responses. |
| Other Phenotypes | - | - | - | Hypersensitivity to cerebral ischemia.[9][11] Impaired thyroid calcitonin production in young mice (GFRα4 KO).[5] | Normal physiology. |
| Viability | Perinatal lethal.[1] | Viable and fertile.[4] | Viable and fertile. | Viable and fertile.[9] | Viable and fertile. |
Experimental Protocols
Detailed methodologies are critical for the successful generation and analysis of knockout mouse models. The following sections provide protocols for key experiments.
Generation of Conditional Knockout Mice using the Cre-loxP System
The Cre-loxP system allows for tissue-specific and temporally controlled gene deletion, overcoming the limitations of embryonic lethality observed in conventional knockout models like the GDNF KO.
Protocol:
-
Design and Construction of a Targeting Vector:
-
Synthesize a targeting vector containing the neomycin resistance gene (neo) flanked by FRT sites and two loxP sites flanking a critical exon of the target RET ligand gene.
-
Include homologous arms (typically 5-10 kb) on either side of the floxed exon to facilitate homologous recombination.
-
-
Electroporation into Embryonic Stem (ES) Cells:
-
Linearize the targeting vector and electroporate it into ES cells (e.g., from a 129/Sv mouse strain).
-
Select for successfully targeted ES cell clones using G418 (neomycin) resistance.
-
-
Screening of ES Cell Clones:
-
Use Southern blotting or PCR to identify ES cell clones that have undergone correct homologous recombination.
-
-
Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts from a host mouse strain (e.g., C57BL/6).
-
Implant the injected blastocysts into pseudopregnant female mice.
-
Identify chimeric offspring by coat color.
-
-
Germline Transmission:
-
Breed chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.
-
-
Excision of the Selection Cassette:
-
Breed the mice carrying the floxed allele with a FLP recombinase-expressing mouse line to excise the FRT-flanked neo cassette. This leaves a "floxed" allele with the critical exon flanked by loxP sites.
-
-
Tissue-Specific Knockout:
-
Breed the floxed mice with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active only in the kidney or specific neuronal populations). In the offspring, the target gene will be deleted only in the tissues where Cre is expressed.
-
Analysis of the Enteric Nervous System
Protocol:
-
Tissue Preparation:
-
Dissect the gastrointestinal tract from adult mice.
-
Prepare whole-mount preparations of the myenteric plexus from the desired gut region (e.g., colon, ileum).
-
-
Immunohistochemistry:
-
Fix the whole-mount preparations in 4% paraformaldehyde.
-
Permeabilize the tissue with a detergent (e.g., Triton X-100).
-
Incubate with primary antibodies against neuronal markers (e.g., HuC/D, PGP9.5) and specific neurotransmitters or enzymes (e.g., nNOS, ChAT).
-
Incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Image the stained preparations using a confocal microscope.
-
Quantify the number and density of neurons and ganglia. Analyze the neurochemical coding of enteric neurons. Automated analysis tools can be used for unbiased quantification.[12]
-
Histological Analysis of Kidney Development
Protocol:
-
Tissue Collection and Fixation:
-
Collect kidneys from embryos or newborn pups at specific developmental stages.
-
Fix the kidneys in 4% paraformaldehyde.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Embed the tissues in paraffin (B1166041).
-
Section the paraffin blocks at a thickness of 5-10 µm.
-
-
Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Perform immunohistochemistry with antibodies against markers for different renal structures (e.g., ureteric bud, nephron progenitors).
-
-
Microscopy and Analysis:
Electroretinography (ERG) for Retinal Function Assessment
Protocol:
-
Dark Adaptation:
-
Anesthesia and Pupil Dilation:
-
Anesthetize the mice (e.g., with a ketamine/xylazine mixture).
-
Apply a mydriatic agent to dilate the pupils.[16]
-
-
Electrode Placement:
-
Place a recording electrode on the cornea, a reference electrode subcutaneously between the eyes, and a ground electrode in the tail.[15]
-
-
Scotopic ERG (Rod-driven response):
-
In a dark room, present single flashes of light of increasing intensity.
-
Record the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
-
Photopic ERG (Cone-driven response):
-
Light-adapt the mice for a defined period.
-
Present light flashes against a background light to isolate the cone response.
-
Record the a-wave and b-wave.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves for both scotopic and photopic conditions. Compare the results between knockout and wild-type mice.[15]
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the RET signaling pathway and a generalized experimental workflow for validating RET ligand function using knockout mouse models.
References
- 1. The GDNF family ligands and receptors - implications for neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Retrograde Transport of Glial Cell Line-Derived Neurotrophic Factor (GDNF), Neurturin, and Persephin Suggests ThatIn Vivo Signaling for the GDNF Family is GFRα Coreceptor-Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. academic.oup.com [academic.oup.com]
- 6. What do knockout models teach us about the enteric nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Glial Cell Line-Derived Neurotrophic Factor Family Ligands, Players at the Interface of Neuroinflammation and Neuroprotection: Focus Onto the Glia [frontiersin.org]
- 8. Glial Cell Line-Derived Neurotrophic Factor Family Ligands, Players at the Interface of Neuroinflammation and Neuroprotection: Focus Onto the Glia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cerebral ischemia in mice deficient in Persephin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Effects of cerebral ischemia in mice deficient in Persephin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
"comparative analysis of RET ligand-1 signaling in different cell types"
A comparative analysis of RET ligand signaling reveals cell-type-specific downstream effects and functional outcomes, which are critical for researchers in neuroscience and oncology. The activation of the Rearranged during Transfection (RET) receptor tyrosine kinase by its ligands, primarily the Glial cell line-derived Neurotrophic Factor (GDNF) family ligands (GFLs), initiates a cascade of intracellular events that govern cell fate.[1][2] This guide provides a comparative overview of signaling initiated by these ligands in neuronal and cancer cell types, with a focus on quantitative data, experimental methodologies, and visual pathway representations.
The GFL family consists of four members: GDNF, Neurturin (NRTN), Artemin (B1587454) (ARTN), and Persephin (PSPN).[2][3] These ligands signal through a multicomponent receptor complex comprising the RET kinase and a specific GDNF family receptor alpha (GFRα) co-receptor.[2][3][4] The specificity of the ligand-receptor interaction is primarily determined by the GFRα co-receptor: GDNF preferentially binds to GFRα1, NRTN to GFRα2, ARTN to GFRα3, and PSPN to GFRα4.[3][5] Upon ligand binding to the GFRα co-receptor, this complex recruits and induces the dimerization and trans-autophosphorylation of RET, leading to the activation of downstream signaling pathways.[2][5] Another ligand, Growth Differentiation Factor-15 (GDF15), has been identified to signal through RET via the GFRα-like (GFRAL) co-receptor, primarily in the context of metabolic regulation and cancer-associated cachexia.[6][7][8][9]
Comparative Analysis of RET Signaling Outcomes
The cellular context, including the specific cell type and the expression profile of signaling molecules, plays a crucial role in determining the functional consequences of RET activation. Below is a comparative summary of key signaling readouts in response to RET ligands in neuronal versus cancer cells.
| Parameter | Neuronal Cells (e.g., Sensory Neurons) | Cancer Cells (e.g., Breast Cancer, Neuroblastoma) | References |
| Primary Ligand/Co-receptor | ARTN/GFRα3, GDNF/GFRα1 | GDNF/GFRα1, ARTN/GFRα3 | [4][10][11] |
| Key Downstream Pathways | MAPK/ERK, PI3K/AKT, PLCγ, Src Family Kinases | RAS/RAF/MAPK, PI3K/AKT, JAK/STAT, PLCγ | [12][13][14][15] |
| Primary Cellular Response | Survival, neurite outgrowth, differentiation, modulation of ion channel activity, neuroprotection. | Proliferation, survival, migration, invasion, metastasis, resistance to therapy. | [2][4][11][13] |
| RET Phosphorylation | Ligand-dependent, transient activation. | Often constitutive activation due to mutations or autocrine/paracrine loops. | [13][16][17] |
| ERK Activation | Promotes neurite outgrowth and survival. | Drives cell proliferation and survival. | [15][18] |
| AKT Activation | Mediates cell survival and neuroprotection. | Promotes cell survival and resistance to apoptosis. | [13][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. The following are standard protocols for key experiments used to analyze RET signaling.
Western Blotting for RET Phosphorylation and Downstream Signaling
This method is used to quantify the levels of phosphorylated (activated) RET and downstream signaling proteins like ERK and AKT.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells or MCF-7 breast cancer cells) at a density of 1x10^6 cells per well in a 6-well plate. Culture overnight, then serum-starve for 4-6 hours. Treat with the desired concentration of a RET ligand (e.g., 50 ng/mL GDNF or ARTN) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[19]
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-RET (Tyr1062), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.[20]
Immunoprecipitation for RET-Adaptor Protein Interaction
This technique is used to assess the interaction between activated RET and downstream adaptor proteins.
-
Cell Treatment and Lysis: Treat and lyse cells as described for Western blotting.
-
Immunoprecipitation: Incubate 500 µg to 1 mg of total protein lysate with an anti-RET antibody overnight at 4°C with gentle rotation. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Washes and Elution: Pellet the beads by centrifugation, wash several times with lysis buffer, and elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against potential interacting proteins (e.g., SHC, FRS2, PLCγ).[21]
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the RET ligand or vehicle control.
-
MTT Addition: After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
Neurite Outgrowth Assay
This assay is specific for neuronal cells and quantifies the extent of neurite formation.
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
-
Treatment: Treat cells with the RET ligand or a control substance.
-
Imaging: After 24-72 hours, fix the cells and capture images using a microscope.
-
Analysis: Measure the length of the longest neurite for a significant number of cells using image analysis software. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.
Visualizing RET Signaling Pathways
The following diagrams illustrate the canonical RET signaling pathway and a typical experimental workflow for its analysis.
Caption: Canonical RET signaling pathways activated by GFLs.
Caption: Workflow for comparative analysis of RET signaling.
References
- 1. The GDNF family: signalling, biological functions and therapeutic value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDNF family of ligands - Wikipedia [en.wikipedia.org]
- 3. Signalling and Receptors of GDNF | Neurotrophic Factors and Regeneration | University of Helsinki [helsinki.fi]
- 4. Artemin, a novel member of the GDNF ligand family, supports peripheral and central neurons and signals through the GFRalpha3-RET receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GDF15/GFRAL Pathway as a Metabolic Signature for Cachexia in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of the Body-Weight Signaling Players: GDF15, GFRAL and RET and their clinical relevance in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glial Cell Line-Derived Neurotrophic Factor Family Ligands, Players at the Interface of Neuroinflammation and Neuroprotection: Focus Onto the Glia [frontiersin.org]
- 11. GDNF and the RET Receptor in Cancer: New Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of glial cell line‐derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Glial cell line-derived neurotrophic factor-dependent RET activation can be mediated by two different cell-surface accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ret-dependent and Ret-independent mechanisms of Gfl-induced sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Small-molecule agonists of the RET receptor tyrosine kinase activate biased trophic signals that are influenced by the presence of GFRa1 co-receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Protein-Protein Interactions of RET Ligand-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used methods for confirming the protein-protein interaction between the Receptor Tyrosine Kinase (RET) and a putative RET Ligand-1. For the purpose of this guide, we will use the well-characterized interaction between RET and its ligand, Glial Cell Line-Derived Neurotrophic Factor (GDNF), which requires the co-receptor GFRα1 for high-affinity binding, as a representative example of "this compound".[1][2][3][4][5][6][7] This guide will delve into the experimental protocols, data presentation, and comparative performance of Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Bioluminescence Resonance Energy Transfer (BRET).
Introduction to RET and its Ligands
The RET receptor tyrosine kinase is a critical protein involved in cell growth, differentiation, and survival.[8] Its activation is initiated by the binding of a ligand from the GDNF family, which includes GDNF, Neurturin, Artemin, and Persephin.[8] This binding event is facilitated by a glycosylphosphatidylinositol (GPI)-anchored co-receptor, most notably GFRα1 for GDNF.[2][4] The formation of a ternary complex between the ligand, co-receptor, and RET induces receptor dimerization and autophosphorylation, thereby activating downstream signaling cascades.[8] Dysregulation of RET signaling is implicated in various diseases, including cancer and developmental disorders, making the study of its interactions with ligands a key area of research.
Comparison of Key Experimental Techniques
The confirmation and characterization of the interaction between RET and its ligands can be approached using various biophysical and biochemical techniques. Here, we compare three prominent methods: Co-Immunoprecipitation (Co-IP) for qualitative and semi-quantitative assessment in a cellular context, Surface Plasmon Resonance (SPR) for quantitative kinetic analysis in real-time, and Bioluminescence Resonance Energy Transfer (BRET) for studying interactions in living cells.
| Feature | Co-Immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Antibody-based pull-down of a target protein and its interacting partners from a cell or tissue lysate.[9][10] | Label-free, real-time measurement of mass changes on a sensor surface as molecules bind and dissociate.[9][11] | Non-radiative energy transfer between a donor luciferase and an acceptor fluorophore fused to two interacting proteins.[12][13] |
| Interaction Environment | In vitro (from cell lysates) | In vitro (purified components) | In vivo (in living cells) |
| Data Output | Qualitative (presence of bands on a Western blot) or semi-quantitative (band intensity). | Quantitative kinetic data (ka, kd, KD).[14][15][16][17] | Quantitative measure of interaction proximity (BRET ratio, BRET50, BRETmax).[18][19][20] |
| Throughput | Low to medium | Medium to high | High |
| Protein Requirements | Requires specific antibodies for the target protein. | Requires purified ligand and receptor proteins. | Requires genetic fusion of proteins to donor and acceptor molecules. |
| Key Advantages | - Detects interactions in a near-native cellular context.- Can identify unknown interaction partners (when coupled with mass spectrometry). | - Provides real-time kinetic and affinity data.- Label-free, minimizing protein modification. | - Allows for the study of interactions in living cells in real-time.- High sensitivity for detecting transient or weak interactions.[13] |
| Key Limitations | - Prone to false positives due to non-specific binding.- May not detect transient or weak interactions. | - Requires purified proteins, which may not represent their native conformation.- Immobilization of one partner might affect its binding activity. | - Requires genetic modification of proteins, which could alter their function or localization.- The distance and orientation of the donor and acceptor tags can influence the BRET signal.[13] |
Detailed Experimental Methodologies
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to demonstrate that two proteins interact within a cell. The principle involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down any associated proteins (the "prey").
-
Cell Lysis: Cells expressing RET and GFRα1 are stimulated with GDNF. The cells are then lysed using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the RET receptor. Protein A/G beads are then added to capture the antibody-RET complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against GFRα1 and GDNF to detect their presence in the immunoprecipitated complex.
While primarily qualitative, Co-IP can be made semi-quantitative by comparing the band intensities of the co-immunoprecipitated protein (e.g., GFRα1/GDNF) to the amount of the immunoprecipitated protein (RET) under different conditions.
| Condition | Input RET (Band Intensity) | IP RET (Band Intensity) | Co-IP GFRα1 (Band Intensity) | Co-IP GDNF (Band Intensity) |
| Unstimulated Cells | 1.0 | 1.0 | 0.1 | 0.05 |
| GDNF Stimulated | 1.0 | 1.0 | 0.8 | 0.6 |
Note: Values are representative and normalized to the input control.
References
- 1. Identification of a surface for binding to the GDNF-GFR alpha 1 complex in the first cadherin-like domain of RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RET-independent signaling by GDNF ligands and GFRα receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct interactions among Ret, GDNF and GFRalpha1 molecules reveal new insights into the assembly of a functional three-protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure of GFRα1 domain 3 reveals new insights into GDNF binding and RET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glial cell line-derived neurotrophic factor (GDNF) induces neuritogenesis in the cochlear spiral ganglion via neural cell adhesion molecule (NCAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glial cell line-derived neurotrophic factor-dependent RET activation can be mediated by two different cell-surface accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDNF signalling through the Ret receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 10. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nicoyalife.com [nicoyalife.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of BRET saturation assays for robust and sensitive cytosolic protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of RET Ligand-1 Findings
For Researchers, Scientists, and Drug Development Professionals
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling hub involved in the development and maintenance of the nervous and renal systems. Its activation by the Glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs) is a tightly regulated process that is crucial for normal physiology. Dysregulation of RET signaling is implicated in various diseases, including several types of cancer and neurodevelopmental disorders. The GFLs, which include GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN), each preferentially bind to a specific GDNF family receptor alpha (GFRα) co-receptor to form a complex that then engages and activates RET.
Given the therapeutic potential of modulating RET signaling, the reproducibility of experimental findings related to its ligands is of paramount importance for the scientific and drug development communities. This guide provides a comparative analysis of published data on the bioactivity of RET ligands, highlighting consistencies and discrepancies in quantitative findings. Direct studies on the reproducibility of these findings are scarce; therefore, this guide infers potential reproducibility by comparing data from different studies and detailing the experimental methodologies employed.
RET Signaling Pathway: An Overview
The canonical RET signaling pathway is initiated by the formation of a ternary complex consisting of a GFL dimer, two GFRα co-receptors, and two RET receptor monomers. This assembly induces RET dimerization and trans-autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate cell survival, proliferation, differentiation, and migration.[1]
Comparative Analysis of RET Ligand Bioactivity
The bioactivity of GFLs is typically quantified by their binding affinity (Kd) to their cognate GFRα co-receptors and their potency (EC50) in inducing RET phosphorylation and downstream cellular responses. A review of the literature reveals variability in these reported values, which can be attributed to different experimental systems and methodologies.
Table 1: Comparison of GDNF Bioactivity
| Study (Cell Line) | Assay Type | EC50 (ng/mL) | EC50 (pM) | Ligand Source | Notes |
| Qkine Technote (SH-SY5Y)[2] | Cell Viability (CellTiter-Glo) | 24.72 | ~1236 | Recombinant Human (Qkine) | Compared with a competitor's GDNF (EC50 = 24.66 ng/mL). |
| Sidorova et al., 2010 (as cited in[3]) | Neurite Outgrowth (Sympathetic Ganglia) | Not specified | Not specified | Recombinant | Demonstrated that Persephin can also signal through GFRα1/RET. |
Table 2: Comparison of Artemin Bioactivity
| Study (Cell Line) | Assay Type | EC50 (pM) | Ligand Concentration for Effect | Ligand Source | Notes |
| Schober et al., 2007 (NB41A3-mGFRα3)[4] | RET Phosphorylation (KIRA ELISA) | ~100 | 0.1 nM for neurite outgrowth | Recombinant Artemin | High efficiency of RET coupling to ERK and Akt at low ligand concentrations. |
| Jankowski et al., 2009a (as cited in[5]) | Not specified | Not specified | Not specified | Endogenous | Increased Artemin in the cutaneous target after axotomy. |
Table 3: Comparison of Neurturin Bioactivity
| Study (Cell Line) | Assay Type | EC50 (pM) | Ligand Source | Notes |
| ResearchGate Table[6] | Not specified | Varies by mutant | Recombinant Neurturin | Data for wild-type and various NRTN mutants are available. |
| Heuckeroth et al., 1999 (as cited in[7]) | Neuronal Survival/Differentiation | Not specified | Recombinant Neurturin | Showed that RET is necessary for NTN biological responses. |
Table 4: Comparison of Persephin Bioactivity
| Study (Cell Line) | Assay Type | Ligand Concentration for Effect | Ligand Source | Notes |
| Lindahl et al., 2001 (TT cells)[8] | RET Phosphorylation & Downstream Signaling | Not specified | Recombinant Persephin | Demonstrated that PSPN can activate endogenous RET in a human C cell line. |
| Sidorova et al., 2010 (as cited in[3]) | Neurite Outgrowth (Sympathetic Ganglia) | Not specified | Recombinant | Showed that Persephin can signal through GFRα1 in neurons that do not express GFRα4. |
Experimental Protocols and Methodological Considerations
Discrepancies in reported bioactivity values can often be traced back to variations in experimental protocols. Key factors that can influence the outcome of RET ligand activity assays include the cell line used, the source and purity of the recombinant ligands, the specific assay technology, and the time points chosen for measurement.
Generalized Workflow for Assessing RET Ligand Activity
A typical experimental workflow to determine the bioactivity of a RET ligand involves cell culture, ligand stimulation, and a readout to measure the cellular response.
Key Methodologies and Potential for Variability
-
Cell-Based Assays: The choice of cell line is critical, as endogenous expression levels of RET and GFRα co-receptors can vary significantly. Some studies utilize cell lines engineered to overexpress specific components of the signaling pathway.[4]
-
Ligand Source and Purity: Recombinant GFLs can be produced in various expression systems (e.g., E. coli, mammalian cells), which can affect their post-translational modifications and, consequently, their bioactivity. The purity and proper folding of the ligand are also crucial.
-
RET Phosphorylation Assays: Kinase Receptor Activation (KIRA) ELISA and Western blotting are common methods to quantify RET phosphorylation.[4][9] These assays can have different sensitivities and dynamic ranges. Quantitative mass spectrometry is also being used for a more comprehensive analysis of phosphorylation sites.[10][11]
-
Downstream Signaling Readouts: Measurement of phosphorylated ERK (pERK) and AKT (pAKT) are common readouts for downstream signaling. The kinetics of activation of these pathways can differ, and the choice of time point for measurement can influence the results.[4]
-
Functional Assays: Neurite outgrowth assays and cell viability/proliferation assays provide a more integrated measure of the biological response to RET ligand stimulation. These assays are often more complex and can be influenced by a larger number of variables.[2][3]
Discussion on Reproducibility and Future Directions
The available data suggest a general consistency in the qualitative effects of GDNF family ligands on RET activation and downstream signaling. However, quantitative comparisons are challenging due to the lack of standardized experimental protocols and reporting. To improve the reproducibility and comparability of findings in the field of RET ligand research, the following are recommended:
-
Standardized Reagents: The use of well-characterized and standardized recombinant ligands and antibodies would reduce inter-laboratory variability.
-
Comprehensive Reporting of Methods: Detailed reporting of experimental conditions, including cell line passage number, ligand source and validation, and specific assay parameters, is essential for others to replicate and compare findings.
-
Use of Multiple Assays: Corroborating findings using multiple, independent assays (e.g., biochemical and functional) would increase confidence in the results.
-
Direct Reproducibility Studies: The field would benefit from studies that directly aim to reproduce key findings and investigate the sources of any observed discrepancies.
References
- 1. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qkine.com [qkine.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Receptor Tyrosine Kinase-Effector Coupling at Functionally Relevant Stimulus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Artemin/GFRα3 Levels Regulate Mechanically Insensitive, Heat-Sensitive C-Fiber Recruitment after Axotomy and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signalling by the RET receptor tyrosine kinase and its role in the development of the mammalian enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. RET Functions as a Dual-Specificity Kinase that Requires Allosteric Inputs from Juxtamembrane Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative phosphoproteomic analysis identifies activation of the RET and IGF-1R/IR signaling pathways in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Phosphoproteomic Analysis Identifies Activation of the RET and IGF-1R/IR Signaling Pathways in Neuroblastoma | PLOS One [journals.plos.org]
A Guide to the Synergistic Activation of the RET Receptor by GDNF and its Co-Receptor GFRα1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key players in the activation of the Rearranged during Transfection (RET) receptor tyrosine kinase: Glial cell line-derived neurotrophic factor (GDNF) and its essential co-receptor, GDNF family receptor alpha-1 (GFRα1). Historically, GFRα1 was sometimes referred to as RET ligand-1, leading to some confusion. This document clarifies their distinct yet interdependent roles, offering a side-by-side examination of their functions, the signaling cascades they initiate, and the experimental methodologies used to study their interaction.
Introduction: A Ligand and its Obligate Co-Receptor
Glial cell line-derived neurotrophic factor (GDNF) is a potent neurotrophic factor with significant therapeutic potential for neurodegenerative diseases. However, its ability to elicit a cellular response is critically dependent on the presence of a co-receptor, GFRα1. GDNF and GFRα1 are not alternative ligands for RET; rather, they form a high-affinity complex that is the true ligand for the RET receptor. Understanding the individual contributions and synergistic interplay of GDNF and GFRα1 is fundamental for research and drug development efforts targeting the RET signaling pathway.
Mechanism of RET Activation: A Stepwise Process
The activation of the RET receptor by GDNF is a multi-step process that highlights the essential synergy between the ligand and its co-receptor.
-
GDNF Binding to GFRα1: The initial event is the high-affinity binding of a GDNF homodimer to two molecules of the GPI-anchored co-receptor GFRα1 on the cell surface.
-
Formation of the GDNF-GFRα1 Complex: This interaction forms a stable GDNF-GFRα1 complex.
-
Recruitment and Dimerization of RET: The GDNF-GFRα1 complex then recruits two molecules of the RET receptor tyrosine kinase, bringing them into close proximity.
-
Trans-autophosphorylation and Signal Transduction: This induced proximity facilitates the trans-autophosphorylation of specific tyrosine residues in the intracellular domain of RET, leading to the activation of downstream signaling pathways.
The following diagram illustrates the workflow of RET activation.
Caption: Workflow of RET Receptor Activation by GDNF and GFRα1.
Quantitative Data: Binding Affinities and Potency
The following tables summarize key quantitative data that characterize the interactions between GDNF, GFRα1, and RET.
Table 1: Binding Affinity (Kd) of GDNF and its Complex
| Interacting Molecules | Dissociation Constant (Kd) | Experimental Method | Reference |
| GDNF to GFRα1 (in the presence of RET) | ~11 pM | Radioligand Binding Assay | [1] |
| GDNF/GFRα1 complex to RET | Low affinity (not readily detectable) | Cross-linking experiments | [2] |
| GDNF to RET (alone) | Very low affinity (not readily detectable) | Multiple studies | [3] |
Table 2: Functional Potency of GDNF
| Parameter | Value | Cell Type | Experimental Assay | Reference |
| EC50 for RET Phosphorylation | 0.3 - 10 ng/mL | Rat midbrain neurons | Western Blot | [4][5] |
Signaling Pathways Activated by the GDNF/GFRα1/RET Complex
Once activated, the RET receptor tyrosine kinase initiates a cascade of intracellular signaling events that are crucial for cell survival, differentiation, and proliferation. The two primary pathways activated are the MAPK/ERK and the PI3K/Akt pathways.
The diagram below illustrates the major signaling pathways downstream of RET activation.
Caption: Major Signaling Pathways Downstream of RET Activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GDNF/GFRα1/RET signaling axis.
Co-Immunoprecipitation of the GDNF-GFRα1-RET Complex
This protocol is designed to isolate and demonstrate the interaction between GDNF, GFRα1, and RET from cell lysates.
Materials:
-
Cells expressing GFRα1 and RET (e.g., HEK293T cells transfected with GFRα1 and RET expression vectors)
-
Recombinant human GDNF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against one component of the complex (e.g., anti-RET antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Stimulation: Culture cells to 80-90% confluency. Treat with an appropriate concentration of GDNF (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RET) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with a neutralizing buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against GDNF, GFRα1, and RET.
-
Western Blot Analysis of RET Phosphorylation
This protocol allows for the detection of RET activation by assessing its phosphorylation status.
Materials:
-
Cells expressing GFRα1 and RET
-
Recombinant human GDNF
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-RET (e.g., Tyr1062) and anti-total-RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of GDNF for a specified time (e.g., 15 minutes). Lyse the cells as described in the co-immunoprecipitation protocol.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-RET primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-RET antibody.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of the binding kinetics between GDNF and GFRα1.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human GDNF and GFRα1 proteins
-
Immobilization buffers (e.g., sodium acetate, pH 4.5)
-
Amine coupling reagents (EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize GFRα1 (the ligand) onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of GDNF (the analyte) over the immobilized GFRα1 surface.
-
Data Acquisition: Monitor the binding and dissociation in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
The following diagram outlines the general workflow for an SPR experiment.
Caption: General Workflow for Surface Plasmon Resonance (SPR).
Conclusion
GDNF and its co-receptor GFRα1 are indispensable partners in the activation of the RET signaling pathway. A thorough understanding of their individual roles and their synergistic interaction is paramount for researchers in the fields of neuroscience, developmental biology, and oncology. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into this critical signaling axis and to support the development of novel therapeutic strategies targeting RET-related pathologies.
References
- 1. Binding of GDNF and neurturin to human GDNF family receptor alpha 1 and 2. Influence of cRET and cooperative interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a surface for binding to the GDNF-GFR alpha 1 complex in the first cadherin-like domain of RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET-independent signaling by GDNF ligands and GFRα receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term exposure to GDNF induces dephosphorylation of Ret, AKT, and ERK1/2, and is ineffective at protecting midbrain dopaminergic neurons in cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of RET Ligand-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory materials are paramount to ensuring a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of RET ligand-1. In the absence of a specific Safety Data Sheet (SDS) for "this compound," the following procedures are based on established best practices for the handling and disposal of recombinant proteins in a laboratory setting. It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Core Principles of this compound Waste Management
The cornerstone of safe disposal is a thorough risk assessment to determine if the this compound, or any substance it has been mixed with, is hazardous. Recombinant proteins themselves are often not classified as hazardous, but the solutions they are in or the materials they contaminate may be.[1][2] Universal precautions should be followed, treating all biological materials as potentially infectious.[1]
Key Disposal Considerations:
-
Waste Segregation: All waste contaminated with this compound should be meticulously segregated from other laboratory waste streams.[3] Clearly labeled and dedicated waste containers are essential.[4]
-
Decontamination: All non-disposable equipment and surfaces must be thoroughly decontaminated after use.[3]
-
Institutional Compliance: Strict adherence to your institution's hazardous and biological waste disposal procedures is mandatory.[5][6]
Data Presentation: Waste Stream Classification and Disposal
The proper disposal route for waste generated during research with this compound depends on its form and any potential contamination. The following table summarizes common waste streams and their recommended disposal procedures.
| Waste Stream | Examples | Disposal Considerations | Recommended Disposal Path |
| Liquid Waste | Unused stock solutions, experimental media, first rinse of glassware | Determine if mixed with hazardous chemicals. If non-hazardous, neutralization may be required.[2] | For non-hazardous aqueous solutions, dispose of down the sanitary sewer with copious amounts of water, if permitted by institutional policy.[2] Hazardous liquid waste must be collected in a labeled, leak-proof container for chemical waste pickup.[3] |
| Solid Waste | Contaminated gloves, bench paper, pipette tips, vials, centrifuge tubes | Assume all disposable items that have come into contact with the protein are contaminated.[1] | Place in a designated biohazard waste bag or container.[7] This waste is often autoclaved before being disposed of as regular trash or collected by a biohazardous waste contractor.[7] |
| Sharps Waste | Contaminated needles, syringes, scalpels, glass Pasteur pipettes | To prevent injuries, sharps must be disposed of in a puncture-resistant container. | Place in a designated sharps container labeled with the universal biohazard symbol.[7] Containers should be sealed when two-thirds to three-quarters full.[7] |
Experimental Protocol: Decontamination of Spills and Equipment
Prompt and effective decontamination is crucial to prevent unintended exposure and cross-contamination.[1] The following protocol outlines the general procedure for decontaminating surfaces and equipment.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.[7]
-
Absorbent material (e.g., paper towels, absorbent pads).
-
Forceps.
-
Disinfectant solution (e.g., a fresh 1:10 dilution of household bleach or 70% ethanol, depending on surface compatibility).[1][7]
-
Designated biohazard waste bags.[7]
Procedure:
-
Containment: For liquid spills, immediately cover the spill with absorbent material to prevent it from spreading.[1]
-
Application of Disinfectant: Gently pour the disinfectant solution over the absorbent material, working from the outside of the spill inward to minimize the creation of aerosols.[1]
-
Contact Time: Allow the disinfectant to have a contact time of at least 30 minutes to ensure inactivation of any potential biological activity.[7]
-
Clean-up: Using forceps, carefully collect the absorbent material and any other contaminated debris and place it into a designated biohazard waste bag.[7]
-
Final Wipe-Down: Wipe the spill area again with the chosen disinfectant.[7]
-
PPE Disposal: Remove and dispose of contaminated PPE in the appropriate biohazard waste stream.[7]
-
Hand Hygiene: Thoroughly wash hands with soap and water.[7]
Mandatory Visualization: Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper risk assessment and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling RET ligand-1
Disclaimer: This document provides a general framework for handling protein ligands in a research setting. "RET ligand-1" is a non-specific term; the RET (Rearranged during Transfection) receptor is activated by a family of ligands, including Glial cell line-Derived Neurotrophic Factor (GDNF), Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN). You must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact ligand you are using. The information below is intended to supplement, not replace, the SDS and your institution's safety protocols.
Pre-Handling Risk Assessment
Before working with any new reagent, a thorough risk assessment is mandatory. This involves identifying potential hazards and implementing control measures to minimize risks. For a typical recombinant protein like a RET ligand, which is generally considered to have low acute toxicity, the primary risks are often associated with the reagents used in conjunction with it, and potential long-term biological effects.
Key Considerations:
-
Source and Purity: Is the ligand from a reputable supplier? What is its purity and are there any potentially hazardous contaminants?
-
Biological Activity: While RET ligands are naturally occurring proteins, their concentrated form in research applications may have unforeseen biological effects if accidentally ingested, inhaled, or injected.[1]
-
Associated Reagents: Protocols involving the ligand may use hazardous chemicals (e.g., for cell lysis, electrophoresis). The risks associated with these chemicals must be included in your assessment.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard for handling RET ligands and associated laboratory reagents.[2][3][4] Specific tasks may require additional protection as determined by your risk assessment.
| Task | Required PPE | Optional/Additional PPE (Based on Risk Assessment) |
| Receiving and Storage | • Laboratory Coat• Nitrile Gloves• Safety Glasses | • Face shield if there is a risk of splashing. |
| Sample Preparation (e.g., reconstitution, dilution) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Face shield for larger volumes or splash-prone procedures. |
| Experimental Use (e.g., cell culture, immunoassays) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical splash goggles if working with hazardous reagents.• Thermal gloves if handling hot samples. |
| Spill Cleanup | • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles• Face Shield | • Respirator (if significant aerosolization is possible). |
Table 1. Recommended Personal Protective Equipment for Handling this compound.
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and maintains the integrity of the reagent.
Caption: General workflow for safe handling of a protein ligand.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.[2] Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package in a designated area.[2]
-
Storage: Refer to the SDS and product data sheet for the correct storage temperature. Most recombinant proteins are stored at -20°C or -80°C.
-
Reagent Preparation:
-
Work in a clean, designated area, such as a laminar flow hood or biosafety cabinet, to maintain sterility and prevent contamination.
-
When reconstituting a lyophilized powder, gently add the recommended solvent down the side of the vial to avoid foaming.
-
Aliquot the reconstituted ligand into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
-
Experimental Use:
-
Handle the ligand with care, avoiding contact with skin and eyes.[5]
-
Always use appropriate PPE as outlined in Table 1.
-
Be mindful of creating aerosols; use appropriate techniques and containment when pipetting or vortexing.
-
-
Decontamination: All materials that have come into contact with the RET ligand, including pipette tips, tubes, and gloves, should be considered biohazardous waste.[2]
-
Liquid Waste: Decontaminate liquid waste containing the ligand by adding bleach to a final concentration of 10% (v/v) and allowing a contact time of at least 20-30 minutes before disposing down the drain with copious amounts of water.[6][7]
-
Solid Waste: Collect solid waste in a biohazard bag for autoclaving or incineration by a licensed waste disposal service.[2][8]
-
-
Waste Disposal:
-
Sharps: All biologically contaminated sharps (needles, broken glass) must be collected in a puncture-resistant sharps container labeled with a biohazard symbol.[6][7]
-
Solid Waste: Place red biohazard bags into a rigid, leak-proof secondary container for pickup.[7][8] Do not dispose of gloves used in a biological lab in the regular trash.[6]
-
Spill and Exposure Procedures
In Case of a Spill:
-
Alert others in the area.
-
Wearing appropriate PPE (double gloves, lab coat, goggles, face shield), contain the spill using absorbent materials.[2]
-
Clean the spill area with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.[2]
-
Dispose of all contaminated materials as biohazardous waste.[2]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation develops.[9]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
By adhering to these guidelines and the specific instructions in the manufacturer's SDS, you can ensure a safe laboratory environment for your research with RET ligands.
References
- 1. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 2. benchchem.com [benchchem.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. shop.reactionbiology.com [shop.reactionbiology.com]
- 6. Biological Waste – EHS [ehs.mit.edu]
- 7. Biohazardous Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 8. cpp.edu [cpp.edu]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
